Anisotropine methylbromide
Description
Properties
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFKGMJOKUZAJM-JXMYBXCISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022612 | |
| Record name | Anisotropine methylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.4 [ug/mL] (The mean of the results at pH 7.4), SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER | |
| Record name | SID855548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ANISOTROPINE METHYLBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES | |
CAS No. |
80-50-2 | |
| Record name | Anisotropine methylbromide [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisotropine methylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octatropine methylbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISOTROPINE METHYLBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M960DHIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANISOTROPINE METHYLBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
329 °C | |
| Record name | ANISOTROPINE METHYLBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Anisotropine methylbromide pharmacology and toxicology
An In-depth Technical Guide to the Pharmacology and Toxicology of Anisotropine Methylbromide
Executive Summary
This compound (also known as octatropine methylbromide) is a synthetically derived quaternary ammonium compound belonging to the class of antimuscarinic agents.[1][2] Structurally, it is an ester of tropine, distinguishing itself from atropine by the substitution of an aliphatic side chain for the aromatic moiety.[3] This guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. Furthermore, it delves into the toxicological data, outlining known adverse effects and significant data gaps in non-clinical safety assessment. The primary objective is to equip researchers and drug development professionals with a foundational understanding of this compound, highlighting its historical therapeutic context and the methodologies used to characterize such compounds. Although largely superseded by more effective therapies for peptic ulcer disease, its study offers valuable insights into the structure-activity relationships of anticholinergic drugs.[2][4][5]
Chemical and Physical Properties
This compound is a quaternary ammonium salt, a structural feature that profoundly influences its pharmacological and pharmacokinetic profile.[1][6] Its permanent positive charge limits its ability to cross lipid membranes, such as the blood-brain barrier.[1]
Table 1: Chemical and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | [7] |
| CAS Number | 80-50-2 | [2][7] |
| Molecular Formula | C₁₇H₃₂BrNO₂ | [7][8] |
| Molecular Weight | 362.35 g/mol | [7][8] |
| Appearance | White, glistening powder or plates | [3] |
| Solubility | Soluble in water | [6] |
Pharmacology
The pharmacological activity of this compound stems from its ability to antagonize the actions of acetylcholine at muscarinic receptors, with a relative selectivity for the gastrointestinal tract.[1][3]
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3 subtypes).[7][9] It inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack direct cholinergic innervation.[1] These receptor sites are prevalent in the autonomic effector cells of smooth muscle, cardiac muscle, the sinoatrial and atrioventricular nodes, and exocrine glands.[1] By blocking these receptors, particularly in the gastrointestinal tract, it reduces smooth muscle tone and secretory activity.[7][10] Its quaternary ammonium structure ensures its bioactivity is largely peripheral, with limited penetration into the central nervous system.[7]
Caption: Competitive antagonism at the muscarinic receptor.
Pharmacodynamics
The effects of this compound are dose-dependent.[1] At lower doses, it primarily inhibits salivary and bronchial secretions, sweating, and accommodation, while also causing pupil dilation (mydriasis) and an increased heart rate (tachycardia).[1][4] Higher doses are required to achieve the desired therapeutic effects of decreased gastrointestinal and urinary tract motility and the inhibition of gastric acid secretion.[1][4] This dose-response relationship is a critical consideration in clinical use, as achieving therapeutic gastrointestinal effects often coincides with the emergence of systemic anticholinergic side effects.
Table 2: Dose-Dependent Pharmacodynamic Effects
| Effect | Low Dose | High Dose |
| Secretions (Salivary, Bronchial) | Inhibition[1][4] | Pronounced Inhibition[1] |
| Heart Rate | Increased[1][4] | Further Increased[1] |
| Pupil Size | Dilation (Mydriasis)[1][4] | Pronounced Dilation[1] |
| GI Motility | Minimal Effect | Decreased[1][4] |
| Gastric Acid Secretion | Minimal Effect | Inhibited[1][4] |
| Urinary Tract Tone | Minimal Effect | Decreased[1] |
Pharmacokinetics (ADME)
-
Absorption: As a quaternary ammonium compound, its gastrointestinal absorption is poor and irregular, with an estimated oral bioavailability of 10% to 25%.[1][2][5] Studies in rats have shown that the presence of food can reduce the rate of absorption.[1][3]
-
Distribution: The charged nature of the molecule prevents it from readily crossing the blood-brain or placental barriers.[1] Autoradiography studies in mice show that after parenteral administration, the compound distributes mainly to excretory organs like the kidneys, liver, salivary glands, and intestines.[1]
-
Metabolism: this compound is believed to undergo hepatic metabolism, primarily through enzymatic hydrolysis.[1]
-
Excretion: Limited information is available on its excretion, though urinary excretion of the parent compound has been documented.[1][7] The biological half-life is not well-established.[1]
Toxicology
The toxicology profile of this compound is characteristic of antimuscarinic agents, dominated by extensions of its pharmacological effects.
Non-Clinical Toxicology
-
Genotoxicity and Carcinogenicity: There is a significant lack of data regarding the genotoxic and carcinogenic potential of this compound itself. It is crucial to distinguish it from methyl bromide, a structurally unrelated fumigant with known genotoxic properties.[11][12] Data from methyl bromide studies are not applicable to this compound and should not be used for its safety assessment.
Clinical Toxicology and Adverse Drug Reactions (ADRs)
The adverse effects are predominantly anticholinergic in nature.[3] Tolerance to many of these effects can develop, but this may be accompanied by a decrease in therapeutic effectiveness.[3]
Common ADRs include: [3][6][13]
-
Gastrointestinal: Dry mouth, constipation.
-
Ocular: Mydriasis, cycloplegia (loss of accommodation), blurred vision.
-
Cardiovascular: Tachycardia.
-
Genitourinary: Dysuria, acute urinary retention.
-
Dermatologic: Anhidrosis (decreased sweating), which can lead to heat intolerance.
In high doses or susceptible individuals (especially the elderly), central nervous system effects such as mental confusion and excitement can occur, despite its limited CNS penetration.[3]
Contraindications and Special Populations
This compound should be used with great caution, or is contraindicated, in patients with:[3]
-
Narrow-angle glaucoma
-
Prostatic hypertrophy and bladder neck obstruction
-
Partial or complete obstructive gastrointestinal diseases (e.g., pyloric obstruction, paralytic ileus)
-
Severe ulcerative colitis
-
Myasthenia gravis
Methodologies & Protocols
Characterizing a compound like this compound involves a tiered approach, from in vitro receptor binding to in vivo functional assays. The causality behind these experimental choices is to first establish target engagement and then confirm functional activity that translates to a physiological response.
Protocol: Ex Vivo Smooth Muscle Contractility Assay
This protocol serves to validate the functional antispasmodic activity of the compound on isolated intestinal tissue, a self-validating system where the tissue's own response to a known agonist provides the baseline for assessing antagonism.
Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions in isolated rabbit jejunum.
Methodology:
-
Tissue Preparation: A segment of jejunum is isolated from a euthanized rabbit and placed in Krebs-Henseleit buffer aerated with 95% O₂/5% CO₂ at 37°C.
-
Mounting: The segment is mounted in an organ bath under a resting tension of 1 gram, connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes, with buffer changes every 15 minutes.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated for acetylcholine to establish a baseline maximal contraction (Eₘₐₓ) and EC₅₀.
-
Antagonist Incubation: The tissue is washed and allowed to recover. It is then incubated with a specific concentration of this compound for 30 minutes.
-
Repeat Agonist Challenge: The acetylcholine concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the acetylcholine EC₅₀ is measured. By repeating steps 5 and 6 with multiple antagonist concentrations, a Schild plot can be constructed to determine the pA₂ value, a measure of antagonist potency.
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What is the chemical structure of Anisotropine methylbromide?
The physiological consequences of muscarinic blockade by this compound are dose-dependent. [5][8]* Gastrointestinal Tract: It reduces the motility and secretory activity of the gastrointestinal system, which alleviates spasms and can decrease gastric acid secretion. [2][3][5]* Urinary System: It can reduce the tone of the ureter and urinary bladder. [5]* Other Effects: Smaller doses can inhibit salivary and bronchial secretions. [8]Systemic anticholinergic side effects include dry mouth, blurred vision, and urinary retention. [1]
Experimental Analysis and Protocols
Protocol: In Vitro Assessment of Antispasmodic Activity using the Organ Bath Technique
This protocol provides a robust and validated method for quantifying the anticholinergic activity of this compound by measuring its ability to inhibit acetylcholine-induced contractions in isolated smooth muscle tissue, such as guinea pig ileum.
Objective: To determine the potency of this compound as a competitive antagonist of acetylcholine at muscarinic receptors in an isolated tissue preparation.
Materials:
-
Isolated tissue (e.g., guinea pig ileum segment)
-
Organ bath system with temperature control (37°C) and aeration (95% O₂, 5% CO₂)
-
Isotonic transducer and data acquisition system
-
Krebs-Henseleit physiological salt solution
-
Acetylcholine (ACh) chloride stock solution
-
This compound stock solution
Methodology:
-
Tissue Preparation:
-
A segment of guinea pig ileum (~2-3 cm) is isolated and cleaned of adherent mesenteric tissue.
-
The segment is mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated continuously.
-
One end of the tissue is fixed to a hook at the bottom of the bath, and the other is connected to an isotonic force transducer.
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with the buffer being replaced every 15 minutes.
-
-
Control Response Generation:
-
A cumulative concentration-response curve for acetylcholine is generated. ACh is added to the bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
The contractile response is recorded until a maximal contraction is achieved.
-
The tissue is washed thoroughly to return to baseline tension. This step is repeated 2-3 times to ensure a reproducible response.
-
-
Antagonist Incubation:
-
A known concentration of this compound (e.g., 10 nM) is added to the bath.
-
The tissue is incubated with the antagonist for a pre-determined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.
-
-
Assessing Antagonism:
-
In the continued presence of this compound, a second cumulative concentration-response curve for acetylcholine is generated.
-
A rightward shift in the ACh concentration-response curve is expected, indicating competitive antagonism. The maximal response to ACh should remain attainable, albeit at higher concentrations.
-
-
Data Analysis:
-
The concentration of ACh required to produce 50% of the maximal response (EC₅₀) is calculated for both curves (control and in the presence of the antagonist).
-
The Dose Ratio (DR) is calculated: DR = (EC₅₀ with antagonist) / (EC₅₀ without antagonist).
-
The experiment is repeated with several different concentrations of this compound.
-
A Schild plot (log(DR-1) vs. log[Antagonist Concentration]) is constructed. The x-intercept of this plot provides the pA₂, a measure of the antagonist's potency.
-
Caption: Experimental workflow for assessing the antispasmodic activity of Anisotropine.
References
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Anisotropine Methylbromide: A Technical Guide for Researchers
An in-depth exploration of the pharmacology, mechanism of action, and analytical methodologies for the muscarinic receptor antagonist, Anisotropine Methylbromide.
This guide provides a comprehensive technical overview of this compound, a quaternary ammonium anticholinergic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core attributes, its mechanism of action at the molecular level, established experimental protocols for its characterization, and its historical context in clinical applications.
Core Identification: CAS Number and Synonyms
This compound is a well-established compound with a unique chemical identity. Its Chemical Abstracts Service (CAS) number is 80-50-2 [1][2]. Over the years, it has been known by a variety of synonyms and trade names, which are crucial to recognize when conducting literature reviews and database searches.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| Systematic Name | (3S)-8,8-dimethyl-3-((2-propylpentanoyl)oxy)-8-azabicyclo[3.2.1]octan-8-ium bromide[3] |
| INN | Octatropine methylbromide[4][5] |
| USAN | This compound[4][5] |
| Trade Names | Valpin, Endovalpin, Lytispasm[4][5][6] |
| Other Synonyms | 8-Methyltropinium bromide 2-propylvalerate, Anisotropine methobromide, Methyloctatropine bromide[3][7] |
Mechanism of Action: A Muscarinic Antagonist
This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[1][2]. These G-protein coupled receptors are key components of the parasympathetic nervous system and are involved in a wide array of physiological processes.
As a quaternary ammonium compound, this compound possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier. This structural feature is responsible for its predominantly peripheral action, minimizing central nervous system side effects[1][8]. Its primary targets are the muscarinic receptors located on smooth muscle and secretory glands[1]. While it is often described as an M1-M3 antagonist, specific affinity data for each receptor subtype is not extensively documented in readily available literature, a reflection of its development era preceding routine subtype screening[1].
Signaling Pathways
The antagonism of muscarinic receptors by this compound interrupts the downstream signaling cascades initiated by acetylcholine. The M1 and M3 receptor subtypes, prevalent in the gastrointestinal tract, are coupled to Gq proteins. Their activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, culminating in smooth muscle contraction and glandular secretion. This compound blocks these effects by preventing the initial binding of acetylcholine.
In-vivo Evaluation
This in-vivo model assesses the antisecretory effect of this compound.
Objective: To quantify the inhibition of gastric acid secretion by this compound in a rat model.
Principle: The pylorus of the rat stomach is ligated to allow for the accumulation of gastric secretions over a set period. The volume and acidity of the collected gastric juice are then measured.
Materials:
-
Male Wistar rats.
-
This compound.
-
Vehicle control (e.g., saline).
-
Anesthetic (e.g., ether or isoflurane).
-
Surgical instruments.
-
pH meter.
-
Centrifuge.
Procedure:
-
Fasting: Fast the rats for 24-48 hours with free access to water.
-
Dosing: Administer this compound or vehicle control (subcutaneously or intraperitoneally) 30 minutes prior to surgery.
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline abdominal incision. Ligate the pylorus of the stomach.
-
Recovery and Secretion: Close the incision and allow the animal to recover for a defined period (e.g., 4 hours) for gastric juice to accumulate.
-
Sample Collection: Euthanize the animal, clamp the esophagus, and carefully dissect out the stomach. Collect the gastric contents.
-
Analysis: Centrifuge the gastric contents to remove solid debris. Measure the volume of the supernatant and titrate with 0.01 N NaOH to determine the total acid output.
-
Data Analysis: Compare the volume and total acid output between the treated and control groups to determine the percentage of inhibition.
Clinical Evidence
Clinical trials conducted in the mid to late 20th century evaluated the efficacy of this compound in the treatment of duodenal ulcers. While these studies may not meet all modern standards of clinical trial design, they provide valuable insight into the compound's therapeutic effects.
Table 3: Summary of a Clinical Trial of this compound in Duodenal Ulcer
| Study Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled trial |
| Patient Population | 30 patients with endoscopy-proved symptomatic duodenal ulcer disease |
| Treatment Regimen | 80 mg this compound orally at 8 P.M. |
| Primary Outcome | Ulcer healing within two weeks |
| Results | - Ulcer healing: 69% in the this compound group vs. 43% in the placebo group- Nocturnal pain episodes: 0.63 in the this compound group vs. 2.71 in the placebo group (P = 0.06) |
| Conclusion | Suggests that nighttime this compound therapy may be useful in the treatment of duodenal ulcer disease. |
Source: Adapted from a study on the effect of nighttime Anisotropine methyl bromide on duodenal ulcer healing and pain.
Conclusion
This compound is a peripherally acting muscarinic antagonist with a well-documented history as an antispasmodic and antisecretory agent. Its primary mechanism of action involves the competitive blockade of muscarinic receptors in the gastrointestinal tract, leading to reduced motility and acid secretion. While it has been largely replaced by more modern therapeutics, a thorough understanding of its pharmacology and the methodologies used for its characterization remains valuable for researchers in the fields of gastroenterology and autonomic pharmacology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other muscarinic receptor modulators.
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PatSnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]
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PubMed. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. [Link]
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PubMed. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. [Link]
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Anisotropine Methylbromide: A Technical Guide to its Muscarinic Receptor Binding Profile and Characterization
An in-depth technical guide by a Senior Application Scientist
Abstract
Anisotropine methylbromide (also known as octatropine methylbromide) is a quaternary ammonium anticholinergic agent historically used as an antispasmodic for gastrointestinal disorders.[1] Its therapeutic effects stem from its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3] This technical guide provides a comprehensive overview of the receptor binding profile of this compound, grounded in established pharmacological principles. While specific high-resolution binding affinity data for individual receptor subtypes is sparse due to the compound's vintage, this guide offers a detailed framework for its characterization. We present authoritative methodologies for determining its binding profile, focusing on the gold-standard radioligand competition assay, and explore the downstream signaling implications of its antagonist activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this compound or similar muscarinic antagonists.
Introduction to this compound
This compound is a synthetic derivative of tropine, belonging to the class of quaternary ammonium anticholinergic compounds.[4][5] Structurally, its quaternary amine group confers a permanent positive charge, which generally limits its ability to cross the blood-brain barrier, leading to predominantly peripheral effects.[2] Clinically, it has been utilized to reduce gastrointestinal motility and secretory activity by blocking the muscarinic actions of acetylcholine.[4][6] Like other drugs in its class, its mechanism of action is the competitive inhibition of acetylcholine at postganglionic muscarinic receptors found on autonomic effector cells in smooth muscle, cardiac muscle, and exocrine glands.[3][4]
The Muscarinic Acetylcholine Receptor (mAChR) Family
To understand the binding profile of this compound, it is essential to first understand its targets. The muscarinic acetylcholine receptors are a family of five G-protein-coupled receptor (GPCR) subtypes (M1-M5), which mediate the diverse effects of acetylcholine throughout the central and peripheral nervous systems.[7] These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making receptor selectivity a key determinant of a drug's therapeutic and side-effect profile.
-
M1, M3, M5 Receptors: These subtypes typically couple through Gαq/11 proteins.[8] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction and gland secretion.[8][9]
-
M2, M4 Receptors: These subtypes couple through Gαi/o proteins.[9] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also directly modulate ion channels, such as opening potassium channels in the heart, which leads to hyperpolarization and a decreased heart rate.[10]
This compound: Receptor Binding Profile
This compound functions as a non-selective muscarinic antagonist.[6][11]
Target Affinity and Selectivity
While widely classified as a muscarinic antagonist, specific, publicly available binding affinity values (Ki) for this compound across the five cloned human muscarinic receptor subtypes are not well-documented in modern literature. This is common for older compounds that were developed prior to the widespread use of molecular cloning and subtype-specific binding assays. However, available data and pharmacological classification indicate that it acts as a competitive antagonist at M1, M2, and M3 receptors, the primary subtypes found in its target peripheral tissues (e.g., GI tract, salivary glands).[2][5] Its clinical effects, such as reducing gastrointestinal motility and secretion, are consistent with the blockade of M3 receptors on smooth muscle and glands, while effects like tachycardia can be attributed to the blockade of M2 receptors in the heart.[4]
Without precise Ki values, a quantitative selectivity profile cannot be constructed. The characterization of such a profile would require the experimental methodologies detailed in the following section.
Methodologies for Characterizing the Binding Profile
For any researcher aiming to definitively establish the binding profile of this compound or a similar compound, the competitive radioligand binding assay is the principal methodology. This section provides the theoretical basis and a practical, field-proven protocol.
Principle of the Competitive Radioligand Binding Assay
This assay quantifies the affinity of an unlabeled test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor. The assay is performed on a biological preparation containing the receptor, such as membranes from cells engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, etc.).
By incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor, a displacement curve is generated. From this curve, the IC50 (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation .[2][12]
Visualization of the Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol: Competitive Binding Assay
This protocol describes the determination of this compound's affinity for a specific muscarinic receptor subtype (e.g., M3) expressed in cell membranes.
Materials:
-
Receptor Source: Frozen cell membrane pellets from CHO cells stably expressing the human M3 receptor.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[11]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Atropine (10 µM).
-
Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C), scintillation counter, scintillation fluid.
Procedure:
-
Membrane Thawing and Resuspension:
-
Causality: Membranes are kept frozen at -80°C to preserve receptor integrity. Thawing should be done rapidly on ice to prevent degradation by proteases.
-
Thaw the membrane pellet on ice. Resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well. Keep on ice.
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well. All determinations should be done in triplicate.
-
Total Binding (TB) wells: 50 µL Assay Buffer.
-
Non-specific Binding (NSB) wells: 50 µL of 10 µM Atropine. Causality: A high concentration of a potent, unlabeled antagonist is used to saturate all specific receptor sites. Any remaining radioactivity is considered non-specifically bound to the filter or membrane lipids.
-
Competitor wells: 50 µL of this compound dilutions (e.g., 11-point, 1:3 serial dilution from 10 µM to 0.1 nM).
-
-
Addition of Radioligand:
-
Prepare a solution of [³H]-NMS in Assay Buffer at 5x the final desired concentration. The final concentration should be approximately equal to its Kd value (typically ~0.5 - 1.0 nM) to ensure adequate signal without excessive ligand depletion.
-
Add 50 µL of the [³H]-NMS solution to all wells.
-
-
Addition of Membranes:
-
Initiate the binding reaction by adding 150 µL of the membrane suspension to all wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.
-
-
Filtration and Washing:
-
Causality: The reaction is terminated by rapidly separating the receptor-bound radioligand (on the filter) from the free radioligand (which passes through).
-
Pre-soak the glass fiber filter mat in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly aspirate the contents of each well onto the filter mat using a vacuum manifold.
-
Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
Generate Displacement Curve: Plot the CPM for each competitor concentration as a percentage of the maximum specific binding versus the log concentration of this compound.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki using the Cheng-Prusoff Equation:
-
Ki = IC50 / (1 + [L]/Kd) [12]
-
Where:
-
Ki: The inhibition constant for this compound (the ultimate measure of affinity).
-
IC50: The experimentally determined concentration of anisotropine that inhibits 50% of specific binding.
-
[L]: The concentration of the radioligand ([³H]-NMS) used in the assay.
-
Kd: The dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Muscarinic Receptor Signaling Pathways and Antagonism
This compound, as a competitive antagonist, binds to the orthosteric site on the muscarinic receptor, the same site as the endogenous agonist acetylcholine. By occupying this site without activating the receptor, it prevents acetylcholine from binding and initiating downstream signaling cascades.
Caption: Antagonism of the M3 receptor Gq/11 signaling pathway.
Summary and Conclusion
This compound is a peripherally acting competitive muscarinic antagonist. While its historical use in treating gastrointestinal ailments points to significant activity at M2 and M3 receptor subtypes, a detailed, quantitative binding profile across all five human receptor subtypes is not available in the public domain. This guide provides the established, authoritative experimental framework—centered on the competitive radioligand binding assay—that enables researchers to precisely determine these affinities. By applying these methodologies, a complete picture of the compound's binding characteristics can be established, providing a deeper understanding of its pharmacological effects and a basis for comparison with other muscarinic antagonists.
References
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PNAS. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Available at: [Link]
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Moreno-Galindo, C., et al. (2005). Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells. The Journal of Physiology, 569(Pt 1), 101–118. Available at: [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6647, this compound. Available at: [Link]
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Burgen, A. S. V., & Spero, L. (1968). The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine. British Journal of Pharmacology and Chemotherapy, 34(1), 99–115. Available at: [Link]
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Ehlert, F. J. (1985). The relationship between muscarinic receptor occupancy and adenylate cyclase inhibition in the rabbit myocardium. Molecular Pharmacology, 28(5), 410–421. Available at: [Link]
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BioGRID. This compound Result Summary. Available at: [Link]
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Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences of the United States of America, 71(5), 1725–1729. Available at: [Link]
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An In-Depth Technical Guide to the Muscarinic Receptor Subtype Selectivity of Anisotropine Methylbromide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Anisotropine methylbromide, also known as octatropine methylbromide, is a peripherally acting muscarinic antagonist that has been clinically utilized for its antispasmodic properties, particularly in the gastrointestinal (GI) tract.[1] As a quaternary ammonium compound, its structure confers limited ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.[2] This guide provides a comprehensive analysis of the available pharmacological data regarding its selectivity across muscarinic acetylcholine receptor (mAChR) subtypes. While quantitative binding affinity (Kᵢ) or functional potency (IC₅₀) data for this compound at each of the five human muscarinic receptor subtypes (M1-M5) are not extensively available in the public domain, this document synthesizes existing knowledge to infer its selectivity profile. Furthermore, it details the standard experimental workflows required to fully characterize such a compound, offering a technical framework for future research.
Introduction: The Significance of Muscarinic Receptor Selectivity
The five muscarinic acetylcholine receptor subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2] Each subtype exhibits a distinct tissue distribution and couples to specific intracellular signaling pathways, making subtype selectivity a critical objective in modern drug development to maximize therapeutic efficacy and minimize adverse effects.
-
M1 Receptors: Primarily located in the central nervous system and on gastric parietal cells, M1 receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[3]
-
M2 Receptors: Predominantly found in the heart, M2 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase, which leads to a decrease in heart rate (bradycardia).[4]
-
M3 Receptors: Widely expressed on smooth muscle cells (e.g., in the GI tract, bladder, and airways) and in exocrine glands (e.g., salivary glands).[5] Like M1, M3 receptors couple to Gq/11, stimulating smooth muscle contraction and glandular secretion.[4][5]
-
M4 and M5 Receptors: Primarily located in the central nervous system, with M4 coupling to Gi/o and M5 to Gq/11. Their peripheral roles are less defined.[6]
Given this distribution, a muscarinic antagonist's therapeutic utility is defined by its selectivity. For an antispasmodic agent targeting the GI tract, high affinity for M3 receptors is desirable, with lower affinity for M2 receptors to avoid cardiac side effects.
This compound: Deduced Selectivity Profile
This compound is a synthetic anticholinergic agent.[7] Its clinical application in treating conditions like peptic ulcers and gastrointestinal spasms points towards significant interaction with muscarinic receptors in the GI tract.[2][8]
Mechanism of Action
As a competitive antagonist, this compound binds to muscarinic receptors without activating them, thereby preventing acetylcholine from eliciting its effects.[2] Its quaternary ammonium structure ensures it is poorly absorbed orally and does not readily cross biological membranes like the blood-brain barrier, localizing its action to the periphery.[2]
Inferred Subtype Selectivity
While specific binding data is scarce, the pharmacological effects of this compound allow for a reasoned deduction of its selectivity profile.
-
Gastrointestinal Effects: The drug effectively reduces GI motility and secretory activity.[2] These actions are primarily mediated by M3 receptors on smooth muscle and secretory glands. Therefore, it is logical to conclude that This compound is an M3 receptor antagonist . Some sources also suggest activity at M1 and M2 receptors.[5]
-
Antisecretory Effects: Smaller doses of this compound have been shown to inhibit salivary and bronchial secretions.[2] Salivary secretion is a complex process involving M1 and M3 receptors. This further supports its role as an antagonist at these subtypes.
-
Cardiac Effects: At higher doses, an increase in heart rate (tachycardia) can be observed, which is a classic effect of blocking M2 receptors in the sinoatrial node.[2] This suggests that this compound also possesses antagonistic activity at M2 receptors , although its therapeutic window for GI effects is likely achieved at concentrations that minimally affect the heart.
Based on this clinical profile, this compound can be classified as a non-selective peripheral muscarinic antagonist, with probable functional preference for M3 and M1 receptors over M2 receptors at therapeutic doses for GI disorders. A definitive quantitative profile across all five subtypes remains to be established through rigorous experimental assays.
Experimental Protocols for Determining Muscarinic Subtype Selectivity
To definitively determine the subtype selectivity of a compound like this compound, radioligand binding assays are the gold standard. These assays measure the direct competition between the unlabeled test compound and a high-affinity radiolabeled ligand for binding to a specific receptor subtype.
Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1, CHO-hM2, etc.).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (1 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filter mats.
-
Filtration apparatus and liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Culture and harvest cells expressing the specific muscarinic receptor subtype. Lyse the cells and prepare a membrane fraction through differential centrifugation. Determine the total protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL [³H]-NMS (at a concentration near its Kd), 25 µL Assay Buffer, and 50 µL of membrane preparation.
-
Non-Specific Binding (NSB): 25 µL [³H]-NMS, 25 µL of 1 µM Atropine, and 50 µL of membrane preparation.
-
Competitive Binding: 25 µL [³H]-NMS, 25 µL of varying concentrations of this compound, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add liquid scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Repeat for all Subtypes: Repeat this entire procedure for each of the five muscarinic receptor subtypes (M1-M5).
Data Presentation
The calculated Kᵢ values should be compiled into a table for clear comparison of binding affinities across the receptor subtypes. The data can also be expressed as pKᵢ (-log Kᵢ).
| Receptor Subtype | Kᵢ (nM) [Hypothetical Data] | pKᵢ [Hypothetical Data] |
| M1 | Value | Value |
| M2 | Value | Value |
| M3 | Value | Value |
| M4 | Value | Value |
| M5 | Value | Value |
| Table 1: Hypothetical data table for summarizing binding affinities of this compound. |
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the workflow for the radioligand competition binding assay described above.
Caption: Workflow for determining muscarinic receptor subtype affinity.
Signaling Pathways of Key Peripheral Muscarinic Receptors
This diagram outlines the primary signaling cascades initiated by acetylcholine binding to M2 and M3 receptors, the key players in the peripheral actions of this compound.
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A Guide to the Preclinical Pharmacokinetic Profiling of Anisotropine Methylbromide in Animal Models
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide a comprehensive, technically-grounded framework for investigating the pharmacokinetics of anisotropine methylbromide. The narrative moves beyond a simple recitation of protocols to explain the underlying rationale for experimental design choices, ensuring a robust and self-validating approach to data generation and interpretation.
Foundational Understanding: this compound
This compound, also known as octatropine methylbromide, is a synthetic quaternary ammonium compound.[1][2] Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors (M1-M3), which classifies it as an anticholinergic agent.[1][3][4][5] Historically, it was utilized as an adjunct treatment for peptic ulcers and other gastrointestinal spasmodic conditions, leveraging its ability to reduce gastric acid secretion and intestinal motility.[2][3][6]
The defining structural feature of this compound is its quaternary ammonium group. This permanent positive charge profoundly influences its pharmacokinetic (PK) profile, rendering it poorly lipid-soluble. Consequently, it is not expected to readily diffuse across biological membranes.[1] This characteristic is the cornerstone upon which its predominantly peripheral action is built, with limited penetration into the central nervous system.[1][3]
A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for any preclinical development program.[7] Pharmacokinetic studies in relevant animal models provide the critical data needed to establish dose-response relationships, predict human exposure, and evaluate the safety profile of the compound.[8]
The ADME Profile of this compound
Synthesizing available preclinical data provides a foundational ADME profile, which in turn informs the design of definitive pharmacokinetic studies.
Absorption
The oral absorption of this compound is characteristically poor and can be irregular, a direct consequence of its ionized, hydrophilic nature.
-
Bioavailability: Following oral administration, total absorption is estimated to be in the range of 10% to 25%.[1]
-
Food Effect: In rat models, the presence of food has been shown to reduce the rate of absorption.[1]
-
Mechanism: There is evidence suggesting a saturable process influences its intestinal absorption, indicating the potential involvement of a carrier-mediated transport system rather than simple passive diffusion.[1]
Distribution
Distribution is largely limited to peripheral tissues, with minimal access to protected compartments like the central nervous system.
-
Blood-Brain Barrier: As a quaternary ammonium cation, the molecule does not readily cross the blood-brain or placental barriers.[1] This is a key differentiator from tertiary amine anticholinergics and explains its lack of central effects.
-
Tissue Localization: Whole-body autoradiography studies in mice following parenteral administration revealed the highest concentrations of the compound in excretory organs, namely the kidneys, liver, salivary glands, and intestines.[1] Lesser amounts were detected in the stomach mucosa, pancreas, and reproductive ducts.[1]
Metabolism
The metabolic clearance of this compound appears to be a significant route of elimination.
-
Primary Site: The liver is the principal site of metabolism.[1]
-
Metabolic Pathway: The primary biotransformation pathway is enzymatic hydrolysis of the ester linkage.[1] Further studies would be required to characterize the specific enzymes involved (e.g., carboxylesterases) and to identify the resulting metabolites.
Excretion
The compound and its metabolites are cleared from the body primarily through renal and hepatic pathways.
This compound ADME Pathway
Caption: ADME pathway of this compound.
Designing a Definitive In Vivo Pharmacokinetic Study
A well-designed PK study is a self-validating system. The protocol must be constructed to yield unambiguous data that can be confidently used for parameter estimation. Rodent models, such as the Sprague-Dawley rat, are industry-standard for initial PK characterization.[11]
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
Objective: To determine the key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd) and oral bioavailability (F%) of this compound in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=5 per group).
-
Weight: 250-300g.
-
Justification: The rat is a well-characterized model for pharmacokinetic studies, and prior absorption data for this compound exists in this species.[1]
-
Acclimation: Animals should be acclimated for at least 7 days prior to the study.
2. Surgical Preparation (Day -1):
-
To facilitate serial blood sampling and minimize stress, cannulation of the jugular vein is the preferred methodology.[11]
-
Anesthetize the animal and surgically implant a cannula into the right jugular vein. The cannula should be exteriorized at the nape of the neck.
-
Allow for a 24-hour recovery period post-surgery.
3. Dosing Groups (Day 0):
-
Group 1: Intravenous (IV) Administration
-
Dose: 1 mg/kg.
-
Vehicle: Sterile Saline.
-
Administration: Slow bolus injection via the tail vein or a separate cannula. The IV group serves as the 100% bioavailability reference.[12]
-
-
Group 2: Oral (PO) Administration
-
Dose: 10 mg/kg.
-
Vehicle: 0.5% Methylcellulose in water.
-
Administration: Oral gavage.
-
-
Fasting: Animals should be fasted overnight (~12 hours) prior to dosing, with water available ad libitum.
4. Sample Collection:
-
Matrix: Whole blood collected in K2EDTA-coated tubes.
-
Volume: Approximately 150 µL per time point.
-
Time Points (IV): Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Causality: The sampling schedule is designed to adequately capture the peak concentration (Cmax) and the elimination phase of the drug.
5. Sample Processing and Storage:
-
Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to uniquely labeled cryovials.
-
Store all plasma samples at -80°C pending bioanalysis. This ensures the stability of the analyte.
Preclinical Pharmacokinetic Study Workflow
Caption: Standard workflow for a rodent pharmacokinetic study.
Bioanalytical Method Validation
The quantification of this compound in plasma requires a highly selective and sensitive bioanalytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[10] A "fit-for-purpose" method validation must be conducted according to regulatory guidelines (e.g., FDA, ICH) to ensure data integrity.
Key Validation Parameters:
-
Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.
-
Linearity: Establishing a calibration curve over a defined concentration range.
-
Accuracy & Precision: Intra- and inter-day assessment of how close measured values are to the nominal concentration and to each other.
-
Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: Ensuring the analyte is stable under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Data Analysis and Pharmacokinetic Parameters
Upon generation of the plasma concentration-time data, pharmacokinetic parameters are calculated, typically using non-compartmental analysis (NCA) with specialized software.
| Parameter | Abbreviation | Description | Importance |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. | Related to efficacy and potential acute toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Area Under the Curve | AUC(0-t), AUC(0-inf) | The total drug exposure over time. | Key parameter for assessing overall exposure and bioavailability. |
| Elimination Half-Life | t½ | The time required for the plasma concentration to decrease by 50%. | Determines dosing interval and time to reach steady-state. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Measures the body's efficiency in eliminating the drug. |
| Volume of Distribution | Vd | The apparent volume into which the drug distributes in the body. | Indicates the extent of tissue distribution.[12] |
| Oral Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Conclusion
The pharmacokinetic profile of this compound in animal models is dictated by its inherent physicochemical properties as a quaternary ammonium compound. This results in poor oral absorption and limited distribution across biological membranes such as the blood-brain barrier. A meticulously designed and executed pharmacokinetic study, utilizing appropriate animal models, surgical techniques, and validated bioanalytical methods, is essential for accurately characterizing its ADME profile. The resulting parameters provide the foundational data required for informed decision-making in the drug development process, enabling the transition from preclinical investigation to potential clinical evaluation.
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Anisotropine Methylbromide: A Comprehensive Technical Guide to Solubility in DMSO and Ethanol for Drug Development Professionals
An in-depth technical guide by a Senior Application Scientist
Executive Summary
Anisotropine methylbromide (CAS 80-50-2) is a quaternary ammonium compound and muscarinic antagonist historically used as an antispasmodic.[1][2][3][4] For modern researchers in drug development and screening, understanding its physicochemical properties, particularly solubility, is paramount for successful in vitro assay design and formulation development. This guide provides a detailed examination of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We will move beyond simple data presentation to explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights to ensure data integrity and reproducibility.
Introduction to this compound
This compound, also known as octatropine methylbromide, is a synthetic anticholinergic agent. Its structure features a bulky ester group attached to a tropane-derived core, which contains a permanently charged quaternary ammonium cation.
-
Chemical Nature: As a quaternary ammonium salt, it is inherently polar and ionic. This cationic nature is the primary determinant of its solubility characteristics, favoring polar solvents and limiting its solubility in nonpolar organic solvents.[1][6] This property is critical when selecting solvent systems for biological assays, as it governs the compound's ability to remain in solution upon dilution into aqueous media.
Core Principles: Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its entire development lifecycle. For researchers, the choice of solvent is dictated by the experimental objective.
-
Kinetic Solubility: Often measured in early discovery, this refers to the concentration of a compound that dissolves in a solvent system (like DMSO) and remains in solution for a short period after dilution into an aqueous buffer. It is relevant for preparing high-concentration stock solutions for high-throughput screening (HTS).
-
Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium. It is a fundamental property crucial for biopharmaceutical classification (BCS), pre-formulation studies, and predicting in vivo behavior.[10]
The significant difference in polarity between DMSO (a polar aprotic solvent) and ethanol (a polar protic solvent) results in distinct solubility profiles for an ionic compound like this compound.
Quantitative Solubility Profile: DMSO vs. Ethanol
This compound exhibits high solubility in DMSO, making it an excellent vehicle for preparing concentrated stock solutions. Its solubility in ethanol, however, is considerably lower.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of compounds.[11][12] For this compound, its polar nature effectively solvates the quaternary ammonium cation and the ester group. Quantitative data indicates a high degree of solubility:
-
Published data shows solubility values of 50 mg/mL (approximately 138 mM) .[8]
-
Alternative measurements under different conditions have reported a solubility of 69 mM .[6][13]
This high solubility confirms DMSO as the preferred solvent for creating stock solutions for most in vitro biological assays. The slight variation in reported values highlights that experimental conditions can influence the observed solubility.[6]
Solubility in Ethanol
Ethanol is a polar protic solvent, meaning it has a hydroxyl group that can act as a hydrogen bond donor. While it is a polar solvent, its overall solvating power for ionic salts can be less potent than that of DMSO.
-
Authoritative pharmaceutical texts describe this compound as being "sparingly soluble" in alcohol .[1]
-
"Slightly soluble" is another term used to describe its behavior in alcohols.[6]
Expert Insight: The term "sparingly soluble" typically implies a solubility range of 1 part solute per 30-100 parts solvent (i.e., 10-33 mg/mL). This limited solubility makes ethanol a less suitable choice for preparing high-concentration stock solutions but may be relevant in specific formulation contexts, such as elixirs, where ethanol is used as a co-solvent.
Data Summary
| Solvent | Type | Reported Solubility | Molar Concentration (mM) | Suitability as Stock Solvent |
| DMSO | Polar Aprotic | 50 mg/mL[8] | ~138 mM | Excellent |
| 69 mM[6][13] | 69 mM | |||
| Ethanol | Polar Protic | Sparingly Soluble[1] | Estimated 27-91 mM | Limited / Application-Specific |
Experimental Protocols for Solubility Determination
To ensure scientific integrity, solubility determination must follow validated protocols. The choice of method depends on the research objective: rapid screening versus definitive thermodynamic measurement.
Protocol 1: Kinetic Solubility Assessment for Stock Solution Preparation
Objective: To efficiently prepare a concentrated stock solution in DMSO for immediate use in biological assays and to confirm solubility at a target concentration (e.g., 10 mM).
Causality: This protocol prioritizes speed and practicality, reflecting the needs of HTS environments. We use visual inspection as a rapid endpoint. The use of sonication is a key step to overcome the initial energy barrier of dissolution for crystalline compounds, a common practice noted in supplier data sheets.[8]
-
Mass Calculation: Based on the molecular weight (362.35 g/mol ), calculate the mass of this compound required for a desired volume and concentration. For 1 mL of a 10 mM stock, 3.62 mg is needed.
-
Weighing: Accurately weigh the calculated mass into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. Using anhydrous solvent is critical as DMSO is highly hygroscopic, and water contamination can alter solubility.[12]
-
Dissolution: Vortex the vial vigorously for 2 minutes. If solid particles remain, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.[8][12] Gentle warming (e.g., to 37°C) can also be applied if the compound is known to be thermally stable.[11]
-
Visual Inspection: Once the process is complete, visually inspect the solution against a light source. A clear, particle-free solution indicates that the compound is soluble at the target concentration.
-
Storage: For long-term use, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[8][11]
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Equilibrium (Shake-Flask) Solubility Determination
Objective: To determine the definitive thermodynamic solubility of this compound in DMSO or ethanol.
Causality: This is the gold-standard method.[10] It ensures that the system reaches a true thermodynamic equilibrium by using an excess of the solid compound and allowing sufficient time for the dissolution process to complete.[14] Centrifugation and subsequent analysis of the supernatant by a quantitative method like HPLC or UV-Vis spectroscopy provide an accurate and reproducible measurement.[11][15]
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (DMSO or ethanol) in a sealed glass vial. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[11][14]
-
Phase Separation: After equilibration, let the vials stand to allow large particles to settle. To completely separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes.[11]
-
Sample Collection: Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Immediately perform a serial dilution of the supernatant with an appropriate solvent (e.g., methanol or a mobile phase) to bring the concentration within the linear range of the analytical instrument and to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as UV-Vis Spectroscopy or HPLC, against a standard curve of known concentrations.[15]
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factors, to determine the equilibrium solubility in mg/mL or Molarity.
Caption: The Shake-Flask method for equilibrium solubility.
Conclusion and Recommendations
For drug development professionals, a precise understanding of this compound's solubility is essential for reliable experimentation.
-
High Solubility in DMSO: this compound is highly soluble in DMSO, with reported values in the range of 69 to 138 mM.[6][8][13] This makes DMSO the ideal solvent for preparing concentrated stock solutions for in vitro screening and cellular assays.
-
Limited Solubility in Ethanol: The compound is only sparingly soluble in ethanol, which limits its utility for creating concentrated stocks but may be relevant for specific liquid formulations.[1]
It is imperative that researchers select the appropriate methodology for their needs. For high-throughput applications, a kinetic solubility check is often sufficient. For formulation, regulatory filings, or detailed physicochemical characterization, the rigorous shake-flask method to determine equilibrium solubility is mandatory. Always employ high-purity, anhydrous solvents and validated analytical techniques to ensure the generation of trustworthy and reproducible data.
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An In-Depth Technical Guide to the Stability and Storage of Anisotropine Methylbromide
<_ _>
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability and storage requirements for Anisotropine Methylbromide. As a quaternary ammonium anticholinergic agent, understanding its chemical behavior under various environmental conditions is paramount for ensuring its quality, safety, and efficacy in research and pharmaceutical applications. This document moves beyond simple procedural lists to explain the scientific rationale behind the recommended practices, grounded in established principles of pharmaceutical science and regulatory guidelines.
Introduction to this compound
This compound is a synthetic quaternary ammonium compound that functions as a muscarinic antagonist.[1][2][3][4] Its peripheral anticholinergic activity, which results from the competitive antagonism of acetylcholine at muscarinic receptors in smooth muscle and secretory glands, has led to its use in treating peptic ulcers and gastrointestinal spasms.[4] The quaternary structure limits its penetration into the central nervous system, localizing its effects primarily to the periphery.[4] The stability of this compound is a critical quality attribute, directly impacting its therapeutic efficacy and safety profile.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing a robust stability and storage strategy. These properties influence its susceptibility to degradation and dictate appropriate handling procedures.
| Property | Value | Source |
| Chemical Name | (3-endo)-8,8-dimethyl-3-[(1-oxo-2-propylpentyl)oxy]-8-Azoniabicyclo[3.2.1]octane bromide | [5] |
| CAS Number | 80-50-2 | [3][5] |
| Molecular Formula | C17H32BrNO2 | [2][5] |
| Molecular Weight | 362.35 g/mol | [2][3][4][5][6] |
| Appearance | White, glistening, odorless, bitter, hygroscopic powder | [7] |
| Solubility | Freely soluble in chloroform and alcohol; soluble in water; slightly soluble in acetone; practically insoluble in ether. | [7] |
| pH (1 in 100 solution) | 6.0 - 7.0 | [7] |
Degradation Pathways and Mechanisms
The purpose of stability testing is to see how a drug substance's quality changes over time due to environmental factors like temperature, humidity, and light.[8][9] Stress testing, a key component of this, helps identify likely degradation products and establish the intrinsic stability of the molecule.[9][10] For this compound, the primary degradation pathway of concern is hydrolysis of the ester linkage.
Hydrolytic Degradation
The ester functional group in this compound is its most labile point. Hydrolysis, a reaction with water, can be catalyzed by either acidic or basic conditions, cleaving the ester bond to yield 8-methyltropinium bromide and 2-propylpentanoic acid.[11][12]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid.[11][12] To drive the reaction towards completion, an excess of water is typically required.[11]
-
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and involves the reaction of the ester with hydroxide ions.[11][13] The initial products are an alcohol and a carboxylate salt.[13]
Interestingly, some sources suggest that this compound possesses a notable stability against both acid and alkaline hydrolysis, which may minimize inactivation.[1] However, a comprehensive stability program should rigorously evaluate this susceptibility across a wide pH range as recommended by ICH guidelines.[9]
Caption: Experimental workflow for forced degradation studies.
Formal Stability Studies
Objective: To establish a re-test period for the drug substance.
Protocol:
-
Batches: Use at least three primary batches manufactured to at least pilot scale. [9]2. Container Closure System: The storage container should simulate the proposed packaging for bulk storage and distribution. [9]3. Storage Conditions & Testing Frequency:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH. Test every 3 months for the first year, every 6 months for the second year, and annually thereafter. [9] * Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Test at a minimum of three time points (e.g., 0, 3, and 6 months). [9]4. Analytical Methods: Employ validated stability-indicating analytical methods (SIAMs). High-Performance Liquid Chromatography (HPLC) is a commonly used technique for its sensitivity and accuracy in separating and quantifying the API and its degradation products. [14]Other techniques like mass spectrometry and NMR spectroscopy can provide structural information about degradation products. [14]
-
Formulation Considerations
The stability of this compound within a final drug product will be influenced by excipients, pH, and the manufacturing process.
-
Excipient Compatibility: Potential interactions between this compound and excipients must be evaluated. Stress testing of the drug substance in the presence of key excipients can identify potential incompatibilities early in development.
-
pH of Formulation: For liquid formulations, the pH should be optimized to minimize the rate of hydrolysis. Based on the general principles of ester stability, a slightly acidic pH (around 4-6) is often optimal. The reported pH of 6-7 for a 1-in-100 solution suggests good stability in the near-neutral range. [7]* Antioxidants: If oxidative degradation is identified as a significant pathway, the inclusion of an antioxidant may be warranted. [10]
Conclusion
This compound is a hygroscopic compound reported to be stable under light and air, with a notable resistance to hydrolysis. [1][7]However, a rigorous stability program, guided by ICH principles, is essential to definitively characterize its degradation profile and establish appropriate storage conditions and re-test periods. The primary potential degradation pathway is the hydrolysis of its ester linkage. Recommended long-term storage for the pure substance is at -20°C in a dry, dark environment within a tight container. Stability studies must employ validated, stability-indicating analytical methods to ensure that any degradation products can be accurately detected and quantified, thereby guaranteeing the quality and safety of the substance for its intended scientific or therapeutic use.
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A Senior Application Scientist's Guide to Anisotropine Methylbromide for Gastrointestinal Motility Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Anisotropine Methylbromide, a quaternary ammonium antimuscarinic agent, as a precise tool for investigating gastrointestinal (GI) motility. Moving beyond basic principles, we will explore the mechanistic rationale behind its application, provide validated experimental protocols, and offer insights into data interpretation, empowering researchers to leverage this compound with confidence and scientific rigor.
Section 1: Foundational Pharmacology of this compound
Mechanism of Action: Competitive Muscarinic Antagonism
This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][2] In the gastrointestinal tract, parasympathetic nerve endings release acetylcholine, which binds to muscarinic receptors (primarily M2 and M3 subtypes) on smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction and increased motility.
This compound competitively blocks these receptors, preventing acetylcholine from binding and thereby inhibiting cholinergic nerve-induced smooth muscle contraction.[3] This action reduces the motility and secretory activity of the gastrointestinal system.[3][4] At larger doses, it can also inhibit gastric acid secretion.[3][4]
The Quaternary Ammonium Advantage: Peripheral Selectivity
A key feature of this compound is its quaternary ammonium structure.[2][3] This positively charged, bulky chemical group confers low lipid solubility, which significantly limits its ability to cross the blood-brain barrier.[1][5][6][7]
Field Insight: This peripheral selectivity is a crucial experimental advantage. It allows researchers to investigate the effects on GI motility with minimal confounding influences from the central nervous system (CNS), a common issue with tertiary amine anticholinergics like atropine.[5][8] This ensures that the observed effects are primarily due to actions on the enteric nervous system and GI smooth muscle.
Pharmacokinetics and Physicochemical Properties
-
Absorption: As a quaternary ammonium compound, it is slowly and incompletely absorbed after oral administration.[5][9]
-
Stability: The compound is stable in light, heat, and air, and its stability to both acid and alkaline hydrolysis minimizes inactivation.[3]
Section 2: Preclinical Methodologies for Assessing GI Motility
To quantify the effects of this compound, robust in vitro and in vivo models are essential. These protocols are designed to be self-validating, providing clear, interpretable data on the compound's antagonist properties.
In Vitro Analysis: Isolated Guinea Pig Ileum Organ Bath
The isolated guinea pig ileum is a classic and highly reliable preparation for studying the effects of spasmolytic agents on intestinal smooth muscle.[11][12] It contains a rich network of cholinergic nerves and muscarinic receptors, making it exquisitely sensitive to compounds like this compound.
Objective: To determine the functional potency (pA2 value) of this compound by quantifying its ability to antagonize acetylcholine-induced contractions.
Detailed Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig (250-350 g).
-
Open the abdominal cavity and dissect a 10-15 cm segment of the ileum proximal to the ileocecal junction.[11]
-
Place the segment in a petri dish with oxygenated Tyrode's physiological salt solution.
-
Gently flush the lumen to remove contents and cut the ileum into 2-3 cm segments.[11]
-
-
Mounting and Equilibration:
-
Tie one end of a segment to a tissue holder and the other to an isotonic force transducer.
-
Mount the tissue in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.[11][13]
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh solution every 15 minutes.[11]
-
-
Generating the Control Curve (Agonist CRC):
-
Perform a cumulative concentration-response curve (CRC) for acetylcholine (ACh). Start with a low concentration (e.g., 1x10⁻⁹ M) and incrementally increase the concentration in the bath until a maximal contraction is achieved.
-
Record the contractile response at each concentration.
-
-
Antagonist Incubation and Second CRC:
-
Wash the tissue extensively to ensure complete removal of ACh and return to a stable baseline.
-
Introduce a known, fixed concentration of this compound into the bath.
-
Allow the antagonist to incubate for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.[11]
-
In the continued presence of this compound, repeat the cumulative ACh CRC.
-
-
Data Analysis: The Schild Plot & pA2 Determination:
-
The presence of a competitive antagonist like this compound will cause a rightward, parallel shift in the ACh CRC.
-
The Dose Ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
-
Repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Construct a Schild Plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[B]) on the x-axis.[14][15]
-
The x-intercept of the linear regression line gives the pA2 value .[14][15] A slope of approximately 1 indicates competitive antagonism.[14] The pA2 is the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift in the agonist's dose-response curve.[11][15]
-
In Vivo Analysis: Charcoal Meal Gastrointestinal Transit Assay
This assay provides a functional measure of the overall propulsive activity of the GI tract in a living animal, integrating the effects on both gastric emptying and intestinal transit.[16]
Objective: To assess the inhibitory effect of this compound on GI motility in vivo.
Detailed Step-by-Step Protocol:
-
Animal Preparation:
-
Drug Administration:
-
Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Group sizes of 6-10 animals are typical.[17]
-
-
Waiting Period:
-
Charcoal Meal Administration:
-
Administer a charcoal meal marker (e.g., 5% activated charcoal in 10% gum arabic) by oral gavage.[17]
-
-
Transit Period:
-
Measurement and Analysis:
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the intestine.
-
Measure the distance the charcoal front has traveled from the pylorus.[17]
-
Calculate the percent transit for each animal:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the mean % transit between the drug-treated and vehicle control groups using appropriate statistical analysis (e.g., t-test or ANOVA).[17]
-
Section 3: Data Interpretation and Best Practices
Accurate interpretation of results is contingent on a sound experimental design and an awareness of potential variables.
Quantitative Data Summary
| Parameter | Receptor Subtype | Typical Value (for Atropine) | Significance |
| pKi | M1, M2, M3 | ~9.0 | Binding Affinity: Higher pKi indicates stronger binding to the receptor.[21] |
| pA2 | (Functional) | ~8.9 - 9.2 | Functional Potency: Quantifies antagonist potency in a functional tissue assay.[14] |
Note: Data compiled from various sources and should be used for reference only.[21] Experimental values can vary based on tissue type and assay conditions.
Best Practices and Troubleshooting
-
Vehicle Selection: Ensure the vehicle used to dissolve this compound does not independently affect GI motility. Aqueous solutions like saline or buffered solutions are preferred.
-
Fasting Times: While necessary, prolonged fasting can itself alter GI motility. Standardize fasting times across all experimental groups to minimize variability.[18]
-
Animal Handling: Stress can significantly impact GI function. Handle animals minimally and allow for an acclimatization period to reduce stress-induced artifacts.
-
Confirming Competitiveness: In in vitro studies, the hallmark of competitive antagonism is a parallel, rightward shift of the agonist dose-response curve with no reduction in the maximal response. A Schild plot slope not significantly different from unity is the gold standard confirmation.[14]
Conclusion
This compound is a valuable and precise pharmacological tool for the study of gastrointestinal motility. Its defining characteristic—a quaternary ammonium structure—confers peripheral selectivity, allowing for the targeted investigation of the enteric nervous system and GI smooth muscle with minimal CNS side effects. By employing rigorous and validated methodologies such as the isolated organ bath and charcoal transit assays, researchers can generate high-quality, interpretable data to elucidate the complex mechanisms of motility control and evaluate novel therapeutic agents.
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Sikiric, M., & Gjires, S. (n.d.). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Available from: [Link]
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Pöch, G., Brunner, F., & Kühberger, E. (n.d.). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
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Zagorodnyuk, V. P., et al. (n.d.). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. PubMed. Available from: [Link]
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de Vadder, F., et al. (n.d.). Simultaneous assessment of gastric emptying and secretion in rats by a novel computed tomography-based method. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available from: [Link]
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Zucchi, R., et al. (2025). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. ResearchGate. Available from: [Link]
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Auli, M., et al. (n.d.). Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice. BMC Gastroenterology. Available from: [Link]
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Takami, S., et al. (n.d.). The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level. PubMed. Available from: [Link]
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Pharmacology Discovery Services. Gastrointestinal Motility, Rat. Available from: [Link]
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Kim, B. J., et al. (n.d.). Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. Journal of the Korean Society of Radiology. Available from: [Link]
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Choi, S. C., et al. (2019). A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal. Journal of Neurogastroenterology and Motility. Available from: [Link]
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(n.d.). Antacids and anticholinergics in the treatment of duodenal ulcer. PubMed. Available from: [Link]
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Gallego, D., et al. (n.d.). Pattern of nonadrenergic, noncholinergic responses during short- or long-lasting electrical stimulation in guinea-pig ileum. PubMed. Available from: [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anticholinergic Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]
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Appiah-Ankam, J., & Hunter, J. M. (2004). Anticholinesterases and anticholinergic drugs. BJA Education. Available from: [Link]
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Mittelstadt, S. W., et al. (2025). Effects of fasting on evaluation of gastrointestinal transit with charcoal meal. ResearchGate. Available from: [Link]
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Melior Discovery. Gastrointestinal Models to Evaluate Bowel Motility. Available from: [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Whole Intestinal & Colonic transit time (in vivo). Available from: [Link]
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Batterman, R. C., et al. (1963). This compound: a new antispasmodic for gastrointestinal disorders. PubMed. Available from: [Link]
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National Research Council (US) Committee on Toxicology. (1982). ANTICHOLINESTERASES. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. Available from: [Link]
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(n.d.). U1P4 Experiments On Guinea Pig Ileum. Scribd. Available from: [Link]
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da Silva, A. F., et al. (n.d.). Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia. Brazilian Journal of Medical and Biological Research. Available from: [Link]
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(n.d.). Guinea Pig Ileum. Available from: [Link]
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Therapeutic Target Database. Drug Information. Available from: [Link]
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Scarpignato, C. (n.d.). Pharmacological stimulation of gastrointestinal motility: where we are and where are we going? PubMed. Available from: [Link]
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Popa, M., et al. (n.d.). Receptor binding profile of the antipsychotics included in this study. ResearchGate. Available from: [Link]
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Mawe, G. M., & Branchek, T. A. (n.d.). Gastrointestinal motility stimulating drugs and 5-HT receptors on myenteric neurons. Seminars in the Neurosciences. Available from: [Link]
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Waelbroeck, M., et al. (n.d.). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. PubMed. Available from: [Link]
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Syvänen, S., et al. (n.d.). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics. Available from: [Link]
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Birdsall, N. J., et al. (n.d.). Agonist binding to multiple muscarinic receptors. PubMed. Available from: [Link]
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Loryan, I., & Friden, M. (n.d.). Pharmacokinetics of CNS Penetration. ResearchGate. Available from: [Link]
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Anisotropine Methylbromide: A Technical Guide for the Research Professional
An in-depth exploration of the pharmacology, mechanism of action, and experimental characterization of a peripherally acting muscarinic antagonist.
Foreword: The Enduring Relevance of a Classic Anticholinergic Agent
Anisotropine methylbromide, a quaternary ammonium derivative of tropine, has long been recognized for its utility as a muscarinic antagonist.[1][2] While newer, more selective agents have since emerged, a comprehensive understanding of this compound's pharmacological profile remains critical for researchers in drug development and neuroscience. Its quaternary structure, which limits blood-brain barrier penetration, makes it a valuable tool for investigating the peripheral effects of muscarinic receptor blockade.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed technical overview of this compound, from its fundamental mechanism of action to practical, field-tested experimental protocols for its characterization.
Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors (GPCRs) are integral to the parasympathetic nervous system, mediating the "rest-and-digest" functions of acetylcholine (ACh). By competitively binding to these receptors, this compound prevents ACh from initiating its downstream signaling cascades.
The primary targets of this compound are the M1, M2, and M3 muscarinic receptor subtypes.[1] Blockade of these receptors in various tissues leads to its observed physiological effects:
-
M1 and M3 Receptor Blockade in the Gastrointestinal Tract: Inhibition of these receptors in smooth muscle and secretory glands of the gastrointestinal system results in reduced motility and decreased gastric acid secretion.[1] This is the primary basis for its historical use in treating conditions like peptic ulcers and gastrointestinal spasms.
-
Systemic Effects: Depending on the dosage, this compound can also inhibit salivary and bronchial secretions, cause pupil dilation (mydriasis), and increase heart rate.[2]
The quaternary ammonium structure of this compound is a key determinant of its pharmacological profile. This permanent positive charge significantly restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects and making it a peripherally selective agent.[2]
Signaling Pathway of Muscarinic Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound in blocking the signaling pathways of Gq-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.
Mechanism of this compound Action.
Pharmacological Profile: A Quantitative Overview
A thorough understanding of a compound's pharmacological profile is essential for its application in research and development. The following tables summarize the key chemical and pharmacokinetic properties of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 8,8-dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide | [1] |
| CAS Number | 80-50-2 | [1] |
| Molecular Formula | C₁₇H₃₂BrNO₂ | [1] |
| Molecular Weight | 362.35 g/mol | [1] |
| Appearance | White, glistening powder or plates |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Source |
| Absorption | ||
| Bioavailability (Oral) | Poor and irregular; approximately 10-25% | [2] |
| Distribution | ||
| CNS Penetration | Limited due to quaternary ammonium structure | [2] |
| Tissue Distribution | Primarily distributed to excretory organs (kidneys, liver, salivary glands, intestines) | [2] |
| Metabolism | ||
| Primary Route | Hepatic, by enzymatic hydrolysis | [2] |
| Excretion | ||
| Major Route | Renal and biliary | [2] |
| Pharmacodynamics | ||
| Biological Half-life | Not definitively known | [2] |
Experimental Characterization: Protocols for the Modern Laboratory
The following section provides detailed, step-by-step protocols for the in vitro characterization of this compound and other muscarinic antagonists. These protocols are designed to be self-validating and are grounded in established pharmacological principles.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for its receptor. The principle involves a competition between a radiolabeled ligand and the unlabeled test compound (this compound) for binding to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from stable cell lines expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to saturate the receptors.
-
Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes). The optimal incubation time should be determined empirically.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Workflow for Radioligand Binding Assay
Radioligand Binding Assay Workflow.
Functional Assays: Assessing Antagonist Potency
Functional assays measure the ability of a compound to inhibit the physiological response induced by an agonist. For muscarinic receptors, common readouts include changes in intracellular calcium levels (for Gq-coupled receptors M1, M3, M5) and inhibition of cAMP production (for Gi-coupled receptors M2, M4).
Objective: To determine the functional potency (IC50) of this compound in antagonizing agonist-induced calcium mobilization.
Materials:
-
Cell line stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Compound Pre-incubation:
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to all wells.
-
Immediately begin kinetic measurement of the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay provides a more stable, endpoint readout of Gq-coupled receptor activation by measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.
Objective: To determine the IC50 of this compound by measuring the inhibition of agonist-induced IP1 accumulation.
Materials:
-
Cell line stably expressing the human M1, M3, or M5 receptor.
-
IP-One HTRF® assay kit (or similar).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
Step-by-Step Methodology:
-
Cell Stimulation:
-
In a suitable microplate, co-incubate cells with varying concentrations of this compound and a fixed concentration of the agonist in the presence of LiCl (which is included in the assay buffer to inhibit IP1 degradation).
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF® detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) according to the kit protocol.
-
-
Measurement:
-
Incubate the plate and measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
-
Data Analysis:
-
Generate a standard curve to convert the HTRF ratio to IP1 concentration.
-
Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Concluding Remarks and Future Directions
This compound, while a compound with a long history of clinical use, continues to be a relevant tool for pharmacological research. Its peripheral selectivity allows for the specific investigation of peripheral muscarinic receptor function without the confounding effects of CNS activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other novel muscarinic antagonists.
Future research could focus on obtaining a complete binding and functional profile of this compound across all five muscarinic receptor subtypes. Such data would provide a more nuanced understanding of its selectivity and could inform the development of next-generation peripherally acting muscarinic antagonists with improved therapeutic profiles for a range of disorders, from overactive bladder to chronic obstructive pulmonary disease.
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Anisotropine Methylbromide: A Historical and Technical Guide to a Pioneering Anticholinergic Agent
Introduction: The Dawn of a Gastrointestinal Therapeutic
Anisotropine methylbromide, also known as octatropine methylbromide, is a synthetic anticholinergic agent that emerged in the mid-20th century as a significant tool in gastroenterological research and therapy.[1] Marketed under trade names such as Valpin, it was introduced to the U.S. market in 1963 primarily as an adjunctive treatment for peptic ulcers and other gastrointestinal spasmodic disorders.[1][2] As a quaternary ammonium compound derived from tropine, its development represented a key step in the effort to create peripherally acting drugs that could modulate visceral functions with minimal central nervous system side effects.[3][4] Although it has been largely superseded by more potent and specific therapies like H2-receptor antagonists and proton pump inhibitors, a technical examination of its historical applications provides invaluable insights into the evolution of gastrointestinal pharmacology and the foundational experimental designs that paved the way for modern drug development.[1][3][5]
This guide provides an in-depth analysis of the core scientific principles, mechanism of action, and pivotal historical research applications of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Muscarinic Receptor Antagonist
The therapeutic and research applications of this compound are rooted in its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly subtypes M1-M3.[4][6] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating gastric acid secretion, increasing intestinal motility, and promoting secretions from various glands.
This compound works by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[3] By competitively blocking these receptors, it effectively reduces the downstream signaling cascades that lead to:
-
Reduced Gastrointestinal Motility and Secretion: This was the cornerstone of its therapeutic use. By antagonizing mAChRs in the smooth muscle and secretory glands of the GI tract, it decreases both the force of contractions (spasms) and the secretion of gastric acid.[3][4][7]
-
Dose-Dependent Systemic Effects: At smaller doses, this compound inhibits salivary and bronchial secretions and sweating.[3][8] Larger doses are required to significantly impact the motility of the gastrointestinal and urinary tracts and to inhibit gastric acid secretion.[3][8]
A key structural feature is its quaternary ammonium group, which confers a positive charge and limits its ability to cross the blood-brain barrier.[3][4] This results in predominantly peripheral effects, a desirable characteristic for targeting gastrointestinal disorders without inducing significant central nervous system side effects.
Pivotal Historical Research Applications and Methodologies
The research surrounding this compound in the 1970s was instrumental in establishing key principles for evaluating anti-ulcer and antispasmodic drugs. These studies not only validated its therapeutic potential at the time but also refined the clinical and preclinical trial methodologies still in use today.
Application 1: Evaluating Nocturnal Gastric Acid Suppression
Causality and Experimental Choice: The overproduction of gastric acid, particularly at night when the stomach is empty, is a key factor in the pathogenesis of peptic ulcers. Therefore, a critical test for any potential anti-ulcer drug was its ability to suppress this nocturnal acid secretion. A double-blind, crossover study design was chosen to minimize bias and account for individual variations in gastric secretion.
Featured Study: A double-blind evaluation of the nocturnal antisecretory effects of this compound in man. Dose response and duration of action studies. (Freston JW, Forbes JA. 1977).
-
Subject Selection: Healthy male volunteers were recruited for the study.
-
Study Design: A double-blind, crossover design was implemented, where each subject would receive both graded doses of this compound and a placebo on different nights, with a washout period in between.
-
Procedure:
-
A nasogastric tube was inserted in the evening to allow for the continuous collection of gastric contents.
-
A single oral dose of either this compound or a placebo was administered.
-
Gastric juice was collected hourly throughout the night for up to 8 hours.
-
-
Analysis: The volume of gastric juice was measured, and the acid concentration was determined by titration to calculate total acid output.
-
Endpoint: The primary endpoint was the reduction in nocturnal acid secretion compared to placebo. Secondary endpoints included monitoring for side effects such as changes in heart rate, blood pressure, and visual acuity.
Key Findings: The study demonstrated that single doses of this compound, significantly higher than those used for daytime therapy, could effectively reduce nocturnal acid secretion for up to eight hours. This finding was crucial as it provided a scientific rationale for a high-dose, nighttime therapeutic regimen for peptic ulcer disease.
Application 2: Clinical Efficacy in Duodenal Ulcer Healing
Causality and Experimental Choice: While suppressing acid is mechanistically important, the ultimate measure of an anti-ulcer drug's success is its ability to promote the healing of the ulcer itself. A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating such clinical efficacy, as it minimizes placebo effects and investigator bias. Endoscopy was chosen as the objective measure of healing.
Featured Study: Effect of nighttime anisotropine methyl bromide of duodenal ulcer healing and pain: a double-blind controlled trial. (Bowers JH, Forbes JA, Freston JW. 1978).[9]
-
Subject Selection: 30 patients with symptomatic duodenal ulcer disease, confirmed by endoscopy, were enrolled.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients were randomly assigned to receive either 80 mg of this compound or a placebo orally at 8 P.M. daily for two weeks.
-
Data Collection:
-
Patients recorded the frequency and severity of nocturnal pain episodes in a diary.
-
A follow-up endoscopy was performed after two weeks to assess ulcer healing.
-
-
Endpoint: The primary endpoint was the complete healing of the duodenal ulcer as observed via endoscopy. A key secondary endpoint was the reduction in episodes of nocturnal pain.
| Parameter | This compound Group (n=16) | Placebo Group (n=14) |
| Ulcer Healing Rate (2 weeks) | 69% (11 patients) | 43% (6 patients) |
| Avg. Nocturnal Pain Episodes | 0.63 ± 0.27 | 2.71 ± 1.08 |
Data from Bowers et al., 1978.[9]
The results, while not reaching strong statistical significance for all measures, suggested that nighttime this compound therapy could be beneficial in healing duodenal ulcers and was effective in reducing nocturnal pain.[9]
Application 3: In-Vivo Antispasmodic Activity Assessment
Causality and Experimental Choice: To directly confirm the drug's antispasmodic properties at the physiological level, researchers used animal models. Acetylcholine is a known spasmogen, inducing smooth muscle contractions. By challenging an animal with acetylcholine after administering the drug, researchers could directly quantify its inhibitory effect. The dog model was chosen for its well-characterized physiological responses.
Featured Study: Effects of this compound (Valpin) and its mixture with sulpyrine on vocalization response and spasm of intestine induced by acetylcholine in dogs. (Nakayama K, et al. 1972).[4][10][11]
-
Animal Model: Conscious or anesthetized dogs were used.
-
Instrumentation: Methods to measure intestinal contractions were employed. Vocalization was used as a behavioral marker of the visceral discomfort caused by the spasm.
-
Procedure:
-
A baseline response to an intravenous injection of acetylcholine was established.
-
This compound (0.5 µM in 0.1 mL) was administered intravenously.
-
The acetylcholine challenge was repeated, and the resulting intestinal spasm and vocalization responses were measured.
-
-
Analysis: The percentage of inhibition of the acetylcholine-induced responses was calculated.
Key Findings: The study found that this compound produced a maximum inhibition of 85.1% on acetylcholine-induced vocalization and 79% on intestinal spasms, providing direct in-vivo evidence of its potent antispasmodic and anticholinergic effects.[10]
Synthesis and Analytical Methodologies
The historical research also necessitated the development of robust methods for synthesis and quantification.
Synthesis: The manufacturing process involved a two-step chemical synthesis:
-
Esterification: Tropine is esterified with 2-propylvaleryl chloride.
-
Quaternization: The resulting ester is then quaternized with methyl bromide to yield this compound.[3]
Analytical Quantification: Quality control and pharmacokinetic studies required precise analytical methods. A common historical method was a nonaqueous titration to determine the bromide content, which served as a proxy for the purity of the bulk drug substance.
Conclusion and Scientific Legacy
This compound holds a distinct place in the history of pharmacology. As a peripherally acting muscarinic antagonist, it was a valuable therapeutic agent for peptic ulcers and gastrointestinal spasms in an era before the advent of more targeted acid-suppressing drugs.[1][3][] The research conducted on this compound was foundational, helping to establish the clinical and preclinical methodologies for evaluating GI drugs, particularly the importance of assessing nocturnal acid secretion and using randomized, placebo-controlled trials for ulcer healing.
While its clinical use has waned, the scientific principles demonstrated through its study remain highly relevant. The journey of this compound from synthesis to clinical evaluation exemplifies a classic chapter in drug development, offering enduring lessons for today's researchers on mechanism, methodology, and the relentless pursuit of more effective and safer therapeutics.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6647, this compound. Retrieved from [Link]
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Bowers, J. H., Forbes, J. A., & Freston, J. W. (1978). Effect of nighttime anisotropine methyl bromide of duodenal ulcer healing and pain: a double-blind controlled trial. Journal of Clinical Pharmacology, 18(7), 365–371. Retrieved from [Link]
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Patsnap (n.d.). This compound. Synapse. Retrieved from [Link]
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Wikipedia (n.d.). Octatropine methylbromide. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Manufacturing of Anisotropine Methylbromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisotropine methylbromide, also known as octatropine methylbromide, is a synthetically produced antimuscarinic agent.[1][2] As a quaternary ammonium compound, it acts as a competitive antagonist of acetylcholine at muscarinic receptors.[3][4] This mechanism of action leads to a reduction in the motility and secretory activity of the gastrointestinal system, making it a therapeutic option for conditions such as peptic ulcers and other gastrointestinal disorders.[3][5][6] Chemically, it is the methyl bromide quaternary salt of the 2-propylpentanoic acid ester of tropine.[3][5] This guide provides a detailed exploration of its synthesis and manufacturing processes, offering insights for researchers and professionals in drug development.
Chemical Profile
| Property | Value |
| IUPAC Name | [(1R,3s,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide |
| CAS Number | 80-50-2 |
| Molecular Formula | C₁₇H₃₂BrNO₂ |
| Molecular Weight | 362.35 g/mol |
| Appearance | White, glistening powder or plates |
| Melting Point | Approximately 329 °C |
| Solubility | Soluble in water |
Core Synthesis Pathway
The synthesis of this compound is a well-established two-step process.[3][5] The foundational patent for this process is U.S. Patent 2,962,499.[7] The synthesis begins with the esterification of tropine with 2-propylpentanoyl chloride, followed by the quaternization of the resulting tertiary amine with methyl bromide.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of Starting Materials
A critical starting material for the synthesis of this compound is 2-propylpentanoyl chloride, also known as valproyl chloride. This acyl chloride is typically prepared from valproic acid.
Synthesis of 2-Propylpentanoyl Chloride
This synthesis involves the reaction of valproic acid with a chlorinating agent, most commonly thionyl chloride.
Caption: Synthesis of 2-Propylpentanoyl chloride from Valproic acid.
Experimental Protocol:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add valproic acid.
-
Cool the vessel in an ice bath.
-
Slowly add thionyl chloride to the cooled valproic acid with continuous stirring. A slight excess of thionyl chloride is often used to ensure complete conversion.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture, for instance, in a water bath at 50-60°C, for a period to drive the reaction to completion. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Remove any excess thionyl chloride and dissolved gases under reduced pressure. The resulting 2-propylpentanoyl chloride is often used in the next step without further purification.
Part 2: Core Synthesis of this compound
Step 1: Esterification of Tropine with 2-Propylpentanoyl Chloride
This step involves the formation of the ester linkage between the hydroxyl group of tropine and the acyl chloride.
Experimental Protocol:
-
Dissolve tropine in a suitable inert solvent. Dichloromethane or chloroform are commonly used for such esterifications.
-
In a separate vessel, dissolve 2-propylpentanoyl chloride in the same solvent.
-
Slowly add the 2-propylpentanoyl chloride solution to the tropine solution. The reaction is typically carried out at room temperature.
-
The reaction can be stirred for several hours to ensure completion.
-
After the reaction is complete, the reaction mixture is typically washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acyl chloride and hydrochloric acid formed during the reaction.
-
The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude tropine 2-propylpentanoate (anisotropine base).
-
The crude product can be purified by distillation under reduced pressure or by chromatographic methods.
Step 2: Quaternization of Tropine 2-propylpentanoate with Methyl Bromide
The final step is the quaternization of the tertiary nitrogen atom of the tropine moiety with methyl bromide to form the quaternary ammonium salt.
Experimental Protocol:
-
Dissolve the purified tropine 2-propylpentanoate in a suitable solvent. Acetone is a commonly used solvent for this reaction.[7]
-
To this solution, add an excess of methyl bromide. This is often done by bubbling methyl bromide gas through the solution or by adding a solution of methyl bromide in the same solvent.
-
The reaction mixture is then allowed to stand, often for several hours, during which the this compound precipitates as a crystalline solid.[7]
-
The precipitated product is collected by filtration.
-
The crystals are washed with a small amount of cold solvent to remove any unreacted starting materials.
-
The final product is dried under vacuum to yield pure this compound. The yield for this step is reported to be nearly quantitative.[7]
Manufacturing Process and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial manufacturing of this compound presents several challenges that require careful consideration.
Key Considerations for Industrial Production:
-
Raw Material Sourcing and Quality: Consistent quality of starting materials, particularly tropine and 2-propylpentanoyl chloride, is crucial for reproducible and high-yield manufacturing.
-
Reaction Conditions Optimization:
-
Temperature Control: The esterification and quaternization reactions are exothermic. Efficient heat exchange systems are necessary to maintain optimal reaction temperatures and prevent side reactions. The quaternization step, in particular, requires careful temperature management.[8]
-
Solvent Selection and Recovery: The choice of solvents should consider not only reaction efficiency but also safety, environmental impact, and the ease of recovery and recycling.
-
Process Analytical Technology (PAT): Implementation of PAT can allow for real-time monitoring of reaction progress, ensuring consistency and optimizing reaction times.
-
-
Work-up and Purification:
-
Extraction and Phase Separation: On a large scale, efficient liquid-liquid extraction and phase separation are critical for removing impurities.
-
Crystallization and Filtration: The crystallization process for the final product needs to be well-controlled to ensure the desired crystal size distribution, purity, and ease of filtration and drying.
-
-
Safety and Environmental Concerns:
-
Handling of Hazardous Reagents: Thionyl chloride and methyl bromide are toxic and corrosive. Closed-system handling and appropriate scrubbing of off-gases are mandatory.
-
Waste Management: A comprehensive waste management plan for solvent waste and aqueous waste streams is essential for environmentally responsible manufacturing.
-
-
Good Manufacturing Practices (GMP): All manufacturing processes must adhere to cGMP guidelines to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[9]
Caption: A simplified workflow for the manufacturing of this compound.
Conclusion
The synthesis of this compound is a straightforward and well-documented process. However, for successful and efficient production, particularly on an industrial scale, a thorough understanding of the reaction mechanisms, optimization of reaction conditions, and adherence to stringent safety and quality control measures are paramount. This guide provides a foundational understanding for researchers and drug development professionals to approach the synthesis and manufacturing of this important anticholinergic agent.
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DrugBank. (n.d.). Octatropine Methylbromide. Retrieved from [Link]
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Pharmaoffer. (n.d.). This compound API Suppliers. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of atropine (WO2016016692A1).
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Microsin. (n.d.). OCTATROPINE METHYLBROMIDE. Retrieved from [Link]
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Adooq Bioscience. (n.d.). This compound (CB-154) | muscarinic antagonist. Retrieved from [Link]
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Wikipedia. (n.d.). Octatropine methylbromide. Retrieved from [Link]
- Schmidt, G. C., Eling, T. E., & Drach, J. C. (1967). Synthesis of tropine-labeled atropine. I. Micro methods for the synthesis of tropine and for its esterification with tropic acid. Journal of pharmaceutical sciences, 56(2), 215–221.
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Midas Pharma. (n.d.). Octatropine methylbromide. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing pure enantiomers of tropic acid esters (US5952505A).
- Fodor, G., et al. (1971). Stereochemistry of tropane quaternization. Journal of the American Chemical Society, 93(2), 403–411.
- Google Patents. (n.d.). Pharmaceutical compositions comprising mixed salts of sulfoglycopeptides with metal and organic bases (US3926921A).
- Google Patents. (n.d.). Process for the continuous quaternization of tertiary amines with an alkyl halide (US7183434B2).
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data.pdf. (n.d.). 1267 Acknowledgment. Retrieved from [Link]
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Methodological & Application
Anisotropine Methylbromide: A Comprehensive Guide to In Vitro Smooth Muscle Contraction Assays
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of Anisotropine Methylbromide in in vitro smooth muscle contraction assays. It is designed to offer not just a protocol, but a foundational understanding of the pharmacological principles and practical considerations necessary for generating robust and reliable data.
Introduction: The Rationale for Investigating this compound
This compound, also known as octatropine methylbromide, is a synthetically derived quaternary ammonium compound.[1][2] It functions as a muscarinic antagonist, a class of drugs that competitively inhibits the action of acetylcholine (ACh) at muscarinic receptors.[3][4][5] These receptors are pivotal in mediating the parasympathetic nervous system's control over various physiological processes, including the contraction of smooth muscle in the gastrointestinal tract.[6][7]
Historically, this compound was used as an antispasmodic agent to reduce gastrointestinal motility and secretions, particularly in the context of peptic ulcers and irritable bowel syndrome.[1][3][8] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3][5]
The in vitro smooth muscle contraction assay is a cornerstone technique in pharmacology for characterizing the activity of compounds like this compound.[9][10] This assay allows for the precise quantification of a drug's ability to inhibit agonist-induced muscle contractions, providing critical data on its potency and mechanism of action. The guinea pig ileum is a classic and highly suitable model for these studies due to its high density of muscarinic receptors and its robust contractile response to cholinergic agonists.[1][2][3]
The Molecular Tango: Acetylcholine, Muscarinic Receptors, and Smooth Muscle Contraction
To appreciate the action of this compound, one must first understand the signaling cascade it disrupts. The contraction of gastrointestinal smooth muscle is primarily initiated by the neurotransmitter acetylcholine.
-
Acetylcholine Release: Nerve impulses in postganglionic parasympathetic neurons trigger the release of acetylcholine into the neuromuscular junction.
-
Muscarinic Receptor Activation: Acetylcholine binds to and activates muscarinic receptors, predominantly the M2 and M3 subtypes, on the surface of smooth muscle cells.[6][11][12]
-
G-Protein Coupled Signaling:
-
M3 Receptor Pathway: The M3 receptor is coupled to the Gq/11 G-protein.[7][12] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[12][13]
-
M2 Receptor Pathway: The M2 receptor is coupled to the Gi/o G-protein.[7][12] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This reduction in cAMP can contribute to contraction by lessening the activity of protein kinase A (PKA), which normally promotes relaxation.[6] The M2 receptor pathway can also indirectly contribute to calcium influx.[14]
-
-
Calcium-Calmodulin Complex Formation: The increased intracellular calcium concentration leads to the binding of Ca2+ to calmodulin.
-
Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).
-
Muscle Contraction: MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.[12]
This compound acts as a competitive antagonist at these muscarinic receptors, physically blocking acetylcholine from binding and thereby preventing the initiation of this contractile cascade.[3][4][15]
Caption: Muscarinic signaling pathway in smooth muscle contraction.
Experimental Protocol: Quantifying Antagonism in the Organ Bath
The isolated organ bath is the quintessential apparatus for studying the contractility of tissues in vitro.[9][10][16] It allows for the maintenance of tissue viability in a controlled physiological environment while enabling the precise measurement of contractile force in response to pharmacological agents.[17]
Materials and Reagents
-
Animal Model: Guinea pig (250-350 g)
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5). Ensure the solution is freshly prepared and continuously aerated with carbogen (95% O2 / 5% CO2).
-
Apparatus:
-
Isolated organ bath system with a water jacket for temperature control (37°C).
-
Isotonic or isometric force transducer.
-
Data acquisition system (e.g., PowerLab) and analysis software.
-
Surgical instruments (scissors, forceps).
-
Cotton thread.
-
-
Pharmacological Agents:
-
Acetylcholine chloride (agonist).
-
This compound (antagonist).
-
Stock solutions of both should be prepared in distilled water.
-
Experimental Workflow
Caption: Workflow for the in vitro smooth muscle contraction assay.
Step-by-Step Methodology
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a 10-15 cm segment of the ileum, proximal to the cecum.[1]
-
Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove any contents.
-
Cut the ileum into segments of 2-3 cm in length.[1]
-
-
Mounting the Tissue:
-
Equilibration:
-
Apply a resting tension of 0.5-1.0 g to the tissue.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with washes of fresh Tyrode's solution every 15 minutes, until a stable baseline is achieved.[1]
-
-
Constructing the Control Concentration-Response Curve (CRC):
-
Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻³ M).[1]
-
Allow the tissue to reach a maximal contraction at each concentration before adding the next.
-
Record the contractile response for each acetylcholine concentration.
-
After obtaining the maximal response, wash the tissue with fresh Tyrode's solution until it returns to the baseline tension.[1]
-
-
Incubation with this compound:
-
Introduce a known concentration of this compound (e.g., 10⁻⁹ M) into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.[1]
-
-
Constructing the Test CRC:
-
In the continued presence of this compound, repeat the cumulative addition of acetylcholine as described in step 4.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat steps 5 and 6 with increasing concentrations of this compound to obtain a series of rightward-shifted concentration-response curves.
-
Data Analysis and Interpretation: Unveiling the Potency
The primary goal of this assay is to quantify the potency of this compound as a competitive antagonist. This is achieved through Schild analysis, which allows for the determination of the pA2 value.
Schild Analysis
The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response observed in the absence of the antagonist.[18] For a competitive antagonist, this value is independent of the agonist used and provides a measure of the antagonist's affinity for the receptor.[18]
-
Calculate the Dose Ratio (DR): For each concentration of this compound, calculate the dose ratio. The dose ratio is the EC50 of acetylcholine in the presence of the antagonist divided by the EC50 of acetylcholine in the absence of the antagonist.
-
DR = EC50 (with antagonist) / EC50 (control)
-
-
Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
Determine the pA2 Value: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0.[19] The pA2 value is the x-intercept of this line.[18][19]
Data Presentation
The results of the assay should be presented clearly to allow for straightforward interpretation.
| Antagonist Concentration [B] (M) | -log[B] | Agonist EC50 (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | - | 1.5 x 10⁻⁷ | 1 | - |
| 1 x 10⁻⁹ | 9.0 | 4.5 x 10⁻⁷ | 3 | 0.30 |
| 3 x 10⁻⁹ | 8.5 | 1.0 x 10⁻⁶ | 6.67 | 0.75 |
| 1 x 10⁻⁸ | 8.0 | 3.2 x 10⁻⁶ | 21.33 | 1.31 |
This table presents hypothetical data for illustrative purposes.
A higher pA2 value indicates a more potent antagonist. For example, a pA2 value of 9.0 means that a 1 nM concentration of the antagonist requires a doubling of the agonist concentration to achieve the same effect.
Conclusion: A Self-Validating System for Drug Characterization
The in vitro smooth muscle contraction assay, when performed with meticulous attention to detail, provides a robust and self-validating system for the pharmacological characterization of muscarinic antagonists like this compound. The parallel rightward shift of the agonist concentration-response curve in the presence of the antagonist, without a depression of the maximal response, is the hallmark of competitive antagonism. The linearity of the Schild plot with a slope of unity further validates this mechanism. This detailed protocol and the underlying scientific principles provide a solid framework for researchers to confidently assess the potency and mechanism of action of novel or existing compounds targeting muscarinic receptors in smooth muscle.
References
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RSIS International. (2025, January 2). Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium. Retrieved from [Link]
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International Journal of Research and Scientific Innovation (IJRSI). (2025, January 2). Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (KB) Using Schild Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Action of acetylcholine on smooth muscle. Retrieved from [Link]
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American Physiological Society. (2005, May 1). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. Retrieved from [Link]
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MDPI. (n.d.). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. Retrieved from [Link]
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YouTube. (2025, November 11). What Is pA2 and Why Does It Matter?. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Unraveling Smooth Muscle Contraction: The TRP Link. Retrieved from [Link]
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PubMed Central - NIH. (n.d.). The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells. Retrieved from [Link]
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Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]
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Springer. (n.d.). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Retrieved from [Link]
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PubMed. (n.d.). Role of M2 muscarinic receptors in airway smooth muscle contraction. Retrieved from [Link]
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Wikipedia. (n.d.). Octatropine methylbromide. Retrieved from [Link]
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AdooQ Bioscience. (n.d.). This compound (CB-154) | muscarinic antagonist. Retrieved from [Link]
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Wikipedia. (n.d.). Organ bath. Retrieved from [Link]
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REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]
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Texas Gateway. (n.d.). Muscle Contraction and Locomotion. Retrieved from [Link]
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PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
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PubMed. (n.d.). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. Retrieved from [Link]
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PubChem. (n.d.). Homatropine Methylbromide. Retrieved from [Link]
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Via Medica Journals. (n.d.). Effect of acetylcholine on vascular smooth muscle contraction induced by phenylephrine, angiotensin II and mastoparan-7. Retrieved from [Link]
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University of Bristol. (n.d.). In vitro pharmacology: receptor antagonism. Retrieved from [http://www.bristol.ac.uk/med-school/media/ pharmacology/vitro_antagonism.html]([Link] pharmacology/vitro_antagonism.html)
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Application Note: Quantifying Muscarinic Receptor Antagonism Using Anisotropine Methylbromide in the Isolated Guinea Pig Ileum Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for the Guinea Pig Ileum Assay
The isolated guinea pig ileum is a cornerstone preparation in classical pharmacology, offering a robust and sensitive system for studying the effects of drugs on smooth muscle contraction. Its utility is grounded in the dense cholinergic innervation of the myenteric plexus, making it exquisitely responsive to muscarinic receptor agonists and antagonists.[1][2] The tissue exhibits minimal spontaneous activity, providing a stable baseline ideal for quantifying dose-response relationships.[1]
Anisotropine methylbromide is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (M1-M3).[3][4][5] As a quaternary ammonium compound, its action is largely peripheral, as it does not readily cross the blood-brain barrier.[3][6] This property, combined with its effects on reducing gastrointestinal motility and secretion, made it a subject of interest for treating conditions like peptic ulcers and gastrointestinal spasms.[6][7][8][9]
This guide provides a comprehensive protocol for characterizing the antagonistic properties of this compound. We will detail the preparation of the isolated guinea pig ileum, the generation of agonist concentration-response curves, and the application of Schild analysis to determine the antagonist's affinity (pA2 value). The causality behind each step is explained to ensure both reproducibility and a deep understanding of the pharmacological principles at play.
Principle of the Assay: Competitive Antagonism and Schild Analysis
The experiment operates on the principle of competitive antagonism. Acetylcholine (ACh), the endogenous agonist, binds to muscarinic receptors on the ileal smooth muscle, initiating a signaling cascade that results in a measurable contraction. This compound, as a competitive antagonist, reversibly binds to the same receptors without activating them, thereby preventing ACh from binding.[3][6]
This competition manifests as a rightward, parallel shift in the agonist (ACh) concentration-response curve (CRC) with no reduction in the maximum response. The magnitude of this shift, quantified as the Dose Ratio (DR), is dependent on the concentration of the antagonist.
Caption: Experimental workflow from tissue isolation to data analysis.
Tissue Preparation
-
Euthanasia: Sacrifice a guinea pig (250-400g) via a humane method, such as a blow to the head followed by exsanguination, in accordance with institutional animal care guidelines. [10][11]2. Dissection: Immediately open the abdomen and locate the ileo-caecal junction. Carefully dissect a 10-15 cm portion of the terminal ileum. Place the excised tissue into a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution. [12]3. Cleaning: Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove its contents. Take extreme care to avoid damaging the smooth muscle. [12]Trim away the mesentery.
-
Segmentation: Cut the cleaned ileum into 2-3 cm segments for mounting. [12]
Tissue Mounting and Equilibration
-
Mounting: Tie one end of an ileum segment to the tissue holder (which may be part of an aeration tube) and the other end to the force transducer using surgical thread. [12]2. Placement: Mount the tissue in the organ bath chamber containing Tyrode's solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. [1]3. Tension: Apply a resting tension of 0.5 - 1.0 gram and allow the tissue to equilibrate for 30-60 minutes. [12][13]During this period, wash the tissue with fresh Tyrode's solution every 15 minutes. This step is critical for the tissue to stabilize and achieve a steady baseline. [14][13]
Generating Concentration-Response Curves
-
Control Agonist CRC:
-
Add Acetylcholine (ACh) to the organ bath in a cumulative or non-cumulative fashion. Start with a low concentration (e.g., 1x10⁻⁹ M) and increase in logarithmic or semi-logarithmic steps until a maximal contraction is achieved.
-
Record the response at each concentration.
-
After the maximal response is recorded, wash the tissue thoroughly with fresh Tyrode's solution until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Allow the tissue to rest for at least 15-20 minutes after the control CRC.
-
Add the first, lowest concentration of this compound to the bath. Allow it to incubate with the tissue for a fixed period (e.g., 15 minutes) to ensure it reaches equilibrium with the receptors. [15]
-
-
Antagonist-Present CRC:
-
While the antagonist is still present in the bath, repeat the ACh concentration-response curve as described in step 4.3.1. You will observe that higher concentrations of ACh are required to elicit the same level of response.
-
-
Repeat for Multiple Concentrations:
-
Thoroughly wash the tissue to remove both the agonist and antagonist. Allow it to rest and re-equilibrate.
-
Repeat steps 4.3.2 and 4.3.3 with at least two more increasing concentrations of this compound.
-
Data Analysis and Interpretation
Calculating the Dose Ratio
-
For each CRC (control and in the presence of each antagonist concentration), determine the EC₅₀ value of Acetylcholine. The EC₅₀ is the molar concentration of the agonist that produces 50% of the maximal response.
-
Calculate the Dose Ratio (DR) for each concentration of this compound using the formula:
-
DR = (EC₅₀ of ACh in the presence of antagonist) / (EC₅₀ of ACh in the absence of antagonist) [16]
-
Constructing the Schild Plot
-
For each concentration of this compound ([B]), calculate -log[B] .
-
For each corresponding Dose Ratio (DR), calculate log(DR-1) .
-
Plot log(DR-1) (y-axis) against -log[B] (x-axis).
-
Perform a linear regression on the data points. [17]
Interpreting the Schild Plot
-
Slope: For a classic competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0. [18]A slope less than 1.0 may suggest non-competitive antagonism or allosteric effects, while a slope greater than 1.0 could indicate experimental artifacts or complex drug interactions. * pA₂ Value: The pA₂ value is determined by the x-intercept of the regression line. [18][16]It represents the theoretical -log molar concentration of an antagonist required to produce a dose ratio of 2. A higher pA₂ value indicates a higher affinity of the antagonist for the receptor.
| [Anisotropine] (M) | -log[B] | Agonist EC₅₀ (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | - | 3.0 x 10⁻⁸ | 1 | - |
| 1 x 10⁻⁹ | 9.0 | 9.0 x 10⁻⁸ | 3 | 0.30 |
| 3 x 10⁻⁹ | 8.5 | 2.1 x 10⁻⁷ | 7 | 0.78 |
| 1 x 10⁻⁸ | 8.0 | 6.3 x 10⁻⁷ | 21 | 1.30 |
This table presents hypothetical data for illustrative purposes.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6636, this compound. Available at: [Link]
-
AdooQ Bioscience (n.d.). This compound (CB-154). Available at: [Link]
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Wikipedia (2023). Octatropine methylbromide. Available at: [Link]
-
Patsnap (n.d.). This compound - Drug Targets, Indications, Patents. Synapse. Available at: [Link]
-
SPIKESfunc (2018). Schild Plot Generator. Available at: [http://www.spikesfunc.com/ Schild/Schild.html]([Link] Schild/Schild.html)
-
Kenakin, T. (2023). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Charles River Laboratories. Available at: [Link]
-
RJPT SimLab (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. Available at: [Link]
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Lemoine, H., & Kaumann, A. J. (2003). Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation. ResearchGate. Available at: [Link]
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Pharmacology & Therapeutics (2023). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. Available at: [Link]
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Wikipedia (2023). Schild regression. Available at: [Link]
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University of Strathclyde (n.d.). Guinea Pig Ileum. Available at: [Link]
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University of Bath (n.d.). Guinea Pig Ileum. Available at: [Link]
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Paronis, C. A., & Holtzman, S. G. (1992). Estimation of the Dissociation Constant of Naloxone in the Naive and Morphine-Tolerant Guinea-Pig Isolated Ileum: Analysis by the Constrained Schild Plot. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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University of Bristol (2024). Experiment 13: To study effect of agonist and antagonist on guinea pig ileum. YouTube. Available at: [Link]
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Hutchinson, F. J., & Chahl, L. A. (1996). Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine. British Journal of Pharmacology. Available at: [Link]
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Aim (2021). To study effect of acetylcholine on ileum of guinea pig. Pharmacology experiment. YouTube. Available at: [Link]
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Pharma Learning Forever (2021). Bioassay of histamine using guinea pig ileum by matching method. YouTube. Available at: [Link]
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Chand, N., & DeRoth, L. (1980). Histamine-mediated acetylcholine release in the guinea-pig ileum. British Journal of Pharmacology. Available at: [Link]
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Molgó, J., et al. (1993). Induced release of acetylcholine from guinea pig ileum longitudinal muscle-myenteric plexus by anatoxin-a. British Journal of Pharmacology. Available at: [Link]
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Unno, T., et al. (2006). Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. British Journal of Pharmacology. Available at: [Link]
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Deepraj, S., & Nandakumar, K. (2008). INVESTIGATION OF ISOLATED GOAT ILEUM PREPARATION FOR THE EVALUATION OF ANTISPASMODICS. PharmacologyOnLine. Available at: [Link]
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Pharma Learning Forever (2021). Study of effect of agonist and antagonists and determination of PD2 value using guinea pig ileum. YouTube. Available at: [Link]
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Arunlakshana, O., & Schild, H. O. (1959). The acetylcholine-atropine antagonism as determined by a series of pA values. British Journal of Pharmacology and Chemotherapy. Available at: [Link]
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Application Note & Protocol: Characterizing Anisotropine Methylbromide's Antagonism in Rat Colon Using Dose-Response Analysis
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the pharmacological profile of Anisotropine methylbromide in the rat colon. We will move beyond a simple procedural list to explain the scientific rationale behind each step, ensuring a robust and reproducible experimental design. The core of this application note is the generation of a dose-response curve and the subsequent Schild analysis to quantify competitive antagonism.
Scientific Background & Rationale
This compound (also known as octatropine methylbromide) is a synthetic anticholinergic agent.[1][2] Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3][4] As a quaternary ammonium compound, its action is largely confined to the periphery, with limited ability to cross the blood-brain barrier.[1][5]
In the gastrointestinal tract, the parasympathetic nervous system plays a crucial role in regulating smooth muscle contraction and motility, primarily through the release of acetylcholine (ACh).[3][6] ACh binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction.[7][8] By competitively blocking these receptors, this compound inhibits the effects of ACh, leading to smooth muscle relaxation and reduced gastrointestinal motility.[5][7][9]
The isolated rat colon serves as an excellent ex vivo model for these studies. It maintains its physiological responsiveness to neurotransmitters and allows for the precise measurement of contractile force in a controlled environment, free from systemic influences.[10][11] This protocol employs the isolated organ bath technique to construct concentration-response curves for the agonist (ACh) in the absence and presence of the antagonist (this compound). The data will then be analyzed using a Schild plot, a powerful tool for validating and quantifying competitive antagonism.[12][13]
Figure 1: Mechanism of competitive antagonism by this compound at the M3 muscarinic receptor in colonic smooth muscle.
Materials, Reagents, and Equipment
Successful execution of this protocol requires precise preparation and high-quality components.
| Category | Item | Recommended Specifications / Supplier |
| Animals | Male Wistar Rats | 200-250g. Ensure compliance with local animal care and use committee guidelines.[10] |
| Chemicals | This compound | Sigma-Aldrich, Tocris, or equivalent |
| Acetylcholine (ACh) chloride | Sigma-Aldrich, Tocris, or equivalent | |
| Carbogen Gas | 95% O₂ / 5% CO₂ | |
| Equipment | Isolated Organ Bath System | Radnoti, Ugo Basile, Panlab, or equivalent.[14][15] Must include a water jacket for temperature control, tissue holders, and aeration ports. |
| Isometric Force Transducer | ADInstruments, Harvard Apparatus, or equivalent. Sensitive to 0.01g changes. | |
| Data Acquisition System | PowerLab (ADInstruments), LabChart Software, or equivalent. | |
| Peristaltic Pump | For washing and solution changes. | |
| Standard Dissection Kit | Fine scissors, forceps, surgical thread. | |
| Analytical Balance & pH meter | For preparing solutions. | |
| Glassware | Volumetric flasks, beakers, pipettes | Standard laboratory grade. |
| Physiological Salt Solution | Tyrode's Solution | See Table 2 for composition. |
Table 1: Required materials and equipment.
Table 2: Composition of Tyrode's Physiological Salt Solution
| Component | Concentration (g/L) | Molar Concentration (mM) |
| NaCl | 8.0 | 136.9 |
| KCl | 0.2 | 2.68 |
| CaCl₂ | 0.2 | 1.8 |
| MgCl₂·6H₂O | 0.1 | 0.49 |
| NaHCO₃ | 1.0 | 11.9 |
| NaH₂PO₄ | 0.05 | 0.42 |
| Glucose | 1.0 | 5.55 |
Scientist's Note: Prepare this solution fresh daily using distilled or deionized water. Continuously aerate with carbogen while warming to 37°C before use. The carbogen both oxygenates the tissue and buffers the bicarbonate to maintain a physiological pH of ~7.4.
Detailed Experimental Protocol
This protocol is designed as a logical workflow from tissue preparation to final data acquisition.
Figure 2: High-level experimental workflow for Schild analysis.
Step 1: Preparation of Drug Solutions
-
Acetylcholine (ACh) Stock (10⁻² M): Prepare a high-concentration stock solution of ACh in distilled water. From this, create serial dilutions to achieve a range of concentrations needed for the dose-response curve (e.g., 10⁻⁹ M to 10⁻³ M).
-
This compound (AM) Stock (10⁻³ M): Prepare a stock solution of this compound in distilled water. Further dilutions will be made from this stock.
Expert Insight: Prepare drug solutions fresh on the day of the experiment to avoid degradation. ACh, in particular, is susceptible to hydrolysis in aqueous solutions.
Step 2: Tissue Isolation and Mounting
-
Animal Euthanasia: Humanely euthanize a Wistar rat according to approved institutional protocols.
-
Dissection: Perform a midline laparotomy to expose the abdominal cavity. Carefully locate and excise the distal colon. Immediately place the excised tissue into a beaker of cold (4°C), carbogen-aerated Tyrode's solution.
-
Preparation: Transfer the colon to a petri dish filled with fresh, aerated Tyrode's solution. Gently flush the lumen to remove any fecal content. Cut the colon into segments approximately 2-3 cm in length.
-
Mounting: Tie a surgical thread to each end of a colon segment. Mount one end to the fixed hook at the base of the organ bath's tissue holder and the other end to the isometric force transducer.[10]
-
Placement: Lower the mounted tissue into the organ bath chamber, which should be filled with 37°C, carbogen-aerated Tyrode's solution. Ensure the threads are vertical and not touching the sides of the chamber.
Step 3: Equilibration and Baseline Setting
-
Tension Application: Apply a basal resting tension of approximately 1.0 gram to the tissue. This is crucial for obtaining optimal and reproducible contractile responses.
-
Equilibration Period: Allow the tissue to equilibrate for at least 60 minutes. During this time, wash the tissue with fresh, pre-warmed Tyrode's solution every 15 minutes.[10]
Trustworthiness Check: The equilibration period is critical for the tissue to stabilize after the trauma of dissection and mounting. A stable baseline recording on your data acquisition system is the primary indicator that the tissue is ready for experimentation.
Step 4: Generating the Control Acetylcholine Dose-Response Curve
-
Cumulative Dosing: Add ACh to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 10⁻⁹ M). Once the contractile response has reached a plateau, add the next concentration directly to the bath without washing.
-
Recording: Continue this process through increasing concentrations until a maximal contraction is observed and subsequent higher doses produce no further increase in response.[16]
-
Washout: After completing the curve, thoroughly wash the tissue with fresh Tyrode's solution multiple times until the tension returns to the baseline. Allow the tissue to rest for at least 20-30 minutes before proceeding.
Step 5: Generating Dose-Response Curves in the Presence of this compound
-
Antagonist Incubation: Add the first concentration of this compound (e.g., 10⁻⁸ M) to the bath. Allow it to incubate with the tissue for a fixed period, typically 20-30 minutes, to ensure it has reached equilibrium with the receptors.
-
Repeat ACh Curve: While the antagonist is still present in the bath, repeat the entire cumulative ACh dose-response curve as described in Step 4.
-
Wash and Repeat: Thoroughly wash the tissue to remove both agonist and antagonist. Allow it to recover. Repeat the entire process (incubation and ACh curve) for at least two more concentrations of this compound (e.g., 10⁻⁷ M and 10⁻⁶ M).
Data Analysis & Interpretation
The primary output of this experiment is a series of dose-response curves that demonstrate the effect of the antagonist.
Step 1: Curve Plotting and EC₅₀ Determination
-
Normalize Data: Express the response to ACh as a percentage of the maximum contraction observed in the control (no antagonist) curve.
-
Plot Curves: Plot the normalized response (%) against the logarithm of the molar concentration of ACh. This should yield a series of sigmoidal curves.
-
Determine EC₅₀: For each curve, determine the EC₅₀ value, which is the molar concentration of ACh that produces 50% of the maximal response.[17]
Expected Outcome: For a competitive antagonist like this compound, the dose-response curves in its presence should be shifted to the right in a parallel fashion, with no reduction in the maximum achievable response.[12][18]
Step 2: Schild Analysis for Quantifying Antagonism
Schild analysis provides a robust method to confirm competitive antagonism and determine the antagonist's affinity (potency).[13][19]
-
Calculate the Dose Ratio (DR): The dose ratio is a measure of the rightward shift of the curve. Calculate it for each concentration of the antagonist used.
-
Dose Ratio (DR) = (EC₅₀ of ACh in the presence of antagonist) / (EC₅₀ of ACh in the absence of antagonist)
-
-
Construct the Schild Plot: Create a plot with the log [Antagonist Concentration (M)] on the x-axis and log (DR - 1) on the y-axis.[20]
-
Analyze the Plot: Perform a linear regression on the plotted data points.
-
Slope: A slope that is not significantly different from 1.0 is a strong confirmation of competitive antagonism.[12][18] Slopes deviating from unity may suggest other mechanisms or non-equilibrium conditions.[12]
-
pA₂ Value: The x-intercept of the regression line represents the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response (i.e., a Dose Ratio of 2). It is a quantitative measure of the antagonist's affinity for the receptor, independent of the agonist used.[13][20]
-
Figure 3: Logical flow of data processing for Schild analysis.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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O'Donnell, B. P., & Boving, K. G. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Pragmatic Pharmacology. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Retrieved from [Link]
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Belvisi, M. G. (2002). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 137(7), 931–933. Retrieved from [Link]
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Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Retrieved from [Link]
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Lee, S. Y., et al. (2007). Different stimulatory effects of methylisogermabullone on the spontaneous contractility of rat gastrointestinal segments. Biological & Pharmaceutical Bulletin, 30(11), 2092-2097. Retrieved from [Link]
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Bachrach, W. H. (1972). Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug. The American Journal of Digestive Diseases, 17(6), 505-512. Retrieved from [Link]
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Traini, C., et al. (2023). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. International Journal of Molecular Sciences, 24(8), 7380. Retrieved from [Link]
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An Investigator's Guide to Anisotropine Methylbromide for In Vivo Assessment of Intestinal Spasms
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of anisotropine methylbromide for studying intestinal spasms in vivo. It delves into the underlying pharmacology, outlines detailed experimental protocols, and offers insights into data interpretation, ensuring a robust and reproducible experimental design.
Introduction: Unraveling Intestinal Hypermotility
Intestinal spasms, characterized by sudden, involuntary contractions of the gut musculature, are a hallmark of various gastrointestinal (GI) disorders, including irritable bowel syndrome (IBS).[1][2] These aberrant motor patterns can lead to significant patient discomfort, manifesting as abdominal pain, cramping, and altered bowel habits. The study of intestinal motility and the pharmacological modulation of spasms are therefore critical areas of research for developing effective therapeutics.
This compound, a synthetic quaternary ammonium anticholinergic agent, has been historically used for the relief of gastrointestinal spasms.[3][4][5] Its mechanism of action lies in its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (M1-M3) on smooth muscle cells and secretory glands.[3][6] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates gut motility, this compound effectively reduces the tone and motility of the gastrointestinal tract.[7] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects and minimizing central nervous system side effects.[3][4][7]
This application note will guide researchers through the process of designing and executing in vivo studies to evaluate the efficacy of this compound in mitigating intestinal spasms.
Core Concepts: The Pharmacology of this compound
This compound's therapeutic effect stems from its antagonism of muscarinic receptors. In the gastrointestinal tract, acetylcholine released from postganglionic cholinergic nerves binds to these receptors on smooth muscle cells, triggering depolarization and contraction. This compound competes with acetylcholine for these binding sites, thereby inhibiting this contractile signaling cascade.
dot
Caption: this compound competitively blocks muscarinic receptors.
In Vivo Models of Intestinal Spasm
Several well-established animal models can be employed to induce intestinal spasms and visceral hypersensitivity, mimicking the symptoms of human GI disorders.[1][8][9] The choice of model depends on the specific research question and the desired translational relevance.
| Model | Inducing Agent/Method | Key Features | References |
| Chemical-Induced Spasm | Acetylcholine, Neostigmine | Acute, transient spasms; useful for rapid screening. | [10] |
| Stress-Induced Hypermotility | Water Avoidance Stress (WAS), Restraint Stress (RS) | Mimics the impact of psychological stress on gut function; induces visceral hypersensitivity. | [1][2][9] |
| Inflammation-Induced Hypermotility | Acetic Acid, Trinitrobenzene Sulfonic Acid (TNBS) | Induces low-grade inflammation and subsequent motor dysfunction. | [2][8] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on intestinal spasms in a rodent model. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[11]
Protocol 1: Acetylcholine-Induced Intestinal Spasm Model
This acute model is ideal for evaluating the direct antispasmodic effects of this compound.
Materials:
-
Male Wistar rats or C57BL/6 mice[1]
-
This compound (for research use only)[3]
-
Acetylcholine chloride
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for laparotomy
-
Data acquisition system for measuring intestinal motility (e.g., manometry, electromyography, or video imaging)[12][13][14][15]
Procedure:
-
Animal Preparation: Anesthetize the animal and perform a midline laparotomy to expose the small intestine.
-
Instrumentation: Place a manometry catheter or electromyography electrodes on a segment of the jejunum or ileum to record intraluminal pressure or myoelectrical activity, respectively.[16][17]
-
Baseline Recording: Record baseline intestinal motility for a period of 15-30 minutes to establish a stable signal.
-
Drug Administration:
-
Vehicle Group: Administer saline solution intravenously (IV) or intraperitoneally (IP).
-
Treatment Group: Administer this compound at a predetermined dose. A study in dogs used an intravenous injection of 0.5 µM in 0.1 mL.[10] Dose-response studies are recommended to determine the optimal dose for the chosen animal model.
-
-
Induction of Spasms: After a 15-minute pre-treatment period, administer a bolus of acetylcholine chloride (e.g., 10-50 µg/kg, IV) to induce intestinal spasms.
-
Data Recording: Continuously record intestinal motility for at least 30 minutes post-acetylcholine administration.
-
Data Analysis: Quantify the amplitude and frequency of intestinal contractions. Compare the spasmolytic effect of this compound to the vehicle control. A significant reduction in the acetylcholine-induced increase in motility indicates an antispasmodic effect.[10]
dot
Caption: Workflow for the acetylcholine-induced spasm model.
Protocol 2: Stress-Induced Intestinal Hypermotility Model
This model is more translationally relevant for studying disorders like IBS where stress is a significant contributing factor.
Materials:
-
Male Wistar rats or C57BL/6 mice[1]
-
This compound
-
Saline solution (0.9% NaCl)
-
Water Avoidance Stress (WAS) apparatus or restraint tubes
-
Method for assessing whole gut transit time (e.g., carmine red or charcoal meal)[15][18][19]
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week.[20]
-
Stress Induction:
-
Drug Administration: On the final day of the stress protocol, administer this compound or vehicle via oral gavage or IP injection 30-60 minutes before the transit marker.
-
Transit Measurement:
-
Administer a non-absorbable marker (e.g., carmine red mixed in methylcellulose) by oral gavage.
-
Monitor the time to the first appearance of the colored feces. A shorter transit time in the stress group compared to a non-stressed control group indicates hypermotility.
-
-
Data Analysis: Compare the whole gut transit time between the vehicle-treated stress group and the this compound-treated stress group. A significant prolongation of transit time in the treatment group suggests a therapeutic effect.
Data Interpretation and Considerations
-
Dose-Response: It is crucial to establish a dose-response relationship for this compound to identify the optimal therapeutic window.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound, including its poor and irregular gastrointestinal absorption (10-25% bioavailability orally).[7][21][22] The route of administration will significantly impact its efficacy.
-
Controls: Appropriate control groups are essential for valid data interpretation. These should include a non-stressed, vehicle-treated group and a stressed, vehicle-treated group.
-
Non-Invasive Techniques: For longitudinal studies, consider non-invasive methods for assessing intestinal motility, such as ultrasonography or fluorescent imaging, to reduce the number of animals required and allow for repeated measurements in the same animal.[12][13][23]
Conclusion
This compound serves as a valuable pharmacological tool for the in vivo investigation of intestinal spasms. By acting as a muscarinic antagonist, it effectively reduces gut hypermotility. The protocols outlined in this application note provide a solid foundation for researchers to explore the therapeutic potential of this and other antispasmodic compounds. A thorough understanding of the underlying mechanisms and careful experimental design are paramount for obtaining reliable and translatable results in the quest for improved treatments for gastrointestinal motility disorders.
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Takahashi, D., et al. (2020). Innovations in noninvasive methods for measuring gastrointestinal motility in mice. Journal of Animal Science and Technology, 62(4), 439–448. [Link]
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Taniguchi, M., et al. (2019). Development of a quantitative method for evaluating small intestinal motility using ultrasonography in mice. PLoS ONE, 14(10), e0223949. [Link]
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National Center for Biotechnology Information. This compound. PubChem. [Link]
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Dinning, P. G., et al. (2014). Quantification of in vivo colonic motor patterns in healthy humans before and after a meal revealed by high-resolution fiber-optic manometry. Neurogastroenterology & Motility, 26(10), 1443–1457. [Link]
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Van den Houte, K., et al. (2020). Animal Models for Functional Gastrointestinal Disorders. Frontiers in Psychiatry, 11, 589445. [Link]
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Anisotropine methylbromide receptor binding assay protocol
Anisotropine Methylbromide Receptor Binding Assay: A Detailed Guide for Muscarinic Receptor Characterization
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for determining the receptor binding affinity of this compound. As a quaternary ammonium antimuscarinic agent, this compound primarily targets muscarinic acetylcholine receptors (mAChRs) to exert its therapeutic effects, such as reducing gastrointestinal motility.[1][2] This guide details a competitive radioligand binding assay, a gold-standard method for quantifying the interaction between a test compound and its receptor target.[3][4] We present a robust, self-validating system using cell membranes expressing human muscarinic receptors and the radioligand [³H]N-methylscopolamine ([³H]NMS). The protocol covers membrane preparation, assay validation, the competitive binding experiment, data analysis, and interpretation, designed for researchers in pharmacology and drug development.
Scientific Background and Assay Principle
This compound, also known as octatropine methylbromide, is a competitive antagonist at muscarinic acetylcholine receptors, with activity reported at M1-M3 subtypes.[5][6][7] Its quaternary ammonium structure limits penetration across the blood-brain barrier, making it peripherally selective.[6] Understanding its binding affinity (Kᵢ) is crucial for characterizing its potency and selectivity.
This protocol employs a competitive binding assay, an equilibrium-based method to measure the affinity of an unlabeled test compound (the "competitor," this compound) by quantifying its ability to displace a radiolabeled ligand (the "tracer," [³H]NMS) from the receptor.[8][9] The tracer, [³H]NMS, is a high-affinity muscarinic antagonist structurally related to this compound.[10][11]
The assay principle is as follows: a fixed concentration of receptor source (cell membranes) and radioligand are incubated with varying concentrations of the unlabeled competitor. As the concentration of this compound increases, it displaces more of the [³H]NMS from the receptors. The decrease in receptor-bound radioactivity is measured and used to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Kᵢ).[12]
Caption: Principle of competitive radioligand binding assay.
Materials and Reagents
Equipment
-
Liquid Scintillation Counter
-
Cell Harvester / Vacuum Filtration Manifold
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C, 96-well filter plates)
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
-80°C Freezer
-
Multichannel pipettes
-
96-well incubation plates
Reagents
| Reagent | Details / Supplier Example | Purpose |
| Receptor Source | CHO or HEK293 cells expressing human M₁, M₂, M₃, M₄, or M₅ receptors. | Source of target receptors. |
| Radioligand | [³H]N-methylscopolamine ([³H]NMS), Specific Activity: 70-90 Ci/mmol. | High-affinity labeled tracer. |
| Test Compound | This compound | Unlabeled competitor ligand. |
| Non-specific Agent | Atropine, 10 mM stock in dH₂O. | Defines non-specific binding. |
| Assay Buffer | See Table 2 for composition. | Maintains physiological pH and ionic strength. |
| Wash Buffer | See Table 2 for composition. | Removes unbound radioligand during filtration. |
| PEI Solution | 0.3% (v/v) Polyethylenimine in dH₂O. | Pre-treats filters to reduce non-specific binding. |
| Scintillation Fluid | Ultima Gold™ or equivalent. | Generates light signal from radioactive decay. |
| Protein Assay Kit | BCA Protein Assay Kit. | Quantifies protein concentration of membranes. |
Table 2: Buffer Composition
| Component | Assay Buffer Concentration | Wash Buffer Concentration | Rationale |
| Tris-HCl, pH 7.4 | 50 mM | 50 mM | Provides a stable pH environment for binding. |
| MgCl₂ | 5 mM | - | Divalent cation that can be required for optimal receptor conformation and binding. |
| dH₂O | to final volume | to final volume | Solvent. |
Experimental Protocols
The following workflow ensures a robust and reproducible assay. Initial assay validation is critical before proceeding to screen test compounds.
Caption: Overall experimental workflow for the this compound binding assay.
Protocol 1: Cell Membrane Preparation
This protocol is adapted for cultured adherent cells.[8][13]
-
Cell Growth: Culture cells expressing the desired muscarinic receptor subtype to ~90% confluency.
-
Harvesting: Wash cell monolayers twice with ice-cold Phosphate Buffered Saline (PBS). Scrape cells into a collection tube.
-
Lysis: Centrifuge cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension with a Dounce or Polytron homogenizer on ice to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final pellet in a small volume of Assay Buffer.
-
Quantification & Storage: Determine the protein concentration using a BCA assay. Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay (Assay Validation)
This essential step determines the radioligand's affinity (K_d) and the receptor density (B_max) in your membrane preparation.[9][14] The K_d value is required for the Cheng-Prusoff calculation.
-
Plate Setup: In a 96-well plate, set up duplicate wells for 8-12 concentrations of [³H]NMS (e.g., ranging from 0.01 to 10 times the expected K_d, ~200 pM). For each concentration, prepare wells for Total Binding and Non-Specific Binding (NSB).
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to Total Binding wells.
-
Add 50 µL of 1 µM Atropine (final concentration) to NSB wells.
-
Add 50 µL of the appropriate [³H]NMS dilution to all wells.
-
Initiate the reaction by adding 100 µL of the diluted membrane preparation (e.g., 10-20 µg protein/well) to all wells. Final volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration & Counting: Terminate the assay by rapid filtration and proceed as described in section 3.4.
-
Analysis: Calculate specific binding (Total - NSB). Plot specific binding vs. [³H]NMS concentration and fit the data using non-linear regression (one-site binding model) to determine K_d and B_max.
Protocol 3: Competitive Binding Assay
This is the core experiment to determine the affinity of this compound.
-
Filter Plate Preparation: If using filter plates, pre-soak the filters in 0.3% PEI solution for at least 30 minutes on ice to minimize non-specific binding of the radioligand to the filter.[15]
-
Plate Setup (in a separate 96-well incubation plate):
-
Total Binding (TB) wells (in triplicate): 50 µL Assay Buffer + 50 µL [³H]NMS + 100 µL Membranes.
-
Non-Specific Binding (NSB) wells (in triplicate): 50 µL Atropine (1 µM final) + 50 µL [³H]NMS + 100 µL Membranes.
-
Competitor wells (in triplicate): 50 µL this compound (at 10-12 serial dilutions) + 50 µL [³H]NMS + 100 µL Membranes.
-
-
Reagent Concentrations:
-
Use a single, fixed concentration of [³H]NMS, ideally at or below its K_d value determined in Protocol 2.[9]
-
Prepare a serial dilution series of this compound, typically spanning from 10⁻¹⁰ M to 10⁻³ M.
-
-
Incubation: Incubate the plate at room temperature for a duration determined to be sufficient to reach equilibrium (e.g., 90 minutes).
-
Filtration & Counting: Proceed as described below.
Protocol 4: Filtration and Quantification
This step rapidly separates the receptor-bound radioligand from the free radioligand in solution.[15]
-
Harvesting: Place the pre-soaked filter plate on the vacuum manifold. Transfer the contents of the incubation plate to the filter plate.
-
Washing: Immediately apply the vacuum and wash each well 3-5 times with 200 µL of ice-cold Wash Buffer to remove all unbound radioactivity.
-
Drying: Allow the filters to dry completely under vacuum or in a low-temperature oven. This is critical to prevent quenching of the signal.
-
Scintillation Counting: Add ~40 µL of liquid scintillation cocktail to each well of the dry filter plate. Seal the plate and count on a liquid scintillation counter (e.g., MicroBeta) with a program optimized for ³H.
Data Analysis and Interpretation
-
Calculate Percent Specific Binding:
-
First, determine the average Counts Per Minute (CPM) for your TB, NSB, and competitor wells.
-
Specific Binding = Average TB (CPM) - Average NSB (CPM).
-
For each competitor concentration, calculate the % Inhibition: % Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / (TB CPM - NSB CPM)])[16]
-
-
Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[12]
-
Calculate Kᵢ Value: The IC₅₀ is dependent on assay conditions. To determine the Kᵢ, an intrinsic measure of affinity, use the Cheng-Prusoff equation:[17] Kᵢ = IC₅₀ / (1 + [L]/K_d)
-
Where:
-
[L] is the concentration of the radioligand ([³H]NMS) used in the assay.
-
K_d is the dissociation constant of the radioligand determined from the saturation binding experiment (Protocol 2).
-
-
Table 3: Example Data Layout
| [Anisotropine] (log M) | % Inhibition |
| -10 | 2.1 |
| -9.5 | 5.4 |
| -9.0 | 11.8 |
| -8.5 | 25.6 |
| -8.0 | 48.9 |
| -7.5 | 74.3 |
| -7.0 | 89.1 |
| -6.5 | 95.7 |
| -6.0 | 98.2 |
Alternative Method: Scintillation Proximity Assay (SPA)
For higher throughput applications, a Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative to filtration.[18][19] In this format, cell membranes are coupled to SPA beads containing a scintillant. Only radioligand that binds to the receptor on the bead is close enough to excite the scintillant and produce a light signal.[20][21] This eliminates the filtration and washing steps, making it highly amenable to automation.
Conclusion
This application note provides a validated, step-by-step framework for characterizing the binding of this compound to its target muscarinic receptors. By following the outlined procedures for membrane preparation, assay validation, and competitive binding, researchers can reliably determine the IC₅₀ and Kᵢ values. This data is fundamental for understanding the compound's pharmacological profile and serves as a critical component in preclinical drug development and mechanistic studies.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6647, this compound. PubChem.[Link]
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Wikipedia contributors (2023). Octatropine methylbromide. Wikipedia, The Free Encyclopedia.[Link]
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AdooQ Bioscience. This compound (CB-154). AdooQ®.[Link]
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Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]
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Wikipedia contributors (2023). Octatropine methylbromide. Wikipedia, The Free Encyclopedia.[Link]
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Bidzseranova, A., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. [Link]
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Brandish, P. E., et al. (2003). Scintillation proximity assay of inositol phosphates in cell extracts: high-throughput measurement of G-protein-coupled receptor activation. Analytical biochemistry, 313(2), 311-8. [Link]
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Patsnap. This compound - Drug Targets, Indications, Patents. Patsnap Synapse.[Link]
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Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 399(2), 178-83. [Link]
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BioGRID. This compound Result Summary. BioGRID.[Link]
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ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate.[Link]
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MilliporeSigma. Receptor Binding Assays - Multiwell Plates. MilliporeSigma.[Link]
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Kling, R. C., et al. (2021). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Methods in Molecular Biology, 2268, 185-212. [Link]
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Van der Walt, M. M., et al. (2015). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 20(6), 10054-71. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.[Link]
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Hulme, C., & Dale, I. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(5), 679-693. [Link]
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Defence Research and Development Canada. (2018). Protein-nucleic acid (receptor-ligand) binding detection techniques. DRDC-RDDC-2018-R027.[Link]
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DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube.[Link]
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Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology, 259, 29-41. [Link]
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Bylund, D. B. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Methods in Molecular Biology.[Link]
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ResearchGate. (2008). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate.[Link]
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Kramer, C., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 63(18), 5634-5645. [Link]
-
ResearchGate. (2012). Ki values derived from IC 50 curves shown in Figure 6. ResearchGate.[Link]
-
The Assay Guidance Manual. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube.[Link]
-
Shapiro, A. B. (2022). How to determine the IC50 value with a competitive binding kinetic test? ResearchGate.[Link]
-
Therapeutic Target Database. Drug Information for this compound. TTD.[Link]
-
Buckley, N. J., & Burnstock, G. (1989). N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain. Brain research, 494(1), 173-8. [Link]
-
Wikipedia contributors (2023). Scintillation proximity assay. Wikipedia, The Free Encyclopedia.[Link]
-
Ehlert, F. J. (1988). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. The Journal of pharmacology and experimental therapeutics, 247(2), 661-70. [Link]
-
ResearchGate. (2001). Saturation binding of [ 3 H]-N-methylscopolamine ([ 3 H]-NMS) (A) and Scatchard plots (B) of [ 3 H]. ResearchGate.[Link]
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ElectronicsAndBooks.com. Influence of pH on the Binding of Scopolamine and N- Methylscopolamine to Muscarinic Receptors in the Corpus Striatum and Heart. ElectronicsAndBooks.com.[Link]
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precisionFDA. This compound. precisionFDA.[Link]
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HPLC-UV method for quantification of Anisotropine methylbromide
An Application Note and Protocol for the Quantification of Anisotropine Methylbromide using a Stability-Indicating HPLC-UV Method
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of this compound. This compound is a quaternary ammonium compound and a muscarinic antagonist used as an antispasmodic agent.[1][2] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for assay and impurity determination. The protocol is developed with a deep rationale rooted in chromatographic principles and is structured to meet the stringent validation requirements set forth by the International Council for Harmonisation (ICH).[3][4]
Introduction and Scientific Rationale
This compound, with the chemical formula C₁₇H₃₂BrNO₂, is an anticholinergic agent that functions by reducing gastrointestinal motility and secretory activity.[5][6] Accurate quantification is critical for ensuring the potency and safety of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[7]
The challenge in analyzing quaternary ammonium compounds like this compound lies in their permanent positive charge, which can lead to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing). This method addresses this challenge through careful selection of the column and mobile phase to ensure a sharp, symmetrical peak, enabling reliable quantification. Furthermore, this method is developed as a "stability-indicating" assay, meaning it can accurately measure the drug substance in the presence of its degradation products, a critical requirement for stability studies as per regulatory guidelines.[8][9]
Principle of the Method
This method employs reverse-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a more polar aqueous/organic mixture. This compound is separated from excipients and potential degradation products based on its differential partitioning between these two phases. Detection is achieved using a UV spectrophotometer, which measures the absorbance of the analyte as it elutes from the column. Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards (external standard method).
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, Nylon or PVDF).
Chemicals and Reagents
-
This compound Reference Standard (USP or equivalent).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Orthophosphoric Acid (AR Grade).
-
Sodium 1-octanesulfonate (Ion-Pair Reagent, optional).
-
Water (Milli-Q or HPLC Grade).
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation and peak shape.
-
Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like this compound. The end-capping on modern C18 columns helps minimize peak tailing from residual silanol groups.
-
Mobile Phase: An acidic mobile phase (pH adjusted to ~2.5 with phosphoric acid) is essential. The low pH protonates residual silanol groups on the silica support, drastically reducing their interaction with the positively charged quaternary amine of the analyte, thereby ensuring a symmetrical peak. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.
-
Wavelength: this compound lacks a strong chromophore. Therefore, detection at a low wavelength, such as 210 nm, is necessary to achieve adequate sensitivity. A PDA detector is recommended during method development to confirm the optimal detection wavelength.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (40:60 v/v), pH adjusted to 2.5 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Experimental Protocols
Protocol 1: Solution Preparation
-
Mobile Phase Preparation (1 L):
-
Measure 600 mL of HPLC-grade water into a 1 L glass reservoir.
-
Add 400 mL of acetonitrile.
-
Adjust the pH to 2.5 using diluted Orthophosphoric Acid.
-
Sonicate for 15 minutes to degas the solution.
-
-
Diluent Preparation:
-
The mobile phase is used as the diluent to ensure compatibility and avoid peak distortion.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Protocol 2: System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. This ensures that the system is operating with adequate precision and resolution.[3]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a working standard solution at the target concentration (e.g., 50 µg/mL).
-
Inject this solution six consecutive times.
-
Evaluate the system suitability parameters against the predefined acceptance criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for HPLC analysis.
Method Validation Protocol
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4] Validation demonstrates that the analytical procedure is specific, linear, accurate, precise, and robust.
Protocol 3: Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are the cornerstone of developing a stability-indicating method.[8][11]
-
Prepare a stock solution of this compound (~500 µg/mL).
-
Acid Hydrolysis: Mix with 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix with 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Expose solid drug powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acid/base-stressed samples, dilute all samples to the target concentration, and analyze using the HPLC method alongside an unstressed sample.
-
Acceptance: The method is specific if the this compound peak is resolved from all degradation product peaks (resolution > 2) and there is no interference from the placebo.
Protocol 4: Linearity and Range
-
Analyze the five working standard solutions prepared in Protocol 1 (e.g., 10-100 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis.
-
Acceptance: The correlation coefficient (r²) should be ≥ 0.999.[12] The y-intercept should be insignificant compared to the response at 100% concentration.
Protocol 5: Accuracy (Recovery)
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance: The mean percent recovery should be within 98.0% to 102.0%.
Protocol 6: Precision
-
Repeatability (Intra-day Precision): Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Method Validation Logical Flow
This diagram outlines the logical progression of validating the analytical method.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Anisotropine Methylbromide in Human Plasma
Introduction: The Analytical Imperative for Anisotropine Methylbromide Quantification
This compound, also known as octatropine methylbromide, is a synthetic quaternary ammonium compound classified as a muscarinic antagonist and antispasmodic.[1][2] Its therapeutic application has historically been as an adjunct in the management of peptic ulcers and other gastrointestinal disorders, where it reduces motility and secretory activity.[3][4] As a quaternary ammonium compound, it possesses a permanent positive charge, a feature that dictates its pharmacokinetic profile and presents unique challenges for bioanalysis.
The precise quantification of this compound in plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical and clinical studies.[5] Such data are critical for establishing dose-response relationships, evaluating bioequivalence, and ensuring patient safety. However, the inherent properties of quaternary ammonium compounds (QACs), such as high polarity, low volatility, and a tendency for adsorptive loss, complicate their extraction from complex biological matrices like plasma and can lead to issues such as poor chromatographic retention and ion suppression.[6][7][8]
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of this compound in human plasma. The protocol emphasizes a highly efficient sample preparation strategy using solid-phase extraction (SPE) and optimized chromatographic and mass spectrometric conditions to overcome common analytical hurdles. The methodology described herein is grounded in established bioanalytical validation guidelines to ensure data integrity and reliability for drug development professionals.[9][10][11]
Overall Analytical Workflow
The analytical process is a multi-stage workflow designed for selectivity and efficiency, from sample receipt to final data reporting. Each stage is optimized to minimize variability and maximize recovery and sensitivity.
Caption: High-level workflow for this compound analysis in plasma.
Expert-Driven Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: The choice of sample preparation is paramount. While simple protein precipitation (PPT) is fast, it often fails to adequately remove phospholipids and other matrix components that cause significant ion suppression, particularly for challenging analytes like QACs.[12][13] We employ a mixed-mode Solid-Phase Extraction (SPE) with a weak cation-exchange (WCX) sorbent. This strategy is highly selective for this compound, which is permanently cationic.[6][14] The WCX sorbent retains the analyte via ionic interaction while allowing neutral and acidic interferences to be washed away. A subsequent elution with a solvent that disrupts this ionic bond provides a clean, concentrated extract.
Detailed SPE Protocol
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of the internal standard (IS) working solution (ideally, a stable isotope-labeled this compound).
-
Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step lyses the plasma proteins and ensures the analyte is in an appropriate ionic state for binding.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode weak cation-exchange SPE cartridge (e.g., Oasis WCX, 30 mg, 1 cc).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample (approx. 620 µL) onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (approx. 1 mL/min) using a vacuum manifold to ensure efficient binding.
-
-
Wash Steps:
-
Wash 1 (Polar Interferences): Pass 1 mL of 0.1% formic acid in water through the cartridge to remove salts and other highly polar interferences.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge to remove retained non-polar interferences like lipids.
-
-
Elution:
-
Dry the cartridge under vacuum for 1-2 minutes to remove residual wash solvent.
-
Elute the analyte and IS by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube. The basic pH of the elution solvent neutralizes the charge interaction, releasing the analyte from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Optimized LC-MS/MS Instrumentation and Conditions
The instrumental analysis is designed for high sensitivity, selectivity, and throughput.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | High-Strength Silica C18 (e.g., Waters Acquity HSS C18, 2.1 x 100 mm, 1.8 µm) | Offers excellent retention and peak shape for basic compounds under acidic mobile phase conditions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and promotes good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for analyte elution. |
| Gradient Elution | 0-0.5 min (5% B), 0.5-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (5% B) | A gradient is necessary to elute the analyte while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40°C | Ensures reproducible retention times and reduces mobile phase viscosity. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[15] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | This compound is a permanently charged QAC, making ESI+ the ideal ionization technique.[7][12] |
| Precursor Ion (Q1) | m/z 282.4 | This corresponds to the cationic form of Anisotropine [C17H32NO2]+.[16][17] |
| Product Ions (Q3) | Transition 1 (Quantitative): m/z 124.1 Transition 2 (Qualitative): m/z 94.1 | Note: These are proposed transitions based on the tropane structure and require experimental optimization. 124.1 likely corresponds to the tropane core fragment. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximal ion generation. |
| Source Temperature | 150°C | Standard temperature to aid in desolvation. |
| Desolvation Gas Temp | 400°C | High temperature is required to efficiently desolvate the mobile phase. |
| Desolvation Gas Flow | 800 L/hr | High flow aids in desolvation and prevents ion source contamination. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |
Bioanalytical Method Validation: A Trustworthy System
To ensure the reliability of the data for regulatory submission, the method must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA).[5][9][11][18] Validation assesses the method's performance across several key parameters.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | Calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the reproducibility of measurements (precision). | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).[14][19] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible across the concentration range. |
| Stability | To evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration at each stability level should be within ±15% of the nominal concentration. |
Conclusion and Field-Proven Insights
This application note provides a comprehensive and scientifically grounded framework for the LC-MS/MS analysis of this compound in human plasma. The strategic selection of a mixed-mode WCX SPE protocol is critical to mitigating the matrix effects commonly associated with QACs. The optimized UPLC and MS/MS parameters ensure a selective, sensitive, and rapid analysis suitable for high-throughput pharmacokinetic studies.
Expert Insight: A common challenge with QACs is instrument carryover.[8] It is highly recommended to use a strong needle wash solution in the autosampler, such as a mixture of acetonitrile, isopropanol, and water with a small amount of acid (e.g., formic acid), to ensure the injection system is thoroughly cleaned between samples. Furthermore, when developing the method, it is crucial to understand that the precursor ion for this compound is the molecular cation itself (m/z 282.4), not a protonated adduct ([M+H]+), a common point of confusion for those new to QAC analysis.[7] Adherence to this detailed protocol and the principles of rigorous bioanalytical validation will yield high-quality, reliable data essential for advancing drug development programs.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.
- The Center for Biosimilars. (2018).
- Slideshare.
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- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA.
- PubMed Central. (2023).
- DrugFuture. This compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6647, this compound. PubChem.
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- ResearchGate. (2014).
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- AdooQ Bioscience. This compound (CB-154).
- Royal Society of Chemistry. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
- National Center for Biotechnology Information. (2020).
- PubMed. (1972). Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug.
- Rutgers University.
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- Patsnap.
- National Center for Biotechnology Information. (2021). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum.
- ResearchGate. (2021). A New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS.
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Preparing Anisotropine methylbromide stock solutions for experiments
Anisotropine Methylbromide (CAS: 80-50-2), also known as Octatropine Methylbromide, is a synthetic quaternary ammonium compound that functions as a muscarinic antagonist.[1][2] By competitively inhibiting the action of acetylcholine at muscarinic receptors, particularly in the gastrointestinal tract, it reduces smooth muscle spasm and gastric acid secretion.[3][4] While its clinical application as a treatment for peptic ulcers has been largely superseded by more effective agents, its specific anticholinergic properties make it a valuable tool for preclinical research in pharmacology and physiology.[2]
Physicochemical Characteristics and Safety Mandates
A thorough understanding of the compound's properties is the foundation for its effective use. This compound is a stable, crystalline solid under standard conditions.[5][6]
Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | [3] |
| Synonyms | Octatropine methylbromide, Valpin, Endovalpin, Lytispasm | [2][3] |
| CAS Number | 80-50-2 | [3] |
| Molecular Formula | C₁₇H₃₂BrNO₂ | [1] |
| Molecular Weight | 362.35 g/mol | [3][7][8] |
| Appearance | White, glistening powder or plates | [6] |
| Melting Point | ~329 °C (may decompose >285°C) | [1][6] |
Solubility Profile
The choice of solvent is critical and depends entirely on the intended experimental system. The quaternary ammonium structure of this compound dictates its solubility.[1]
| Solvent | Solubility | Concentration | Notes | Source(s) |
| Water | Soluble | 198.7 mM | Preferred for most in vivo studies. Sonication is recommended to aid dissolution. | [4][5][9] |
| DMSO | Soluble | 50 mg/mL (~138 mM) | Common for preparing high-concentration stocks for in vitro cell-based assays. | [3][9] |
| Ethanol | Sparingly Soluble | Not specified | Not recommended for primary stock solution preparation. | [5] |
| Chloroform | Soluble | Not specified | Generally not used for biological experiments due to toxicity. | [5] |
| Acetone | Slightly Soluble | Not specified | Not recommended for stock solution preparation. | [5] |
| Ether | Insoluble | Not specified | Not a suitable solvent. | [5] |
Stability and Storage
Proper storage is essential to maintain the compound's integrity over time.
-
Solid Powder: The compound is stable in light, heat, and air.[5] For long-term storage (months to years), it is recommended to keep it in a dry, dark place at -20°C.[1][3] For short-term storage (days to weeks), 0-4°C is acceptable.[3]
-
Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be divided into single-use aliquots.[10][11] Recommended storage conditions are -80°C for up to one year or -20°C for up to one month.[9][11]
Critical Safety Precautions
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[12] It is also very toxic to aquatic life.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.[12]
-
Disposal: Dispose of waste materials according to institutional and local environmental regulations for hazardous chemicals.[12]
Principles of Stock Solution Preparation
The goal of preparing a stock solution is to create a concentrated, stable, and accurate source from which working solutions can be freshly prepared for experiments.
Solvent Selection Workflow
The choice of solvent is the most critical decision and is dictated by the experimental model's tolerance. DMSO is an excellent solvent for achieving high concentrations but can be toxic to some cells, even at low final concentrations. Water is the most biologically compatible solvent and should be used whenever solubility permits.
Caption: Solvent Selection Workflow for this compound.
Protocol 1: Aqueous Stock Solution (100 mM)
This protocol is ideal for in vivo administration or in vitro assays where DMSO is undesirable.
Materials
-
This compound powder (MW: 362.35 g/mol )
-
High-purity sterile water (e.g., Milli-Q®, WFI, or cell-culture grade)
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL)
-
Sterile serological pipette
-
Vortex mixer
-
Sonicator bath (recommended)
-
Sterile 0.22 µm syringe filter and syringe (for sterile applications)
Step-by-Step Procedure
-
Tare Balance: Place a sterile conical tube on the calibrated analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh 36.24 mg of this compound powder directly into the tube.
-
Add Solvent: Using a sterile pipette, add 900 µL of high-purity sterile water to the tube.
-
Dissolve: Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (If Needed): If full dissolution is not immediate, place the tube in a sonicator bath for 5-10 minutes until the solution is clear.[9]
-
Adjust Volume: Add sterile water to bring the final volume to exactly 1.0 mL. This creates a 100 mM stock solution .
-
Sterilization (Optional): If required for the application (e.g., cell culture), filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Label clearly with the compound name, concentration, date, and initials. Store immediately at -20°C or -80°C.
Protocol 2: DMSO Stock Solution (50 mg/mL)
This protocol is suitable for most cell-based assays, providing a highly concentrated stock that allows for significant dilution into aqueous culture media.
Materials
-
This compound powder (MW: 362.35 g/mol )
-
Anhydrous, sterile-filtered DMSO (cell-culture grade)
-
Calibrated analytical balance
-
Sterile, DMSO-compatible conical tube (e.g., glass or polypropylene)
-
Positive displacement pipette or glass syringe for handling DMSO
-
Vortex mixer
Step-by-Step Procedure
-
Tare Balance: Place a sterile, DMSO-compatible tube on the analytical balance and tare it.
-
Weigh Compound: Accurately weigh 50.0 mg of this compound powder into the tube.
-
Add Solvent: Carefully add 900 µL of anhydrous DMSO to the powder.
-
Dissolve: Cap the tube tightly and vortex for 2-3 minutes until a clear, homogenous solution is formed. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Adjust Volume: Add DMSO to bring the final volume to exactly 1.0 mL. This creates a 50 mg/mL (~138 mM) stock solution .
-
Aliquot and Store: Dispense into single-use, sterile, DMSO-compatible microcentrifuge tubes. Label comprehensively and store at -20°C or -80°C, protected from light and moisture.
Quality Control and Best Practices
A well-prepared stock solution must be properly stored and handled to ensure its utility throughout its shelf-life.
Caption: Lifecycle of an this compound Stock Solution.
-
Visual Inspection: Before storage and before use, always visually inspect the solution. It should be clear and free of any precipitates or particulates. If crystals have formed in a DMSO stock upon freezing, warm gently to 37°C and vortex to redissolve before use.
-
Avoid Contamination: Use sterile techniques and materials throughout the preparation and handling process to prevent microbial or chemical contamination.
-
Accurate Dilutions: When preparing working solutions, use calibrated pipettes. Always add the stock solution to the larger volume of assay buffer or media, not the other way around, to prevent precipitation. Vortex the diluted working solution gently before adding it to the experimental system.
Overview of Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).
Caption: Antagonistic action at the Muscarinic Receptor.
In physiological systems, the neurotransmitter acetylcholine binds to mAChRs on effector cells (like smooth muscle) to trigger a response, such as contraction.[5] this compound has a chemical structure that allows it to bind to the same receptor but without activating it.[1][3] By occupying the receptor site, it physically blocks acetylcholine from binding, thereby inhibiting the physiological response. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, largely restricting its actions to the periphery.[3]
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6647, this compound. Retrieved from [Link]
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AdooQ Bioscience (n.d.). This compound (CB-154). Retrieved from [Link]
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Wikipedia (2023). Octatropine methylbromide. Retrieved from [Link]
-
precisionFDA (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for Anisotropine Methylbromide Administration in Rodent Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Anisotropine Methylbromide in rodent models. This document outlines the mechanism of action, pharmacokinetic profile, and detailed protocols for the preparation and administration of this anticholinergic agent. The information herein is synthesized from established scientific literature to ensure technical accuracy and promote reproducible experimental outcomes.
Introduction and Scientific Background
This compound, also known as octatropine methylbromide, is a synthetic quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly M1-M3 subtypes, which are prevalent in smooth muscle and secretory glands.[1] By blocking the action of acetylcholine, this compound effectively reduces gastrointestinal motility and secretion, making it a compound of interest for studying gastrointestinal disorders.[1][2][3]
Due to its quaternary ammonium structure, this compound is a peripherally acting agent with limited ability to cross the blood-brain barrier.[2] This property is advantageous in research settings where central nervous system effects are to be minimized. Autoradiography studies in mice have shown that parenterally administered this compound is primarily distributed to excretory organs such as the kidneys and liver, as well as the salivary glands and intestines.[2]
The effects of this compound are dose-dependent. Smaller doses typically inhibit salivary and bronchial secretions, while larger doses are required to decrease the motility of the gastrointestinal and urinary tracts.[1][2]
Mechanism of Action: A Closer Look
This compound functions by competitively binding to muscarinic acetylcholine receptors on the postganglionic parasympathetic nerve endings. This binding prevents acetylcholine from exerting its effects, which include smooth muscle contraction and glandular secretion. The antagonism of M1, M2, and M3 receptors leads to a reduction in the tone and motility of the gastrointestinal system, as well as a decrease in gastric acid secretion.[1]
Caption: this compound competitively blocks muscarinic receptors.
Preparation of this compound for In Vivo Administration
Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following section provides guidance on solubility, vehicle selection, and sterilization.
Solubility and Stability
This compound exhibits the following solubility characteristics:
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Chloroform | Soluble | |
| Alcohol (Ethanol) | Sparingly Soluble | |
| Acetone | Slightly Soluble | |
| Ether | Insoluble | |
| DMSO | Soluble |
The compound is stable in light, heat, and air.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Vehicle Selection and Formulation
For parenteral administration in rodents, sterile, isotonic solutions are recommended to minimize irritation and ensure animal welfare.
-
Aqueous Solutions: Given its solubility in water, sterile, pyrogen-free normal saline (0.9% NaCl) is the preferred vehicle for intravenous, intraperitoneal, and subcutaneous administration.
-
pH Considerations: The pH of the final formulation should be adjusted to be as close to physiological pH (~7.4) as possible to prevent injection site pain and tissue necrosis.[4]
-
Sterilization: All solutions for injection must be sterile. Filtration through a 0.22 µm syringe filter is a standard and effective method for sterilizing small volumes of solutions.
Administration Protocols in Rodent Models
The choice of administration route depends on the desired pharmacokinetic profile and the specific research question. The following protocols are provided as a general guide and should be adapted to specific experimental needs and approved by the institution's Animal Care and Use Committee.
Dosage Recommendations
While specific dose-response studies for this compound in rodents are not extensively detailed in publicly available literature, its effects are known to be dose-dependent.[1][2] Researchers should perform pilot studies to determine the optimal dose for their specific model and desired endpoint. Based on its classification as an anticholinergic agent, initial dose-ranging studies could be guided by doses used for similar compounds, such as atropine.
Intravenous (IV) Administration
This route provides immediate and complete bioavailability.
-
Animal: Mouse or Rat
-
Site of Injection: Lateral tail vein
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the vein.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol to visualize the vein.
-
Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle.
-
Administer the solution slowly as a bolus. The maximum recommended bolus volume is 5 ml/kg.[4]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Intraperitoneal (IP) Administration
IP injection allows for rapid absorption, though it is slower than IV administration.
-
Animal: Mouse or Rat
-
Site of Injection: Lower right quadrant of the abdomen
-
Procedure:
-
Restrain the animal with its head tilted downwards to displace the abdominal organs.
-
Swab the injection site with 70% ethanol.
-
Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution. The maximum recommended volume is 10 ml/kg.[5]
-
Withdraw the needle.
-
Subcutaneous (SC) Administration
This route provides a slower, more sustained absorption compared to IV or IP routes.
-
Animal: Mouse or Rat
-
Site of Injection: Loose skin over the back, between the shoulder blades
-
Procedure:
-
Gently lift a tent of skin.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution. The maximum recommended volume is 5-10 ml/kg.
-
Withdraw the needle and gently massage the area to aid in dispersal.
-
Caption: A generalized workflow for in vivo studies.
Expected Outcomes and Data Analysis
The primary effects of this compound in rodents are related to its anticholinergic properties. Researchers can assess these effects using a variety of established methods.
Assessment of Gastrointestinal Motility
-
Charcoal Meal Transit Assay: This is a common method to measure the intestinal transit time. A non-absorbable marker, such as charcoal mixed with acacia gum, is administered orally after drug treatment. After a set period, the animal is euthanized, and the distance traveled by the charcoal meal through the small intestine is measured and expressed as a percentage of the total length of the small intestine. This compound is expected to decrease this percentage in a dose-dependent manner.
-
Gastric Emptying Assay: The rate of gastric emptying can be assessed by measuring the amount of a test meal remaining in the stomach at a specific time point after administration. This can be done by gavage of a phenol red solution, followed by stomach removal and spectrophotometric analysis of the remaining phenol red. This compound is expected to delay gastric emptying.
Assessment of Salivary Secretion
-
Sialometry: Saliva production can be measured by collecting saliva following stimulation with a secretagogue like pilocarpine. Animals are anesthetized, and pre-weighed cotton balls are placed in the oral cavity to absorb saliva over a defined period. The change in the weight of the cotton balls indicates the volume of saliva produced. This compound, being an anticholinergic, is expected to reduce pilocarpine-induced salivation.
Safety and Contraindications
-
Adverse Effects: At higher doses, systemic anticholinergic effects may be observed, including mydriasis (pupil dilation), tachycardia (increased heart rate), and urinary retention. Researchers should monitor animals for signs of distress, such as changes in activity level, grooming, and food/water intake.
-
Contraindications: this compound should be used with caution in animals with pre-existing conditions that could be exacerbated by anticholinergic drugs, such as glaucoma, obstructive uropathy, or severe ulcerative colitis.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6639, this compound. Retrieved from [Link]
-
Boston University IACUC. Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
-
BioGRID. This compound Result Summary. Retrieved from [Link]
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Anisotropine methylbromide for studying salivary secretion
Anisotropine Methylbromide: Application and Protocols for the Investigation of Salivary Secretion
Introduction: A Classic Tool for Modern Research
This compound, also known as octatropine methylbromide, is a synthetic quaternary ammonium compound that functions as a muscarinic antagonist.[1][2][3] Historically, it was developed as an antispasmodic agent, primarily for treating gastrointestinal disorders like peptic ulcers by reducing smooth muscle spasms and gastric acid secretion.[2][4][5][6] While newer, more effective agents have largely superseded it in clinical practice for this indication, its well-defined mechanism of action makes it a valuable pharmacological tool for researchers.[2][7]
For scientists in salivary research and drug development, this compound serves as a specific and potent inhibitor of cholinergic-mediated salivary secretion. Its utility lies in its ability to competitively block muscarinic receptors, which are central to the parasympathetic control of saliva production.[4][8][9] This allows for the controlled study of salivary gland physiology, the modeling of salivary hypofunction (xerostomia or "dry mouth"), and the preclinical evaluation of potential sialogogic (saliva-promoting) therapies. This guide provides a detailed overview of its mechanism, applications, and a robust protocol for its use in in vivo studies.
Mechanism of Action: Intercepting the Cholinergic Signal for Salivation
The production of saliva is predominantly controlled by the autonomic nervous system, with the parasympathetic branch playing the most significant role in fluid secretion.[8][9] This process is initiated by the release of the neurotransmitter acetylcholine (ACh) from parasympathetic nerve endings that innervate the salivary glands.[10]
The key steps in cholinergic-mediated salivation are as follows:
-
ACh Release: Nerve impulses trigger the release of ACh into the synaptic cleft near salivary acinar cells.
-
Receptor Binding: ACh binds to M3 and, to a lesser extent, M1 muscarinic acetylcholine receptors (mAChRs) on the surface of acinar cells.[8][9][11]
-
Intracellular Signaling: This binding activates a G-protein coupled signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Mobilization: IP3 stimulates the release of intracellular calcium (Ca2+), a critical step that initiates the secretion of water and electrolytes, forming the bulk of saliva.[12]
This compound functions as a competitive antagonist at these muscarinic receptors.[1][4] By binding to the M1 and M3 receptors without activating them, it physically blocks acetylcholine from binding. This interception of the primary signal effectively halts the downstream signaling cascade, preventing the rise in intracellular calcium and thereby inhibiting fluid secretion from the acinar cells.[3] Smaller doses of the drug are known to potently inhibit salivary and bronchial secretions.[3][13]
Caption: Cholinergic pathway of salivary secretion and its inhibition by this compound.
Application Protocol: In Vivo Assessment of Salivary Hypofunction in a Rodent Model
This protocol details a robust method for quantifying the inhibitory effect of this compound on stimulated salivary flow in mice or rats. The core principle is to induce a potent, measurable salivary response using a muscarinic agonist (pilocarpine) and then quantify the degree to which this response is suppressed by prior administration of this compound.
I. Materials and Reagents
-
Test Compound: this compound (CAS #80-50-2)
-
Vehicle: Sterile 0.9% Saline
-
Stimulant: Pilocarpine Hydrochloride
-
Anesthetic: Ketamine/Xylazine cocktail or Isoflurane
-
Animals: Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), properly acclimatized.
-
Equipment:
-
Precision analytical balance (± 0.0001 g)
-
Microcentrifuge tubes (0.5 mL and 1.5 mL)
-
Pre-weighed absorbent materials (e.g., cotton swabs, small sponges).[14]
-
Syringes and needles for administration (e.g., 27-30G)
-
Forceps
-
Timer
-
II. Experimental Workflow
Caption: Step-by-step workflow for in vivo evaluation of this compound.
III. Step-by-Step Methodology
-
Animal Preparation:
-
House animals in a controlled environment for at least one week prior to the experiment.
-
To reduce variability, gently fast the animals (provide water ad libitum) for 4-6 hours before the procedure.
-
-
Group Assignment and Dosing:
-
Randomly assign animals to experimental groups (e.g., Vehicle Control, Anisotropine Dose 1, Anisotropine Dose 2, etc.). A minimum of n=6-8 animals per group is recommended.
-
Prepare a stock solution of this compound in sterile saline. A dose-response study is crucial to characterize its effect.
-
Suggested Doses for a Dose-Response Study (Mouse, Intraperitoneal - IP): 0.5 mg/kg, 1 mg/kg, 2 mg/kg.
-
Prepare Pilocarpine solution at 0.5 mg/mL in sterile saline.
-
-
Procedure:
-
Weigh each animal to calculate the precise injection volume.
-
Anesthetize the animal using an appropriate protocol. Confirm a proper plane of anesthesia via a toe-pinch reflex test.
-
Administer the assigned dose of this compound or an equivalent volume of saline vehicle via IP injection.
-
Start a 30-minute timer to allow for systemic absorption and receptor binding.
-
At T=30 minutes, administer pilocarpine subcutaneously (Sub-Q) at a dose of 5 mg/kg. This will induce robust salivation.
-
Immediately after pilocarpine injection, carefully place a pre-weighed absorbent swab or cotton ball into the animal's oral cavity.[14]
-
Use forceps to replace the swab with a new pre-weighed one every 5 minutes for a total collection period of 15 minutes. This prevents oversaturation.
-
Place all used swabs for a single animal into a pre-weighed and labeled 1.5 mL microcentrifuge tube.
-
-
Measurement and Data Analysis:
-
Immediately after the collection period, weigh the tube containing the saliva-laden swabs.
-
Calculate the total weight of saliva collected by subtracting the initial weight (tube + dry swabs) from the final weight.
-
Assuming the density of saliva is ~1 g/mL, the weight in milligrams is equivalent to the volume in microliters.
-
Express the results as total saliva volume (µL) per 15 minutes.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the mean saliva production between the vehicle control group and the Anisotropine-treated groups.
-
Data Presentation and Interpretation
The primary outcome of this experiment is a quantifiable, dose-dependent reduction in stimulated salivary flow.
Table 1: Hypothetical Dose-Response Data for this compound on Salivary Flow
| Treatment Group (n=8) | Dose (mg/kg, IP) | Mean Saliva Volume (µL/15 min) ± SEM | % Inhibition vs. Vehicle |
| Vehicle Control | 0 (Saline) | 255 ± 15 | 0% |
| Anisotropine | 0.5 | 140 ± 12 | 45.1% |
| Anisotropine | 1.0 | 85 ± 9 | 66.7% |
| Anisotropine | 2.0 | 40 ± 7 | 84.3% |
Self-Validating System: Essential Controls
To ensure the trustworthiness and scientific validity of the results, the following controls are critical:
-
Vehicle Control: This is the most crucial control. It establishes the baseline stimulated salivary response and confirms that the injection vehicle itself has no inhibitory effect.
-
Pilocarpine Stimulation: The robust salivary flow in the vehicle group validates the responsiveness of the salivary glands and the effectiveness of the stimulation protocol. A failed response would indicate an issue with the pilocarpine or the health of the animal model, not the test compound.[15][16]
-
Dose-Response Relationship: Observing a clear dose-dependent inhibition (as shown in Table 1) provides strong evidence that the effect is specific to this compound and not an artifact.
Conclusion
This compound remains a highly effective and reliable pharmacological tool for researchers studying the mechanisms of salivary secretion. Its specific action as a competitive muscarinic antagonist allows for the precise and temporary inhibition of the dominant cholinergic pathway. The detailed protocol provided here offers a validated, self-verifying framework for using this compound to model salivary hypofunction in vivo, enabling the robust evaluation of novel therapeutic agents aimed at treating conditions like sialorrhea or xerostomia.
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Limesand, K. H., et al. (2018). Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. Journal of Visualized Experiments, (135), 57570.
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In vitro models for assessing Anisotropine methylbromide efficacy
Anisotropine Methylbromide Efficacy Assessment: Advanced In Vitro Application Notes & Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the establishment and execution of robust in vitro models to assess the efficacy of this compound. This compound, a quaternary ammonium antimuscarinic agent, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its primary therapeutic application has been in treating gastrointestinal spasms and peptic ulcers by reducing smooth muscle motility and gastric acid secretion.[2][4][5] Due to its charged nature, it exhibits limited central nervous system penetration, concentrating its effects peripherally.[1][2] This guide details a multi-tiered approach, from foundational receptor binding assays to physiologically relevant tissue-level functional studies, enabling a thorough characterization of the compound's potency, selectivity, and mechanism of action.
Introduction: The Scientific Rationale for In Vitro Modeling
This compound exerts its pharmacological effect by blocking the action of acetylcholine on muscarinic receptors, predominantly subtypes M1, M2, and M3, which are integral to autonomic regulation of smooth muscle, cardiac muscle, and exocrine glands.[1][2] A precise and reproducible assessment of its efficacy is paramount for both research and potential therapeutic development. In vitro models offer a controlled environment to dissect the compound's specific interactions with its molecular targets, free from the systemic complexities of in vivo systems.[6][7]
This guide advocates for a tiered experimental approach, which allows for a logical and cost-effective progression of inquiry:
-
Tier 1: Target Engagement & Affinity: Direct measurement of binding to specific muscarinic receptor subtypes.
-
Tier 2: Cellular Functional Response: Quantification of the antagonist's ability to block agonist-induced signaling in engineered cell lines.
-
Tier 3: Integrated Tissue-Level Function: Assessment of efficacy in an ex vivo tissue model that recapitulates the physiological target environment (e.g., intestinal smooth muscle).
This structured methodology ensures that each protocol serves as a self-validating system, building upon the data generated in the preceding tier to provide a comprehensive efficacy profile.
Principle of Muscarinic Receptor Antagonism
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the metabotropic effects of acetylcholine.[8][9] They are classified into five subtypes (M1-M5). For the context of Anisotropine's primary effects, the key subtypes and their signaling pathways are:
-
M1 & M3 Receptors: Primarily couple to Gαq/11 proteins. Agonist binding activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca²⁺]i), a key event in smooth muscle contraction and glandular secretion.[9]
-
M2 Receptors: Couple to Gαi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is predominant in cardiac tissue, mediating a negative chronotropic effect.[9]
This compound acts as a competitive antagonist . It binds reversibly to the same site as acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade. The efficacy of a competitive antagonist is determined by its affinity for the receptor (quantified as Kᵢ) and its ability to inhibit the functional response to an agonist (quantified as IC₅₀ or pA₂).
Caption: Muscarinic Receptor Signaling Pathways Blocked by Anisotropine.
Tier 1 Protocol: Radioligand Receptor Binding Assay
Principle: This assay directly quantifies the affinity of this compound for specific muscarinic receptor subtypes. It is a competitive binding assay where the test compound (Anisotropine) competes with a known high-affinity radiolabeled ligand for binding to receptors in a membrane preparation.[10][11] The concentration of Anisotropine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) is calculated.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO or HEK293 cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), potent muscarinic antagonists.
-
Non-specific Binding Control: Atropine (1 µM) or another high-affinity unlabeled muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Filtration System: 96-well filter plates (e.g., glass fiber GF/C) and a vacuum manifold.[10]
-
Scintillation Counter and compatible scintillation fluid.
Step-by-Step Protocol:
-
Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of this compound in assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add in the following order:
-
50 µL Assay Buffer (for total binding) or 50 µL 1 µM Atropine (for non-specific binding).
-
50 µL of this compound dilution or buffer (for control wells).
-
50 µL of radioligand (e.g., [³H]-NMS at a final concentration near its Kₑ value).
-
50 µL of thawed membrane preparation (protein concentration typically 5-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).[9]
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the retained radioactivity using a scintillation counter.
Data Analysis & Interpretation:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
Expected Data Presentation:
| Receptor Subtype | This compound Kᵢ (nM) |
| Human M1 | Example Value: 10.5 ± 1.2 |
| Human M2 | Example Value: 25.8 ± 3.1 |
| Human M3 | Example Value: 8.2 ± 0.9 |
This table provides a clear summary of the compound's affinity and selectivity profile.
Tier 2 Protocol: Cell-Based Calcium Flux Assay (M3 Receptor)
Principle: This functional assay measures the ability of this compound to block the agonist-induced increase in intracellular calcium ([Ca²⁺]i) mediated by the Gq-coupled M3 receptor.[8][9] Cells expressing the M3 receptor are pre-loaded with a calcium-sensitive fluorescent dye. The addition of a muscarinic agonist (e.g., carbachol) triggers calcium release, causing an increase in fluorescence. The inhibitory effect of Anisotropine is quantified by its ability to reduce this fluorescent signal.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.
-
Culture Medium: DMEM or appropriate medium supplemented with FBS, antibiotics, and a selection agent (e.g., G418).
-
Agonist: Carbachol or Acetylcholine.
-
Calcium Indicator Dye: Fluo-4 AM or other suitable calcium-sensitive dye.[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition and capable of kinetic reading (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Seed the M3-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.
-
Compound Pre-incubation: Wash the cells once with Assay Buffer. Add serial dilutions of this compound to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence reader.
-
Agonist Stimulation: Program the instrument to inject a concentration of carbachol that elicits a near-maximal response (EC₈₀) into each well while simultaneously recording the fluorescence signal over time (typically for 60-120 seconds).
-
Data Acquisition: The instrument will record a baseline fluorescence followed by a sharp increase upon agonist injection.
Data Analysis & Interpretation:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist (buffer only) as 0%.
-
Plot the normalized response (%) against the log concentration of this compound.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Anisotropine required to inhibit 50% of the agonist-induced calcium response.
Expected Data Presentation:
| Assay Parameter | Value |
| Agonist (Carbachol) | EC₈₀ Concentration (e.g., 1 µM) |
| Anisotropine IC₅₀ vs. M3 | Example Value: 35.4 nM |
Tier 3 Protocol: Isolated Guinea Pig Ileum Organ Bath Assay
Principle: This ex vivo assay provides a highly physiological assessment of Anisotropine's antispasmodic efficacy.[12] A segment of guinea pig ileum, which contains a high density of M3 muscarinic receptors on its smooth muscle cells, is suspended in an organ bath. The tissue contracts in response to a muscarinic agonist. The ability of Anisotropine to inhibit these contractions is measured, allowing for the determination of its potency in a complex, multi-cellular tissue environment.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Physiological Salt Solution: Tyrode's or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Organ Bath System: With a force-displacement transducer, amplifier, and data acquisition system.
-
Agonist: Acetylcholine or Carbachol.
-
Test Compound: this compound.
Step-by-Step Protocol:
-
Tissue Preparation: Humanely euthanize a guinea pig according to approved institutional protocols. Isolate a section of the terminal ileum and place it in chilled physiological salt solution. Clean the mesentery and cut the ileum into 2-3 cm segments.
-
Mounting: Mount a segment of ileum in the organ bath chamber under a resting tension of approximately 1 gram.
-
Equilibration: Allow the tissue to equilibrate for 45-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.
-
Agonist Concentration-Response Curve (Control): Perform a cumulative concentration-response curve for acetylcholine to determine the tissue's maximal contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly. Add a fixed concentration of this compound to the bath and incubate for 20-30 minutes.
-
Second Agonist Curve: In the continued presence of Anisotropine, repeat the cumulative concentration-response curve for acetylcholine.
-
Repeat: Wash the tissue and repeat steps 5 and 6 with increasing concentrations of Anisotropine.
Data Analysis & Interpretation (Schild Analysis):
-
For each concentration of Anisotropine, the agonist concentration-response curve will be shifted to the right.
-
Calculate the Concentration Ratio (CR) for each antagonist concentration: CR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist).
-
Create a Schild Plot : Plot log(CR - 1) on the y-axis versus the log concentration of Anisotropine on the x-axis.
-
The x-intercept of the linear regression line of this plot is the pA₂ value . The pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the slope of the Schild regression should not be significantly different from 1.
-
The pA₂ value is a measure of antagonist potency that is independent of the agonist used.
Integrated Experimental Workflow
The following diagram illustrates the logical flow of the tiered approach described in this guide.
Caption: Tiered Workflow for Anisotropine Efficacy Assessment.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 6647. Retrieved from [Link]
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Wikipedia. (n.d.). Octatropine methylbromide. Retrieved from [Link]
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Wikipedia. (n.d.). Octatropine methylbromide. Retrieved from [Link]
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PubMed. (2012). Muscle on a chip: in vitro contractility assays for smooth and striated muscle. Retrieved from [Link]
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ResearchGate. (n.d.). An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts. Request PDF. Retrieved from [Link]
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Application Note: Characterizing Anisotropine Methylbromide as a Muscarinic Antagonist in Isolated Organ Bath Systems
Introduction: The Pharmacology of Anisotropine Methylbromide
This compound is a synthetic, quaternary ammonium anticholinergic agent.[1][2][3] As a derivative of tropine, its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[4][5][6] This blockade is particularly effective on the smooth muscle cells of the gastrointestinal tract, where it reduces motility and secretory activity.[1][7] Due to its charged quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, confining its effects largely to the periphery.[1]
The isolated organ bath is a foundational in vitro technique in pharmacology, providing a controlled environment to study the physiological and pharmacological responses of intact tissues.[8][9] For compounds like this compound, this system is invaluable for quantifying antagonist potency and confirming the mechanism of action directly on target tissues, such as the intestinal smooth muscle. This application note provides a detailed protocol for characterizing the competitive antagonism of this compound on an isolated guinea pig ileum preparation, a classic model rich in muscarinic receptors.[10][11]
Principle of the Assay: Quantifying Competitive Antagonism
The contractility of the guinea pig ileum is largely mediated by the parasympathetic nervous system, with acetylcholine (ACh) as the primary excitatory neurotransmitter.[10][12] ACh binds to M2 and M3 muscarinic receptors on the surface of smooth muscle cells, initiating a signaling cascade that leads to contraction.[13][14]
A competitive antagonist, such as this compound, binds reversibly to the same muscarinic receptors as ACh but does not elicit a response. Its presence reduces the probability of ACh binding and activating the receptor. This antagonism can be overcome by increasing the concentration of the agonist (ACh). The result is a parallel, rightward shift in the agonist's concentration-response curve (CRC), with no reduction in the maximum achievable response.[15][16]
The potency of a competitive antagonist is quantified using Schild analysis .[17][18] This method linearizes the relationship between antagonist concentration and the magnitude of the rightward shift in the agonist CRC, allowing for the determination of the pA₂ value . The pA₂ is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response observed in the absence of the antagonist. It serves as a robust, system-independent measure of antagonist affinity.
Cholinergic Signaling and Antagonism in Smooth Muscle
Acetylcholine released from postganglionic cholinergic nerves binds to M3 muscarinic receptors on intestinal smooth muscle cells. This activates a Gq-protein coupled pathway, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction.[13][19][20] this compound directly blocks the initial step of this cascade by preventing ACh from binding to the M3 receptor.
Materials and Methods
Reagents and Solutions
-
This compound (CAS: 80-50-2)
-
Acetylcholine Chloride (ACh)
-
Analytical Grade Salts for Tyrode's Solution (see Table 1)
-
Distilled or Deionized Water
-
Carbogen Gas (95% O₂, 5% CO₂)
| Component | Molar Mass ( g/mol ) | Concentration (mM) | Weight per Liter (g/L) |
| NaCl | 58.44 | 137.0 | 8.00 |
| KCl | 74.55 | 2.7 | 0.20 |
| CaCl₂·2H₂O | 147.01 | 1.8 | 0.26 |
| MgCl₂·6H₂O | 203.30 | 1.0 | 0.20 |
| NaH₂PO₄·H₂O | 137.99 | 0.42 | 0.06 |
| NaHCO₃ | 84.01 | 11.9 | 1.00 |
| D-Glucose | 180.16 | 5.55 | 1.00 |
Equipment
-
Isolated Organ Bath System with thermoregulation (37°C)[8][21]
-
Isometric Force Transducer
-
Data Acquisition System (e.g., PowerLab with LabChart software)
-
Dissection tools (scissors, forceps)
-
Surgical thread
-
Pipettes and glassware
Experimental Protocol
The following workflow outlines the key stages of the experiment, from tissue isolation to final data analysis. This systematic approach ensures reproducibility and generates the high-quality data required for a valid Schild analysis.
Preparation of Solutions
-
Tyrode's Solution: Prepare fresh on the day of the experiment by dissolving the salts from Table 1 in distilled water. Ensure the solution is continuously gassed with carbogen and warmed to 37°C. The carbogen maintains physiological pH (~7.4) and provides oxygen to the tissue.[10]
-
Stock Solutions: Prepare 10 mM stock solutions of both Acetylcholine Chloride and this compound in distilled water. Make serial dilutions from these stocks to create a range of working concentrations.
Tissue Preparation and Mounting
-
Humanely euthanize a guinea pig according to approved institutional animal care protocols.
-
Isolate a segment of the terminal ileum, approximately 15-20 cm from the ileo-caecal junction.
-
Place the isolated tissue in a petri dish containing pre-warmed, gassed Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove contents.
-
Cut a 2-3 cm piece of the ileum. Tie surgical thread to both ends of the segment.
-
Mount the tissue in the organ bath chamber filled with gassed Tyrode's solution at 37°C. Attach the bottom thread to a fixed hook and the top thread to the isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 45-60 minutes. During this period, flush the organ bath with fresh Tyrode's solution every 15 minutes.
Experimental Procedure
-
Baseline Agonist CRC:
-
After equilibration, record a stable baseline.
-
Add ACh to the organ bath in a cumulative fashion. Start with a low concentration (e.g., 1 nM) and increase the concentration by approximately half-log increments once the response to the previous dose has plateaued.
-
Continue until a maximal contraction is achieved and further additions of ACh produce no additional response.
-
This initial curve serves as the control.
-
-
Antagonist Incubation:
-
Perform repeated washouts by flushing the organ bath with fresh Tyrode's solution until the tissue tension returns to the baseline. Allow the tissue to re-equilibrate for at least 20-30 minutes.
-
Add the first (lowest) concentration of this compound to the bath.
-
Allow the antagonist to incubate with the tissue for a fixed period (e.g., 30 minutes) to ensure it has reached equilibrium with the receptors.
-
-
Second Agonist CRC:
-
In the continued presence of this compound, repeat the cumulative ACh concentration-response curve as described in step 1. You will observe that higher concentrations of ACh are required to elicit responses.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Wash the tissue thoroughly as before.
-
Repeat steps 2 and 3 using progressively higher concentrations of this compound (e.g., increasing by half-log or full-log units). Obtain at least three CRCs in the presence of the antagonist.
-
Data Analysis and Interpretation
Concentration-Response Curves and Dose Ratio
-
For each CRC, plot the response (as a percentage of the maximum control response) against the logarithm of the molar concentration of acetylcholine.
-
Using non-linear regression, fit a sigmoidal dose-response curve to each data set to determine the EC₅₀ value (the molar concentration of agonist that produces 50% of the maximal response).
-
Calculate the Dose Ratio (r) for each concentration of this compound used. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.[22]
-
Formula: r = EC₅₀ (in presence of antagonist) / EC₅₀ (control)
-
Schild Plot Construction
The Schild plot is the definitive tool for analyzing competitive antagonism.[15][18]
-
For each concentration of this compound ([B]), calculate log(r-1).
-
Plot log(r-1) (Y-axis) against the negative logarithm of the molar concentration of this compound (-log[B] or p[B]) (X-axis).
-
Perform a linear regression on the plotted points.
Interpretation of the Schild Plot
-
Slope: For a simple, reversible, competitive antagonist, the slope of the Schild plot should not be significantly different from unity (1.0).[15][16] A slope greater than 1 may suggest issues like incomplete equilibration, while a slope less than 1 could indicate factors such as allosteric modulation or multiple receptor subtypes.[16]
-
pA₂ Value: The point where the regression line intercepts the x-axis (log(r-1) = 0) is the pA₂ value.[18][22] This value represents the negative logarithm of the antagonist's dissociation constant (Kₑ) and is a direct measure of its affinity for the receptor. A higher pA₂ value indicates a more potent antagonist.
Sample Data and Calculations
| [Anisotropine] (M) | -log[Anisotropine] | Agonist EC₅₀ (M) | Dose Ratio (r) | r-1 | log(r-1) |
| 0 (Control) | - | 3.0 x 10⁻⁸ | - | - | - |
| 1.0 x 10⁻⁹ | 9.0 | 9.0 x 10⁻⁸ | 3.0 | 2.0 | 0.30 |
| 3.0 x 10⁻⁹ | 8.52 | 2.1 x 10⁻⁷ | 7.0 | 6.0 | 0.78 |
| 1.0 x 10⁻⁸ | 8.0 | 6.3 x 10⁻⁷ | 21.0 | 20.0 | 1.30 |
Conclusion
This application note provides a comprehensive and validated protocol for the pharmacological characterization of this compound using isolated guinea pig ileum. By following this methodology, researchers can reliably determine the nature of its antagonism and calculate its potency (pA₂) through Schild analysis. This approach is not only critical for understanding the specific properties of this compound but also serves as a fundamental template for evaluating any competitive antagonist acting on smooth muscle tissue. The principles of generating concentration-response curves and applying Schild analysis are cornerstones of classical pharmacology and essential for drug discovery and development.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6647, this compound. Retrieved from [Link].
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Physiology. (n.d.). Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine. Retrieved from [Link].
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Tsvilovskyy, V. V., et al. (2009). Unraveling Smooth Muscle Contraction: The TRP Link. Gastroenterology, 136(6), 1826–1829. Retrieved from [Link].
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Sam, R., & Tadi, P. (2023). Physiology, Cholinergic Receptors. In StatPearls. StatPearls Publishing. Retrieved from [Link].
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Durbin, R. P., & Jenkinson, D. H. (1961). The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine. The Journal of Physiology, 157(1), 74–89. Retrieved from [Link].
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The Noted Anatomist. (2021). Muscarinic cholinergic receptors [Video]. YouTube. Retrieved from [Link].
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Unno, T., et al. (2003). M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice. British Journal of Pharmacology, 138(1), 9–20. Retrieved from [Link].
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Vane, J. R. (1964). THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD. British Journal of Pharmacology and Chemotherapy, 23(2), 360–373. Retrieved from [Link].
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REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link].
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Franconi, F., et al. (2021). The rebirth of isolated organ contraction studies for drug discovery and repositioning. Drug Discovery Today. Retrieved from [Link].
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Michel, M. C., & Stief, C. G. (2018). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(10), 1039–1049. Retrieved from [Link].
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Anisotropine Methylbromide: A Technical Guide for Preclinical Evaluation in Peptic Ulcer Models
Introduction: Re-evaluating a Classic Anticholinergic in Modern Peptic Ulcer Research
Peptic ulcer disease, a condition characterized by erosions in the lining of the stomach or duodenum, remains a significant area of investigation in gastroenterology. The pathophysiology is often described as an imbalance between aggressive factors, such as gastric acid and pepsin, and the protective mechanisms of the gastrointestinal mucosa.[1] Anisotropine methylbromide, a quaternary ammonium antimuscarinic agent, historically saw use as an adjunctive therapy for peptic ulcers due to its ability to reduce gastric acid secretion and gastrointestinal motility.[2][3][4][5] While newer agents have largely superseded it in clinical practice, its well-defined mechanism as a competitive antagonist at muscarinic acetylcholine receptors (M1-M3) makes it a valuable tool for researchers investigating the cholinergic pathways in ulcerogenesis and for the preclinical evaluation of novel therapeutic agents.[6]
This technical guide provides in-depth application notes and detailed protocols for utilizing this compound in established rat models of peptic ulcer disease. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound to explore fundamental disease mechanisms and to validate new anti-ulcer therapies.
Pharmacological Profile of this compound
This compound is a synthetic anticholinergic agent.[6] Its quaternary ammonium structure confers high polarity, limiting its ability to cross the blood-brain barrier and thus minimizing central nervous system side effects, a desirable characteristic for targeted peripheral investigations.[7]
Mechanism of Action: Targeting the Cholinergic Drive of Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by neural, hormonal, and paracrine pathways. The vagus nerve, through the release of acetylcholine (ACh), plays a crucial role in stimulating acid secretion. ACh acts on muscarinic receptors on both parietal cells and histamine-releasing enterochromaffin-like (ECL) cells. This compound competitively blocks these muscarinic receptors, thereby inhibiting the cholinergic stimulation of gastric acid production.[2][6][7]
Caption: Cholinergic pathway of gastric acid secretion and its inhibition by this compound.
Preclinical Peptic Ulcer Models: Experimental Frameworks
The selection of an appropriate animal model is critical for the successful investigation of anti-ulcer agents. This guide details two widely used and well-validated models in rats: the Pylorus Ligation (Shay) model and the Non-Steroidal Anti-Inflammatory Drug (NSAID)-Induced Ulcer model.
General Considerations for Animal Studies
-
Animal Species: Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g, are commonly used.
-
Housing: Animals should be housed in cages with raised wire mesh bottoms to prevent coprophagy.
-
Acclimatization: Allow a minimum of one week for acclimatization to the laboratory environment before commencing experiments.
-
Fasting: For most ulcer models, animals are fasted for 24-48 hours prior to the experiment to ensure an empty stomach, with free access to water.
Protocol 1: Pylorus Ligation (Shay) Induced Ulcer Model
This model is a classic and reliable method for studying gastric acid secretion and the efficacy of antisecretory agents. The ligation of the pyloric sphincter leads to the accumulation of gastric acid and pepsin, resulting in ulcer formation.[8]
Experimental Design
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control (Normal Saline) | 1 ml/kg | Oral (p.o.) |
| 2 | This compound | 30 mg/kg | Oral (p.o.) |
| 3 | This compound | 60 mg/kg | Oral (p.o.) |
| 4 | Positive Control (e.g., Ranitidine) | 50 mg/kg | Oral (p.o.) |
Note: The dosage for this compound is extrapolated from studies on propantheline bromide, a structurally and functionally similar quaternary ammonium anticholinergic, which has shown efficacy in rat ulcer models at 30 mg/kg. A dose-response investigation is recommended.
Step-by-Step Protocol
-
Animal Preparation: Fast female Wistar rats (150-170g) for 48 hours, with ad libitum access to water.[8]
-
Drug Administration: Administer the respective treatments (Vehicle, this compound, or Positive Control) orally 30 minutes prior to surgery.
-
Surgical Procedure (Pylorus Ligation):
-
Anesthetize the rats using a suitable anesthetic (e.g., ether or isoflurane).
-
Make a small midline incision (about 1 cm) in the abdomen below the xiphoid process.
-
Isolate the stomach and ligate the pyloric sphincter with a silk suture. Care should be taken not to obstruct blood vessels.
-
Close the abdominal incision with sutures.
-
-
Post-Operative Period: House the animals in individual cages and deprive them of both food and water for 19 hours.
-
Sample Collection and Analysis:
-
After 19 hours, sacrifice the animals by cervical dislocation or CO2 asphyxiation.
-
Open the abdomen and place a clamp at the cardiac end of the stomach.
-
Carefully dissect the stomach and collect the gastric contents into a graduated centrifuge tube.
-
Centrifuge the gastric contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Estimate the free and total acidity by titrating the gastric juice with 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators, respectively.
-
-
Ulcer Indexing:
-
Cut the stomach open along the greater curvature and wash it gently with saline.
-
Examine the gastric mucosa for ulcers under a dissecting microscope (10x magnification).
-
Score the ulcers based on a standard scoring system (e.g., 0: no ulcer; 1: reddish spots; 2: 1-2 mm ulcers; 3: 3-4 mm ulcers; 4: >4 mm ulcers; 5: perforation).
-
Calculate the Ulcer Index (UI) for each animal.
-
Caption: Experimental workflow for the pylorus ligation-induced ulcer model.
Protocol 2: NSAID (Indomethacin)-Induced Ulcer Model
This model is highly relevant for studying ulcers caused by a common etiological factor in humans. NSAIDs induce gastric damage by inhibiting prostaglandin synthesis, which is crucial for maintaining the mucosal barrier.
Experimental Design
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control (1% Carboxymethylcellulose) | 5 ml/kg | Oral (p.o.) |
| 2 | This compound | 30 mg/kg | Oral (p.o.) |
| 3 | This compound | 60 mg/kg | Oral (p.o.) |
| 4 | Positive Control (e.g., Omeprazole) | 20 mg/kg | Oral (p.o.) |
Step-by-Step Protocol
-
Animal Preparation: Fast Sprague-Dawley rats (150-200g) for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer the respective treatments (Vehicle, this compound, or Positive Control) orally.
-
Ulcer Induction: One hour after drug administration, induce gastric ulcers by oral administration of indomethacin (e.g., 30 mg/kg, suspended in 1% carboxymethylcellulose).
-
Observation Period: House the animals in individual cages with continued access to water.
-
Evaluation:
-
Six hours after indomethacin administration, sacrifice the animals.
-
Dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove any contents.
-
Examine the gastric mucosa for lesions and calculate the Ulcer Index as described in Protocol 1.
-
Data Analysis and Interpretation
For both models, the following parameters should be calculated and compared between the groups:
-
Ulcer Index (UI): The mean UI for each group.
-
Percentage of Ulcer Inhibition: Calculated as: [(UI_control - UI_treated) / UI_control] x 100.
-
Gastric Secretory Parameters (for Pylorus Ligation model):
-
Mean gastric volume (ml).
-
Mean pH.
-
Mean total and free acidity (mEq/L/100g).
-
Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control group. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound, with its well-characterized anticholinergic properties, serves as a valuable pharmacological tool for investigating the role of the parasympathetic nervous system in the pathogenesis of peptic ulcers. The detailed protocols provided in this guide offer a robust framework for researchers to utilize this compound in preclinical ulcer models, thereby facilitating a deeper understanding of ulcer pathophysiology and aiding in the discovery and validation of novel anti-ulcer therapeutics.
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Okabe, S., Takeuchi, K., Urushidani, T., Takagi, K., & Hirata, T. (1983). Effects of Antiulcer Agents on Healing of Mepirizole-Induced Duodenal Ulcers in Rats. Digestive Diseases and Sciences, 28(9), 833–838. [Link]
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Walan, A. (1984). Antacids and anticholinergics in the treatment of duodenal ulcer. Scandinavian Journal of Gastroenterology. Supplement, 101, 33–40. [Link]
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Medscape. (n.d.). Cuvposa, Dartisla ODT (glycopyrrolate) dosing, indications, interactions, adverse effects, and more. [Link]
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Drugs.com. (n.d.). Glycopyrrolate Tablets: Package Insert / Prescribing Info / MOA. [Link]
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Butler, D. E., Purdon, R. A., & Bass, P. (1970). Developments in non-anticholinergic anti-ulcer agents. The American Journal of Digestive Diseases, 15(2), 157–170. [Link]
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Atwater, J. S. (1956). The use of anticholinergic agents in peptic ulcer therapy. The Journal of the Medical Association of Georgia, 45(10), 421–425. [Link]
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Therapeutic Target Database. (n.d.). Drug Information. [Link]
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Slideshare. (2016, October 29). Experiment no 1. [Link]
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Adinew, G. M., & Asrie, A. B. (2022). Evaluation of anti-gastric ulcer activity of aqueous and 80% methanol leaf extracts of Urtica simensis in rats. BMC complementary medicine and therapies, 22(1), 161. [Link]
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Meena, D. K., & Jayanthi, M. (2018). In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. Austin Pharmacol Pharm, 3(2), 1017. [Link]
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- 8. benchchem.com [benchchem.com]
Application Note: Comprehensive Analytical Methodologies for the Purity Assessment of Anisotropine Methylbromide
**Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for assessing the purity, identity, and strength of Anisotropine Methylbromide. As a quaternary ammonium compound with limited chromophoric properties, this compound requires a multi-faceted analytical approach.[1][2] This guide outlines protocols for identification, chromatographic purity, and quantitative assay, emphasizing the scientific rationale behind method selection and execution to ensure data integrity and regulatory compliance.
Introduction: The Analytical Challenge
This compound (also known as Octatropine Methylbromide) is a synthetic muscarinic antagonist formerly used as an antispasmodic agent, particularly in the treatment of peptic ulcers.[3][4][5] Its chemical structure features a quaternary ammonium group, making it highly polar and non-volatile, and an ester of tropine with an aliphatic side chain, which confers high resistance to hydrolysis.[1][6]
The primary analytical challenges stem from its structure:
-
Lack of a Strong UV Chromophore: The molecule does not possess significant ultraviolet absorption in the range of 220 to 360 nm, rendering standard UV-based HPLC detection less sensitive.[6]
-
Quaternary Ammonium Cation: This permanent positive charge can lead to poor peak shape (tailing) in traditional reversed-phase chromatography due to interactions with residual silanols on the stationary phase.
Therefore, a robust quality control strategy must employ a combination of classical and modern analytical techniques to confirm identity, quantify the active ingredient, and profile potential impurities. This note provides the foundational methods to achieve a comprehensive purity assessment.
Physicochemical Properties
A thorough understanding of the molecule's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | endo-8,8-Dimethyl-3-[(1-oxo-2-propylpentyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide | [7] |
| CAS Number | 80-50-2 | [7] |
| Molecular Formula | C₁₇H₃₂BrNO₂ | [7] |
| Molecular Weight | 362.35 g/mol | [7] |
| Appearance | White crystalline solid | [7][8] |
| Solubility | Soluble in water and chloroform; sparingly soluble in alcohol; slightly soluble in acetone; insoluble in ether. | [1] |
| UV Absorption | No significant maximum in the 220-360 nm range. | [6] |
Overall Purity Testing Workflow
A systematic approach is crucial for the complete analysis of an this compound sample. The workflow ensures that identity is confirmed before proceeding to quantitative and impurity testing.
Caption: Overall workflow for this compound purity testing.
Identification Tests
Confirming the identity of the bulk drug substance is the first critical step. A combination of spectroscopic and wet chemical tests provides orthogonal confirmation.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation by its chemical bonds. The resulting spectrum is compared to that of a qualified reference standard. This method is highly specific and is a primary identification test in most pharmacopeias.
Protocol:
-
Prepare a dispersion of this compound in potassium bromide (KBr). A common concentration is approximately 0.5% to 1% w/w.[6]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Acceptance Criterion: The IR absorption spectrum of the sample must exhibit maxima at the same wavelengths as that of a similarly prepared this compound reference standard. Key absorptions include the carbonyl (C=O) stretch from the ester group (approx. 1735 cm⁻¹) and C-H stretching vibrations (2850-2960 cm⁻¹).[9]
Qualitative Test for Bromide
Principle: This is a classical wet chemistry test to confirm the presence of the bromide counter-ion. The addition of silver nitrate to a solution of the sample will produce a precipitate of silver bromide.
Protocol:
-
Prepare a solution of the sample in water (e.g., a 1 in 20, or 50 mg/mL solution).[6]
-
Acidify the solution with a few drops of dilute nitric acid.
-
Add a few drops of a 0.1 N silver nitrate solution.
-
Acceptance Criterion: The formation of a curdy, pale-yellow precipitate (silver bromide) confirms the presence of bromide.[6]
Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard for separating and quantifying organic impurities. Due to the compound's properties, a specialized approach is required.
Causality Behind Method Choices:
-
Detector: Since this compound lacks a strong UV chromophore, a universal detector is preferred. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) provides near-uniform response for non-volatile analytes, making it ideal for quantifying both the main peak and any related impurities without requiring chromophores.
-
Column and Mobile Phase: The quaternary amine necessitates measures to prevent peak tailing. This protocol uses an ion-pairing agent (sodium dodecyl sulfate - SDS) which forms a neutral complex with the positively charged analyte, improving its interaction with the C8 stationary phase. An acidic mobile phase helps to suppress the ionization of free silanols on the column packing.
Proposed HPLC-CAD/ELSD Method
| Parameter | Recommended Condition | Rationale |
| Column | C8, 4.6 x 150 mm, 5 µm | Provides good retention for the moderately hydrophobic molecule. |
| Mobile Phase | Acetonitrile : Water (containing 10 mM SDS and 0.1% Formic Acid) (50:50 v/v) | Acetonitrile is the organic modifier. SDS acts as an ion-pairing agent. Formic acid provides an acidic pH for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detector | Charged Aerosol Detector (CAD) or ELSD (Drift Tube: 50°C, Nebulizer Gas: Nitrogen @ 2.0 Bar) | Universal detection for non-volatile analytes. |
| Sample Conc. | 1.0 mg/mL in Mobile Phase | |
| Run Time | 20 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
System Suitability
System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections |
Protocol for Impurity Analysis
-
Standard Preparation: Prepare a solution of this compound Reference Standard at 1.0 mg/mL in the mobile phase.
-
Sensitivity Solution: Dilute the Standard Preparation to a concentration of 0.1% (e.g., 1.0 µg/mL) to establish the reporting threshold.
-
Sample Preparation: Prepare a solution of the this compound sample at 1.0 mg/mL in the mobile phase.
-
Procedure: Inject a blank (mobile phase), the sensitivity solution, five replicates of the standard solution, and the sample solution.
-
Calculation: Use area percent normalization to determine the level of impurities. The area of any impurity peak in the sample chromatogram should not be greater than the area of the main peak in the 0.1% sensitivity solution, and the total of all impurities should not exceed a specified limit (e.g., 1.0%).
Assay (Quantitative Potency)
The assay determines the content of this compound in the drug substance. Titrimetric methods offer high precision and accuracy for this purpose.
Nonaqueous Titration (Assay)
Principle: This method is analogous to the USP assay for the related compound Homatropine Methylbromide.[10] The bromide salt is treated with mercuric acetate in a nonaqueous solvent (glacial acetic acid) to form a weakly dissociated mercuric bromide complex, releasing acetate ions. The acetate, a strong base in this medium, is then titrated with a standard solution of perchloric acid.
Protocol:
-
Accurately weigh about 600 mg of previously dried this compound.
-
Dissolve in 50 mL of glacial acetic acid. Add 10 mL of mercuric acetate TS.
-
Add 1-2 drops of crystal violet TS as an indicator.
-
Titrate with 0.1 N Perchloric Acid VS until the endpoint, which is a color change from violet to blue-green.
-
Perform a blank determination and make any necessary corrections.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 36.235 mg of C₁₇H₃₂BrNO₂. The content should be within 98.5% and 101.5% on the dried basis.
Argentometric Titration (Bromide Content)
Principle: This is a direct precipitation titration to quantify the bromide content. Silver nitrate is used as the titrant, which reacts with bromide ions to form a silver bromide precipitate. Eosin Y is used as an adsorption indicator, which changes color at the endpoint when excess silver ions adsorb onto the precipitate.[6]
Protocol:
-
Accurately weigh about 600 mg of previously dried this compound into a 250-mL conical flask.[6]
-
Dissolve the sample in 50 mL of water.
-
Add 50 mL of methanol, 10 mL of glacial acetic acid, and 2-3 drops of eosin Y TS.[6]
-
Titrate with 0.1 N Silver Nitrate VS.
-
Endpoint: The color of the precipitate changes from its natural yellowish-white to pink.[6]
-
Calculation: Each mL of 0.1 N silver nitrate is equivalent to 7.991 mg of Bromine (Br). The theoretical bromine content is 22.05%.[6][7] The found amount should be between 21.8% and 22.5%.[6]
Other Purity Tests
Standard pharmacopeial limit tests should be performed to control for non-organic impurities.
-
Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of inorganic impurities in the substance. A limit of not more than 0.1% is typical.
-
Heavy Metals: This test limits the content of metallic impurities that may be introduced during the manufacturing process. The limit is often set at not more than 20 ppm.[6]
References
-
Feldmann, E.G. & Kavula, M.P. (1964). Qualitative and quantitative tests for this compound. Journal of Pharmaceutical Sciences, 53(2), 216-218. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6647, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Octatropine methylbromide. Retrieved from [Link]
-
Therapeutic Target Database. (n.d.). This compound. Retrieved from [Link]
-
DrugFuture. (n.d.). This compound. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). This compound (CB-154). Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Homatropine Methylbromide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Anisotropine Methylbromide Concentration for In Vitro Studies
Prepared by the Office of the Senior Application Scientist Last Updated: December 31, 2025
Welcome to the technical support guide for Anisotropine methylbromide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered when optimizing the concentration of this compound for in vitro studies. Our approach moves beyond simple protocols to explain the underlying principles, ensuring your experimental design is robust, reproducible, and scientifically sound.
Section 1: Foundational Knowledge & Core FAQs
This section addresses the most common initial questions regarding this compound's properties and handling, which are crucial for designing a successful experiment.
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Octatropine methylbromide) is a synthetic anticholinergic agent.[1][2][3] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with activity reported at M1, M2, and M3 subtypes.[1][4] By blocking the action of acetylcholine, it inhibits downstream signaling pathways, leading to effects such as the relaxation of smooth muscle and reduced secretory activity.[1][5][6][7]
Structurally, it is a quaternary ammonium compound.[5][6] This is a critical feature for in vitro experimental design, as the permanent positive charge on the nitrogen atom limits its ability to passively diffuse across cell membranes.[1][5] Consequently, its primary action is on cell-surface receptors.
Q2: What are the key physicochemical properties I need to consider for my experiments?
Understanding the physical and chemical characteristics of this compound is fundamental to preparing accurate stock solutions and ensuring its stability throughout your experiment. Key properties are summarized below.
| Property | Value | Significance for In Vitro Studies | Source(s) |
| Molecular Weight | 362.35 g/mol | Essential for accurate molar concentration calculations. | [1][3][8][9] |
| Appearance | White solid/powder. | Visual confirmation of the compound's expected state. | [1][10] |
| Solubility | Water: ~198.7 mMDMSO: ~50-138 mM | High water solubility is advantageous for preparing aqueous stocks for cell culture media. DMSO is a suitable alternative if higher concentrations are needed. Sonication is recommended to aid dissolution. | [5][7][11][] |
| Stability | Stable in light, heat, and air. Stable in both acidic and alkaline conditions. | The compound is robust under typical experimental conditions. | [5][10][] |
| Storage (Powder) | Short-term (days-weeks): 2-8°CLong-term (months-years): -20°C | Proper storage is crucial to prevent degradation and maintain potency. | [1][9][11] |
| Storage (Stock Solution) | 1 month at -20°C6-12 months at -80°C | Aliquoting stock solutions is critical to avoid repeated freeze-thaw cycles, which can degrade the compound. | [2][11] |
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are paramount for reproducibility.
Protocol 1: Preparation of a 10 mM Stock Solution in Sterile Water
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 362.35 g/mol * 1000 mg/g = 3.62 mg
-
-
Procedure:
-
Aseptically weigh out 3.62 mg of this compound powder in a sterile microfuge tube.
-
Add 1 mL of sterile, nuclease-free water.
-
Vortex thoroughly to dissolve. If needed, sonicate briefly in a water bath to ensure complete dissolution.[11]
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent microbial contamination of your cell cultures.
-
-
Storage & Handling:
-
Create small-volume aliquots (e.g., 20-50 µL) in sterile tubes to minimize the number of freeze-thaw cycles.
-
Label clearly with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at -80°C for long-term use (up to one year) or at -20°C for shorter-term use (up to one month).[2][11]
-
When ready to use, thaw an aliquot at room temperature, use it for the experiment, and discard any unused portion of that specific aliquot. Do not refreeze.
-
Section 2: Experimental Design for Optimal Concentration
The core of using any antagonist is determining its effective concentration range, specifically its inhibitory concentration (IC₅₀). This section provides a comprehensive workflow and troubleshooting for this process.
Q4: How do I determine the optimal concentration of this compound for my specific in vitro model?
The "optimal" concentration is entirely dependent on your experimental question, cell type, receptor expression levels, and the specific endpoint you are measuring. There is no single universal concentration. The most robust method is to perform a dose-response experiment to determine the IC₅₀ value in your system.
The general principle is to stimulate your cells with a known concentration of a muscarinic agonist (like Acetylcholine or Carbachol) and then treat them with increasing concentrations of the antagonist, this compound, to measure the inhibition of the agonist-induced response.
The workflow below outlines the critical steps for a successful dose-response experiment.
Caption: Workflow for determining the IC₅₀ of this compound.
Protocol 2: Step-by-Step Guide to a Dose-Response Experiment
This protocol assumes you are measuring a functional output like intracellular calcium mobilization.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow them to adhere and recover overnight.
-
Agonist Preparation: Prepare a solution of a suitable muscarinic agonist (e.g., Carbachol) at a concentration that elicits approximately 80% of the maximal response (the EC₈₀). This ensures you have a robust signal to inhibit. This value should be determined from a separate agonist dose-response experiment.
-
Antagonist Serial Dilution:
-
Prepare a 10-point serial dilution series of this compound in your assay buffer. A wide range is recommended for the initial experiment (e.g., from 1 mM down to 1 nM).[13]
-
Include a "vehicle control" (buffer only, no antagonist) and a "no agonist" control.
-
-
Antagonist Pre-incubation:
-
Wash the cells gently with assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate for a period sufficient to allow the antagonist to bind to the receptors (e.g., 15-30 minutes at 37°C). The optimal time may need to be determined empirically.
-
-
Agonist Stimulation & Measurement:
-
If using a calcium-sensitive dye, load the cells according to the manufacturer's protocol during or after the antagonist incubation.
-
Place the plate in a plate reader capable of kinetic measurements (e.g., a FLIPR or FlexStation).
-
Inject the EC₈₀ concentration of the agonist into the wells and immediately begin measuring the response (e.g., fluorescence).
-
-
Data Analysis:
-
For each well, calculate the peak response after agonist addition.
-
Normalize the data as a percentage of inhibition, where 0% inhibition is the response with agonist + vehicle and 100% inhibition is the baseline response with no agonist.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter sigmoidal dose-response) in software like GraphPad Prism to fit the curve and calculate the IC₅₀.
-
Section 3: Troubleshooting Guide & Advanced FAQs
Even with a robust protocol, unexpected issues can arise. This section addresses common problems and their solutions.
Q5: I am not observing any inhibitory effect (or a very weak one). What are the possible causes?
This is a common issue that can usually be traced to one of several factors.
-
Possible Cause 1: Insufficient Receptor Expression. The cell line you are using may not express the target muscarinic receptor subtype (M1, M2, or M3) at a high enough level to produce a measurable response.[13]
-
Solution: Confirm receptor expression using a technique like qPCR, Western blot, or by testing a positive control cell line known to express the receptor.
-
-
Possible Cause 2: Degraded Compound. Improper storage or repeated freeze-thaw cycles of the stock solution may have degraded the this compound.
-
Solution: Prepare a fresh stock solution from the powder. Always aliquot new stocks and use a fresh aliquot for each experiment.
-
-
Possible Cause 3: Incorrect Concentration Range. Your dilution series may be too low to see an effect.
-
Solution: Extend the upper limit of your concentration range. While a 1 mM top concentration is a good start, some systems may require higher concentrations. Conversely, if you see 100% inhibition at your lowest dose, you need to test lower concentrations.
-
-
Possible Cause 4: Insufficient Agonist Stimulation. If the agonist signal is too weak, its inhibition will be difficult to detect.
-
Solution: Re-validate your agonist's EC₈₀ concentration. Ensure the agonist has not degraded.
-
Q6: My cells are dying or showing signs of stress after treatment. How can I mitigate this?
Cytotoxicity can confound your results by producing a non-specific decrease in signal.
-
Possible Cause 1: Cytotoxicity at High Concentrations. Like many compounds, this compound can be toxic at very high concentrations.[13]
-
Solution: Perform a separate cytotoxicity assay (e.g., using Trypan Blue, MTT, or a live/dead stain) with the same concentrations and incubation times as your functional assay, but without adding the agonist. This will help you identify the concentration at which the compound itself becomes toxic to the cells, establishing an upper limit for your functional experiments.
-
-
Possible Cause 2: Quaternary Ammonium Compound (QAC) Contamination. QACs are common in laboratory disinfectants and are highly cytotoxic to mammalian cells.[14] Residue from cleaning solutions can contaminate incubators, biosafety cabinets, and labware, leading to cell death that is mistakenly attributed to the experimental compound.[14][15][16]
Q7: My results are highly variable between wells or experiments. What should I check?
Variability undermines the reliability of your data. The cause is often procedural.
-
Possible Cause 1: "Edge Effects" in Microplates. Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in reagent concentration.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media to act as a humidity buffer.[13]
-
-
Possible Cause 2: Inaccurate Pipetting or Mixing. Small volumes used in 96-well plates are sensitive to pipetting errors. Improperly mixed reagents can also lead to inconsistent concentrations.
-
Solution: Use calibrated pipettes and ensure they are functioning correctly. Thoroughly mix all stock solutions and serial dilutions before adding them to the wells. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid splashing and inaccurate dispensing.[13]
-
-
Possible Cause 3: Inconsistent Cell Seeding. A non-uniform cell monolayer will lead to variability in the response per well.
-
Solution: Ensure your cell suspension is homogenous before seeding. Mix the cell suspension gently between pipetting rows to prevent cells from settling in the tube.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6647, this compound. [Link]
-
Patsnap. This compound - Drug Targets, Indications, Patents. [Link]
-
BioGRID. This compound Result Summary. [Link]
-
Wikipedia. Octatropine methylbromide. [Link]
-
precisionFDA. This compound. [Link]
-
PubMed. The optimization of a novel selective antagonist for human M2 muscarinic acetylcholine receptor. [Link]
-
PNAS. Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor. [Link]
-
PubMed. Synthesis and optimization of novel and selective muscarinic M(3) receptor antagonists. [Link]
-
PNAS. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Homepage. [Link]
-
PubMed. The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. [Link]
-
PubMed. This compound: a new antispasmodic for gastrointestinal disorders. [Link]
-
Re3data.org. IUPHAR/BPS Guide to Pharmacology. [Link]
-
Unchained Labs. Troubleshooting Common Cell Culture Contamination Issues. [Link]
-
Corning. Troubleshooting Guide for Cell Culture Contamination. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Targets. [Link]
-
ResearchGate. How to troubleshoot fungal contamination in mammalian cell culture? [Link]
-
G-SRS. This compound. [Link]
-
Therapeutic Target Database. This compound Drug Information. [Link]
-
BioGRID. Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug. [Link]
-
Journal of Pharmaceutical Sciences. Qualitative and quantitative tests for this compound. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Efficacy of Anisotropine Methylbromide In Vivo
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low efficacy with Anisotropine methylbromide in their in vivo experiments. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common and complex issues. Our methodology is grounded in established scientific principles to ensure the integrity and validity of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic anticholinergic agent.[1][2] It functions as a competitive antagonist at muscarinic acetylcholine receptors (M1-M3), primarily in smooth muscle and secretory glands.[1] This action leads to reduced gastric acid secretion and decreased intestinal motility.[1][3] Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[1][4]
Q2: I'm not observing the expected reduction in gastrointestinal motility in my animal model. What are the most common initial factors to check?
When faced with low efficacy, it is prudent to first examine the most fundamental aspects of your experimental setup. These include:
-
Dosage and Administration: Confirm the accuracy of your dose calculations and the consistency of your administration technique. This compound's effects are dose-dependent, with larger doses required to decrease the motility of the gastrointestinal and urinary tracts.[3][5][6]
-
Formulation Integrity: Verify the correct preparation of your dosing solution. This compound is soluble in DMSO and water.[1] Ensure the compound is fully dissolved and the formulation is stable.
-
Route of Administration: The chosen route significantly impacts bioavailability. Oral administration of this compound results in poor and irregular absorption (approximately 10-25%).[7] Parenteral routes like subcutaneous (SC) or intraperitoneal (IP) injection provide more direct and reliable systemic exposure.[6]
Q3: Could the animal model itself be a source of variability?
Yes, the choice of animal model and its specific physiological state can influence the efficacy of this compound.
-
Species and Strain Differences: Pharmacokinetic and pharmacodynamic responses to anticholinergic drugs can vary between different species and even strains of the same species.[8]
-
Presence of Food: The rate of absorption of this compound in rats is reduced by the presence of food in the gastrointestinal tract.[5][6]
-
Baseline Physiological State: The baseline level of gastrointestinal motility in your animals can affect the observable magnitude of the drug's effect.
In-Depth Troubleshooting Guide
If initial checks do not resolve the issue of low efficacy, a more systematic and in-depth investigation is warranted. This guide will walk you through a logical troubleshooting workflow, from formulation analysis to pharmacokinetic/pharmacodynamic (PK/PD) studies.
Diagram: Troubleshooting Workflow for Low Efficacy
Caption: A logical workflow for troubleshooting low in vivo efficacy.
Step 1: Rigorous Formulation and Dosing Verification
Is your formulation correct and stable?
An unstable or improperly prepared formulation is a frequent cause of low in vivo efficacy.
| Parameter | Troubleshooting Action | Rationale |
| Purity of Compound | Verify the purity of your this compound lot using the Certificate of Analysis. | Impurities can affect the actual concentration and potentially interfere with the biological activity. |
| Solubility | Confirm the solubility of this compound in your chosen vehicle at the desired concentration. | Incomplete dissolution leads to a lower effective dose being administered. |
| pH of Formulation | Measure the pH of your final formulation. | The stability of many pharmaceutical compounds can be pH-dependent.[9][10] |
| Stability at Room Temp | Assess the stability of your formulation over the duration of your experiment at room temperature and under your specific lighting conditions. | Degradation of the compound in the dosing solution will result in a lower effective dose. |
Experimental Protocol: Formulation Stability Assessment by HPLC
Objective: To determine the stability of this compound in the prepared formulation over a relevant time course.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS)
-
HPLC system with UV detector
-
C18 column
-
Acetonitrile (ACN)
-
Water with 0.1% Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Prepare the final formulation at the concentration used for in vivo experiments.
-
Immediately after preparation (T=0), take an aliquot of the formulation, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
-
Store the remaining formulation under the same conditions as your in vivo experiment (e.g., on the benchtop at room temperature).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours), dilute, and analyze by HPLC.
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. A significant decrease in peak area indicates degradation.
Step 2: Comprehensive Pharmacodynamic (PD) Evaluation
Are you measuring the biological effect accurately?
If the formulation is confirmed to be stable and correctly administered, the next step is to scrutinize the pharmacodynamic assay.
Diagram: this compound Mechanism of Action
Caption: this compound's antagonistic action on the M3 receptor.
Experimental Protocol: Assessing Gastrointestinal Motility in Mice
Objective: To quantify the effect of this compound on whole-gut transit time.
Materials:
-
This compound formulation
-
Vehicle control
-
Carmine red (5% in 0.5% methylcellulose)
-
Oral gavage needles
-
Cages with white paper lining
Procedure:
-
Fast mice for a defined period (e.g., 4 hours) with free access to water to standardize gut content.
-
Administer this compound or vehicle control via the desired route (e.g., IP or SC).
-
At a specified time post-treatment (e.g., 30 minutes), administer a bolus of the carmine red marker solution orally via gavage.
-
House mice individually in cages with a white paper lining and provide free access to food and water.
-
Monitor the mice for the appearance of the first red-colored fecal pellet.
-
Record the time from the administration of the carmine red marker to the excretion of the first red pellet. This is the whole-gut transit time.
-
Data Analysis: Compare the mean transit time of the this compound-treated group to the vehicle-treated group. A significant increase in transit time indicates a reduction in gastrointestinal motility.
Dose-Response Evaluation:
If a single dose shows low efficacy, a dose-response study is crucial. Test a range of doses (e.g., logarithmic or semi-logarithmic increases) to determine if a higher dose can elicit the desired effect and to establish the ED50 (the dose that produces 50% of the maximal effect).
Step 3: Illuminating Pharmacokinetic (PK) Profile
Is the drug reaching its target at a sufficient concentration?
If pharmacodynamic assays are robust, yet efficacy remains low, the issue may lie in the pharmacokinetic properties of this compound in your specific experimental model.
Experimental Protocol: Pilot Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of this compound after a single administration.
Materials:
-
This compound formulation
-
Vehicle control
-
Cannulated rats (e.g., jugular vein cannulation for serial blood sampling)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of this compound to cannulated rats via the intended route of administration.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Data Analysis:
-
Plot the plasma concentration versus time profile.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the concentration-time curve (a measure of total drug exposure)
-
t1/2: Elimination half-life
-
-
Interpretation of PK Data:
-
Low Cmax and AUC: This suggests poor absorption (if administered orally) or rapid clearance.
-
Very short t1/2: The drug is being eliminated too quickly to exert a sustained effect. This might necessitate a different dosing schedule (e.g., more frequent administration or a continuous infusion).
-
High inter-animal variability: This could explain inconsistent efficacy and may require a larger number of animals per group to achieve statistical power.
Conclusion: A Pathway to Reliable In Vivo Data
By systematically addressing potential issues in formulation, pharmacodynamics, and pharmacokinetics, researchers can effectively troubleshoot and resolve instances of low in vivo efficacy with this compound. This structured approach not only salvages experiments but also enhances the overall quality and reliability of the data generated. Should you continue to experience difficulties, consulting with a pharmacologist or a technical support scientist is always recommended.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6647, this compound. Retrieved from [Link].
-
AdooQ Bioscience. This compound (CB-154). Retrieved from [Link].
-
Ferreira, A. T., et al. (2020). Gastrointestinal motility and morphology in mice: Strain-dependent differences. Neurogastroenterology & Motility, 32(5), e13824. Retrieved from [Link].
-
BioGRID. This compound Result Summary. Retrieved from [Link].
-
Bachrach, W. H. (1972). Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug. The American Journal of Digestive Diseases, 17(6), 505–512. Retrieved from [Link].
-
Neves, K. B., et al. (2013). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. Journal of Pharmacological and Toxicological Methods, 68(2), 249-254. Retrieved from [Link].
-
Wikipedia. (2023). Octatropine methylbromide. Retrieved from [Link].
-
Griebling, T. L. (2011). Anticholinergics for overactive bladder therapy: central nervous system effects. Current Opinion in Obstetrics and Gynecology, 23(5), 372-378. Retrieved from [Link].
-
Hach. Quaternary Ammonium Compounds. Retrieved from [Link].
-
Egorova, O., & Tsvetkova, E. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Scientia Pharmaceutica, 82(2), 259–274. Retrieved from [Link].
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Retrieved from [Link].
Sources
- 1. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrointestinal motility and morphology in mice: Strain-dependent differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Preventing Anisotropine methylbromide precipitation in aqueous solution
Welcome to the technical support center for Anisotropine methylbromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the aqueous solubility and stability of this compound. Our goal is to provide you with the expertise and practical guidance to ensure the success and integrity of your experiments.
Introduction to this compound
This compound is a quaternary ammonium salt, a class of compounds known for their unique solubility characteristics.[1][2] Its structure, featuring a permanently charged nitrogen atom, confers high polarity and generally good solubility in aqueous solutions.[3][4] Unlike primary, secondary, or tertiary amines, its cationic state is independent of the solution's pH.[4] However, despite its favorable intrinsic solubility, precipitation can still be a significant hurdle in experimental and formulation settings. This guide will delve into the causes of precipitation and provide robust strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is considered to be soluble in water. Published data indicates a solubility of up to 198.7 mM in aqueous media.[5] It is also soluble in chloroform, sparingly soluble in alcohol, slightly soluble in acetone, and practically insoluble in ether.
Q2: Is the solubility of this compound dependent on pH?
As a quaternary ammonium compound, the cationic charge on the Anisotropine moiety is permanent and not subject to changes in pH.[4] Therefore, its solubility is not directly dependent on the pH of the solution in the way a weak acid or base would be. However, the pH of your solution can influence the solubility of counter-ions or other excipients, which could indirectly lead to precipitation.
Q3: Can temperature changes cause this compound to precipitate?
Yes, temperature can affect solubility. For most salts, solubility in water increases with temperature. If you have prepared a saturated solution at an elevated temperature, allowing it to cool to room temperature or refrigerating it could lead to supersaturation and subsequent precipitation. It is crucial to determine the solubility of this compound at the intended storage and use temperatures of your solution.
Q4: Can I use standard buffers like phosphate-buffered saline (PBS)?
Caution is advised when using buffers containing high concentrations of specific ions. While there is no specific data on the incompatibility of this compound with phosphate or bicarbonate buffers, the "common ion effect" is a key consideration. The addition of a large excess of a common ion (bromide) or a counter-ion that can form a less soluble salt with Anisotropine can reduce its overall solubility and lead to precipitation. It is always recommended to perform a compatibility study with your intended buffer system.
Q5: What are the best storage conditions for an aqueous solution of this compound?
To maintain stability and prevent precipitation, aqueous solutions of this compound should be stored in well-sealed containers, protected from light, and at a controlled temperature. Based on the solid-state storage recommendations, refrigeration (2-8°C) is a common practice, but you must first ensure that your formulation is stable against precipitation at this lower temperature.[6]
Troubleshooting Guide: Diagnosing and Resolving Precipitation
Encountering unexpected precipitation can be a frustrating experience. This troubleshooting guide provides a logical workflow to identify the root cause and implement effective solutions.
Initial Observation: Unexpected Precipitate in Your this compound Solution
Step-by-Step Troubleshooting Protocol
-
Review Formulation and Preparation Conditions:
-
Concentration Check: Is the concentration of this compound approaching its known solubility limit (around 198.7 mM)?
-
Temperature Log: Was the solution prepared at a higher temperature and then cooled? A significant temperature drop can cause precipitation of a saturated solution.
-
Component Analysis: What other components are in your solution? Make a list of all ions, buffers, and other active pharmaceutical ingredients (APIs).
-
-
Hypothesize the Cause of Precipitation:
-
Supersaturation: If the concentration is high or the temperature has decreased, the solution may be supersaturated, leading to the crystallization of this compound itself.
-
Common-Ion Effect: If your solution contains other bromide salts or salts of large, poorly soluble anions, this could be suppressing the solubility of this compound.[7]
-
Chemical Incompatibility: An added component could be reacting with this compound to form a new, less soluble salt. For example, if your solution contains another drug with a large, complex anion, an ion exchange could occur, resulting in a precipitate.
-
-
Experimental Investigation:
-
Solubility Curve Generation: Determine the solubility of this compound in your specific aqueous system at various temperatures. This will help you define safe concentration and temperature ranges.
-
Compatibility Studies: Prepare small-scale mixtures of this compound with each individual component of your final solution. Observe for any precipitate formation over time. This can help pinpoint the problematic excipient.
-
Precipitate Analysis: If possible, isolate the precipitate for analysis. This is the most definitive way to understand the problem.
-
Experimental Protocols
Protocol 1: Characterization of an Unknown Precipitate
This protocol provides a general workflow for identifying the nature of a precipitate.
-
Isolation of the Precipitate:
-
Centrifuge the solution to pellet the precipitate.
-
Carefully decant the supernatant.
-
Wash the precipitate by resuspending it in deionized water, followed by centrifugation and decanting. Repeat this step two more times to remove any soluble impurities.
-
Dry the precipitate under vacuum or in a desiccator.
-
-
Preliminary Solubility Testing of the Precipitate:
-
Test the solubility of a small amount of the dried precipitate in various solvents (e.g., water, ethanol, chloroform, acetone). This can provide initial clues about its identity.
-
-
Analytical Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire an FTIR spectrum of the dried precipitate and compare it to the spectrum of a pure this compound standard. This can quickly confirm if the precipitate is the original compound.
-
Raman Spectroscopy: This technique is particularly useful for analyzing samples in aqueous environments and can help identify the precipitate without extensive sample preparation.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve a small amount of the precipitate in a suitable solvent (like DMSO or a water/acetonitrile mixture) and analyze by LC-MS. This will provide the molecular weight of the components in the precipitate, allowing for identification of this compound or any new salt complexes.[9]
-
Protocol 2: Screening for Excipient Compatibility
This protocol helps to proactively identify potential incompatibilities before preparing a final formulation.
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in water at a concentration below its solubility limit at room temperature.
-
Prepare Excipient Solutions: Prepare solutions of each excipient (buffers, salts, etc.) at the highest concentration you intend to use in your final formulation.
-
Mix and Observe: In a clear glass vial or a 96-well plate, mix the this compound stock solution with each excipient solution. Include a control of the stock solution mixed with water.
-
Incubate and Inspect: Incubate the mixtures under your intended storage conditions (e.g., room temperature, 4°C). Visually inspect for any signs of precipitation, cloudiness, or color change at regular intervals (e.g., 1, 4, 24, and 48 hours).
Advanced Prevention Strategies: Formulation Enhancement
If you find that this compound is prone to precipitation in your desired aqueous system, consider the following formulation strategies:
-
Addition of Polymeric Precipitation Inhibitors: Hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and inhibit crystallization.[10] These polymers can act via several mechanisms, including increasing viscosity and sterically hindering the formation of crystal lattices.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, improving its solubility and preventing precipitation upon dilution.[11] Non-ionic surfactants are often preferred in pharmaceutical formulations.
-
Ion-Pairing and Counter-Ion Selection: The choice of the counter-ion can significantly impact the solubility of a quaternary ammonium salt.[12] While this compound has a bromide counter-ion, if other anions are present in your formulation, consider their potential to form a less soluble salt. In some cases, intentionally forming a different salt with a more favorable solubility profile can be a viable strategy.
Data Summary Table
| Property | Value | Source(s) |
| Chemical Class | Quaternary Ammonium Salt | [1][2] |
| Molecular Formula | C17H32BrNO2 | [13] |
| Molecular Weight | 362.35 g/mol | [2][13] |
| Aqueous Solubility | 198.7 mM | [5] |
| Solubility in DMSO | 50 mg/mL (137.99 mM) | [5] |
| pH Independence | Cationic charge is permanent | [4] |
Logical Relationships in Formulation Development
Case Study: Troubleshooting Precipitation in a Pre-clinical Formulation
Scenario: A researcher prepares a 50 mM solution of this compound in a phosphate buffer (pH 7.4) for an in-vitro experiment. The solution is clear upon preparation but forms a crystalline precipitate after overnight storage at 4°C.
Troubleshooting Steps:
-
Hypothesis Generation:
-
The concentration (50 mM) is well below the reported solubility limit of 198.7 mM, so simple supersaturation at room temperature is unlikely.
-
The temperature drop to 4°C is a likely contributor, reducing the solubility of the compound.
-
There might be an incompatibility with the phosphate buffer, possibly forming a less soluble anisotropine phosphate salt.
-
-
Investigation:
-
A small portion of the refrigerated solution is warmed to room temperature. The precipitate redissolves, suggesting a temperature-dependent solubility issue.
-
A parallel experiment is conducted where a 50 mM solution is prepared in deionized water and stored at 4°C. No precipitation is observed, pointing towards an interaction with the phosphate buffer.
-
The precipitate is isolated, washed, and analyzed by FTIR. The spectrum shows shifts in certain peaks compared to the this compound standard, suggesting the presence of a different salt form.
-
-
Resolution:
-
The researcher determines the solubility of this compound in the phosphate buffer at 4°C and finds it to be lower than 50 mM.
-
Option 1: The experiment is redesigned to use a lower concentration of this compound that is soluble at 4°C.
-
Option 2: A different buffer system (e.g., TRIS or HEPES) is tested and found to be compatible with the 50 mM concentration at 4°C.
-
Option 3 (for formulation development): A small percentage of a solubilizing excipient like HPMC is added to the phosphate-buffered formulation, which successfully prevents precipitation at 4°C.
-
This case study illustrates a systematic approach to diagnosing and resolving precipitation issues, leading to a robust and reliable experimental setup.
References
- American Chemical Society. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics.
- Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. (2019, August 20). ACS Omega.
- Inhibiting the Precipitation of Poorly Water-Soluble Drugs
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Quaternary ammonium c
- Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applic
- Reddit. (2023, December 17).
- Solubility D
- Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evalu
- The solubility of pure tropane alkaloids in the presence of β-CD. (n.d.).
- University of California. (2020, June 29). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
- Various Authors. (n.d.).
- WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers. (n.d.).
- WO2018222922A1 - Precipitation resistant small molecule drug formulations. (n.d.).
- AdooQ Bioscience. (n.d.). This compound (CB-154) | muscarinic antagonist.
- CymitQuimica. (n.d.). This compound.
- MedKoo Biosciences. (n.d.). This compound | CAS#80-50-2 | M1-M3 antagonist.
- Patsnap. (n.d.).
- precisionFDA. (n.d.). This compound.
- precisionFDA. (n.d.). This compound.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Evaluation of drug precipitation of solubility-enhancing liquid formulations using milligram quantities of a new molecular entity (NME).
- ResearchGate. (n.d.). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.
- Royal Society of Chemistry. (n.d.). The effect of the ionic size of small quaternary ammonium BF4 salts on electrochemical double layer capacitors.
- TargetMol. (n.d.). This compound | AChR | Prostaglandin Receptor.
- Timofeeva, L., & Kleshcheva, N. (2011). Antimicrobial polymers: Mechanism of action, factors of activity, and applications. Applied Microbiology and Biotechnology, 89(3), 475–492.
- Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure. (2019, August 9). PMC.
- [Physical compatibility of sodium bicarbonate with other drugs often administered in the intensive care unit]. (n.d.). PubMed.
- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024, April 24).
- BenchChem. (n.d.).
- Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. (n.d.).
- How is it possible to identify and quantify unspecified impurities in a pharmaceutical finished product containing 4 active ingredients? (2024, October 2).
- Quaternary ammonium compound (QAC)
- Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. (2022, November 15). PubMed Central.
Sources
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. This compound | AChR | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. Purity of the Precipitate: Co-precipitation & Post precipitation and Estimation of Barium Sulphate | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GSRS [precision.fda.gov]
Technical Support Center: Anisotropine Methylbromide Stability in Experimental Buffers
Welcome to the technical support center for Anisotropine Methylbromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the stability of this compound in experimental buffers. As a quaternary ammonium compound and a tropane ester, its stability can be influenced by several factors in aqueous environments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What is the general stability of this compound in solid form and in solution?
This compound is generally stable in its solid, lyophilized form when stored under appropriate conditions. Suppliers recommend storing the solid powder at -20°C, where it can be stable for up to three years.[1] Once dissolved, the stability is significantly reduced. For solutions, it is recommended to store them at -20°C and use them within one month to prevent loss of potency.[1] Aliquoting the solution is advised to avoid multiple freeze-thaw cycles, which can accelerate degradation.[1]
Q2: What is the primary degradation pathway for this compound in aqueous buffers?
The most probable degradation pathway for this compound, a tropane ester, in aqueous solution is hydrolysis of the ester bond. This reaction is catalyzed by both acidic and basic conditions, although base-catalyzed hydrolysis (saponification) is typically faster for esters.[2] The hydrolysis would yield two primary degradation products: the tropine moiety (specifically, 8-methyltropinium bromide 2-propylvalerate) and 2-propylpentanoic acid. While some sources claim it has stability to both acid and alkaline hydrolysis, this is a general statement, and the kinetics of this degradation are highly dependent on pH, temperature, and buffer composition.[3]
Q3: What is the optimal pH range for preparing and storing this compound solutions?
To minimize hydrolysis, it is generally recommended to prepare and store solutions of ester-containing compounds in buffers with a slightly acidic to neutral pH (ideally between pH 4 and 6). This is because the rate of hydrolysis for many esters is at a minimum in this pH range. Both acid-catalyzed and base-catalyzed hydrolysis rates increase as the pH moves away from this optimal range.
Q4: Can the choice of buffer species affect the stability of this compound?
Yes, the buffer species can influence the stability of pharmaceuticals. For instance, phosphate buffers can sometimes catalyze the degradation of certain drugs.[1][4] Citrate buffers are a common alternative, but they can cause pain on injection in preclinical studies and may also interact with the drug molecule.[1][5] It is crucial to assess the compatibility of this compound with the chosen buffer system during experimental design.
Q5: How can I detect and quantify the degradation of this compound in my experiments?
Degradation can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a suitable detector like a UV or Mass Spectrometry (MS) detector. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability issues encountered when working with this compound.
Issue 1: Loss of Potency or Inconsistent Experimental Results
Symptoms:
-
Diminished biological effect over time.
-
Poor reproducibility between experiments.
-
Appearance of unknown peaks in analytical chromatograms.
Root Cause Analysis and Solutions:
This workflow will guide you through a systematic investigation to pinpoint the cause of instability.
Sources
Identifying degradation products of Anisotropine methylbromide in HPLC
Welcome to the Technical Support Center for Anisotropine Methylbromide analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the quantification and stability testing of this compound. Here, we provide in-depth, field-proven insights into identifying its degradation products by High-Performance Liquid Chromatography (HPLC). This resource moves beyond simple protocols to explain the scientific rationale behind the experimental design, ensuring you can confidently develop and troubleshoot your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key structural features relevant to degradation?
This compound (also known as Octatropine Methylbromide) is a synthetic anticholinergic agent.[1][2] Structurally, it is a quaternary ammonium compound and a tropane ester.[2][3][4] Three key features are critical for understanding its stability and degradation profile:
-
Tropane Ester Linkage: It is an ester of 8-methyltropinium with 2-propylpentanoic acid. Ester bonds are susceptible to hydrolysis under both acidic and basic conditions.[1][5]
-
Quaternary Ammonium Group: The nitrogen atom in the tropane ring is quaternized with a methyl group, giving it a permanent positive charge. This feature makes the molecule highly polar and non-volatile, and influences its chromatographic behavior.
-
Aliphatic Carboxylic Acid Moiety: Unlike related compounds such as atropine (which has an aromatic tropic acid moiety), this compound has a branched aliphatic side chain (2-propylpentanoic acid). This structural difference can influence its susceptibility to hydrolysis and its chromatographic retention.
Q2: I've seen literature stating this compound is "stable to hydrolysis." Is this accurate?
Early pharmaceutical literature from 1962 suggested that the aliphatic side chain makes the compound "highly resistant to hydrolysis" compared to aromatic esters like atropine. While it may be more stable under mild conditions, this claim should be treated with caution in the context of modern stability testing. Forced degradation studies, which employ more strenuous conditions (e.g., strong acids/bases, heat), are designed to intentionally degrade the molecule to ensure the analytical method can separate the resulting impurities. Therefore, hydrolysis should be considered the primary and most probable degradation pathway under stressed conditions as per fundamental chemical principles of ester liability.[1][5]
Q3: What are the most likely degradation products of this compound?
Based on its structure, the primary degradation pathway is the cleavage of the ester bond. This will result in two main products:
-
Product A (Hydrolysis): 8-methyltropinium bromide (the quaternary tropane alcohol portion).
-
Product B (Hydrolysis): 2-propylpentanoic acid (the aliphatic carboxylic acid portion).
Under other stress conditions like strong oxidation or photolysis, secondary degradation products could potentially form from reactions involving the tropane ring or N-demethylation, but hydrolysis products are the most critical to monitor.
Q4: Why am I seeing poor peak shape (tailing) for this compound on my C18 column?
Poor peak shape for a basic, positively charged compound like this compound on a standard C18 column is common. It is often caused by secondary interactions between the cationic analyte and negatively charged residual silanol groups on the silica surface of the stationary phase. This can be mitigated by:
-
Using a low pH mobile phase (e.g., pH 2.5-3.5): This protonates the silanol groups, minimizing their ionic interaction with the quaternary amine.
-
Using a modern, end-capped, high-purity silica column: These columns have fewer accessible silanol groups.
-
Employing specialized columns: Columns with a charged surface (e.g., Charged Surface Hybrid - CSH) or mixed-mode columns can provide excellent peak shape for bases.[6]
Troubleshooting Guide: Developing a Stability-Indicating HPLC Method
This guide provides a logical workflow for identifying degradation products through forced degradation studies and subsequent HPLC method development.
Step 1: Understand the Chemistry - Predicting the Analytes
Before beginning any experiment, it is crucial to identify all the species you need to separate. For a stability-indicating method, this includes the active pharmaceutical ingredient (API) and its potential degradation products.
Predicted Analytes for Separation:
| Compound Name | Structure | Key Properties Affecting Chromatography |
|---|---|---|
| This compound | Quaternary Ammonium Ester | Moderately hydrophobic, permanently cationic. |
| 8-methyltropinium bromide | Quaternary Ammonium Alcohol | Highly polar, permanently cationic. Expected to be poorly retained on standard C18. |
| 2-propylpentanoic acid | Aliphatic Carboxylic Acid | Weakly acidic (pKa ~4.8), low hydrophobicity. Expected to be very poorly retained on C18, especially at pH > 4. |
The primary analytical challenge is clear: developing a single reversed-phase method that can simultaneously retain and separate a moderately hydrophobic cation (API), a very polar cation (degradant A), and a polar, weakly acidic compound (degradant B).
Step 2: Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is essential to generate the degradation products and demonstrate the specificity of your analytical method, in line with ICH guideline Q1A(R2).[7][8][9] The goal is to achieve 5-20% degradation of the API.
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 80°C for 2-8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 1-4 hours (base hydrolysis is typically faster).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[10]
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Dissolve in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12][13][14][15] A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Quenching:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before injection.
-
-
Analysis: Dilute all stressed samples to a target concentration of ~100 µg/mL and analyze using your initial HPLC method.
Step 3: HPLC Method Development Strategy
The predicted polarity differences between the API and its degradation products require a thoughtful approach to HPLC method development.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (a good general-purpose starting column).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to achieve pH ~2.5-3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (as the aliphatic structure lacks a strong chromophore).
-
Column Temperature: 30°C.
Problem 1: Degradation products (8-methyltropinium and 2-propylpentanoic acid) elute in the void volume.
-
Causality: These molecules are too polar to be retained by a standard C18 stationary phase.
-
Solution 1 (For 8-methyltropinium): Ion-Pairing Chromatography. Add an anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or, for MS-compatibility, a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid - HFBA) to the mobile phase.[16] The reagent forms a neutral ion-pair with the cationic analyte, increasing its hydrophobicity and retention.
-
Protocol: Start with 5 mM HFBA in Mobile Phase A. Allow the column to equilibrate for at least 30-60 minutes.
-
-
Solution 2 (For both degradants): Mixed-Mode Chromatography. Use a column that combines reversed-phase and ion-exchange functionalities (e.g., reversed-phase/strong cation exchange).[1][5][17][18][19] This allows for direct retention of the cationic 8-methyltropinium via ion exchange while retaining the parent drug via reversed-phase. 2-propylpentanoic acid will still be challenging, but its retention can be modulated by pH.
Problem 2: The peak for 2-propylpentanoic acid is not observed or has a poor shape.
-
Causality: This small carboxylic acid has very little retention on a C18 column and is a poor chromophore, making it difficult to detect at low levels.
-
Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is well below the pKa of the acid (~4.8) to keep it in its neutral, more retentive form. A pH of 2.5-3.0 is ideal.
-
Solution 2: Use a Polar-Embedded or AQ-type C18 Column. These columns are designed to be stable in highly aqueous mobile phases and can provide better retention for polar molecules.
-
Solution 3: Use a Different Detection Technique. If available, a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can detect this compound with much higher sensitivity than UV.
Caption: HPLC Method Development Workflow.
Step 4: Method Validation
Once an optimized method is achieved that separates the parent peak from all degradation products and process impurities, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][20][21][22]
Key Validation Parameters for a Stability-Indicating Method:
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak purity analysis (e.g., using a PDA detector) should pass for the API peak in stressed samples. Resolution between the API and closest eluting peak should be >1.5. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for the API. |
| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: From reporting limit to 120% of the specification. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for the API in spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. (Repeatability & Intermediate Precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like pH, mobile phase composition, and temperature are slightly varied. |
Caption: Predicted Degradation Pathways.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS. [Link]
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FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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ICH Quality Guidelines. [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ICH Q2 Analytical Method Validation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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Mixed-Mode HPLC Separations: What, Why, and How. [Link]
-
Q1A (R2) A deep dive in Stability Studies. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Mixed-Mode Chromatography—A Review. [Link]
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Mixed-Mode Chromatography and Stationary Phases. [Link]
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This compound - PubChem. [Link]
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Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth. [Link]
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This compound - CAS Common Chemistry. [Link]
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Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. [Link]
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On-line ion-pair solid-phase extraction-liquid chromatography-mass spectrometry for the analysis of quaternary ammonium herbicides. [Link]
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This compound Result Summary - BioGRID. [Link]
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Determination of Quaternary Ammonium Compounds by HPLC with a Hydrophilic Polymer Column and Conductometric Detection after Trace Enrichment by Solid Phase Extraction. [Link]
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This compound - precisionFDA. [Link]
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This compound (CB-154) | muscarinic antagonist. [Link]
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One-Pot Oxidative N-Demethylation of Tropane Alkaloids with Hydrogen Peroxide and a FeIII-TAML Catalyst. [Link]
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Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. [Link]
-
Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
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ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]
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Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]
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Effect of tea making and boiling processes on the degradation of tropane alkaloids in tea and pasta samples contaminated with Solanaceae seeds and coca leaf. [Link]
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Mechanisms of retention in HPLC Part 2. [Link]
-
Oxidation of aromatic and aliphatic hydrocarbons by OH radicals photochemically generated from H2O2 in ice. [Link]
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The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]
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Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Degradation of 40 selected pharmaceuticals by UV/H2O2. [Link]
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Evaluation of Tropane Alkaloids in Teas and Herbal Infusions: Effect of Brewing Time and Temperature on Atropine and Scopolamine Content. [Link]
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Technical Support Center: Strategies to Overcoming Poor Oral Bioavailability of Anisotropine Methylbromide in Rats
Welcome to the technical support center for researchers working with Anisotropine Methylbromide. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in preclinical studies: the poor oral bioavailability of this compound in rat models. As a quaternary ammonium compound, this compound's inherent physicochemical properties present significant hurdles to efficient absorption from the gastrointestinal (GI) tract.[1][2]
This resource will delve into the underlying reasons for this issue and offer a range of formulation strategies and experimental protocols to enhance its systemic uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[2][3] It has been investigated for its potential to reduce gastric acid secretion and gastrointestinal spasms.[3][4] However, its clinical application via the oral route is hampered by poor and irregular absorption, with total oral absorption estimated to be only about 10 to 25%.[1][5] This low bioavailability can lead to high variability in therapeutic outcomes and complicates dose-response studies in preclinical models.
Q2: What are the primary reasons for the poor oral bioavailability of this compound?
The poor oral absorption of this compound can be attributed to several factors stemming from its chemical structure as a quaternary ammonium salt:
-
High Polarity and Permanent Positive Charge: The quaternary ammonium group confers a permanent positive charge, making the molecule highly polar and hydrophilic. This significantly limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.
-
Low Intestinal Permeability: Due to its charge and hydrophilicity, the compound has inherently low permeability across the intestinal wall.
-
Potential for Efflux Transporter Activity: While not definitively established for this compound, compounds with similar structures can be substrates for efflux transporters like P-glycoprotein (P-gp).[6] These transporters actively pump drugs from inside the intestinal cells back into the GI lumen, further reducing net absorption.[7][8][9]
Q3: What initial steps should I take to confirm poor oral bioavailability in my rat model?
A well-designed pharmacokinetic (PK) study is the first crucial step. This typically involves:
-
Intravenous (IV) Administration: Administer a known dose of this compound intravenously to a group of rats to determine its systemic clearance and volume of distribution. This provides a baseline for 100% bioavailability.
-
Oral (PO) Administration: Administer the same dose orally to another group of rats.
-
Blood Sampling: Collect blood samples at predetermined time points after both IV and PO administration.[10]
-
Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The absolute oral bioavailability (F%) can then be calculated using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
A low calculated F% will quantitatively confirm the issue of poor oral bioavailability.
Troubleshooting and Optimization Guides
Once poor oral bioavailability is confirmed, the next step is to explore formulation strategies to enhance absorption. Below are detailed guides on several promising approaches.
Guide 1: Formulation with Permeation Enhancers
Rationale: Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater absorption of poorly permeable drugs.[11][12] They can act through various mechanisms, including the loosening of tight junctions between epithelial cells.
Experimental Protocol: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
The SPIP model is a reliable method for assessing the intestinal permeability of a drug and the effectiveness of permeation enhancers.[13]
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and expose the small intestine through a midline abdominal incision.
-
Intestinal Segment Isolation: Cannulate a specific segment of the intestine (e.g., jejunum or ileum) at both ends.
-
Perfusion: Perfuse the isolated segment with a solution containing this compound with and without a permeation enhancer (e.g., sodium caprate) at a constant flow rate.
-
Sample Collection: Collect the perfusate exiting the distal end of the segment at regular intervals.
-
Analysis: Analyze the concentration of this compound in the collected perfusate samples.
-
Calculation of Permeability: The effective permeability coefficient (Peff) can be calculated to quantify the drug's absorption.
Guide 2: Lipid-Based Drug Delivery Systems
Lipid-based formulations can significantly improve the oral bioavailability of both lipophilic and, in some cases, hydrophilic drugs.[14][15] For a charged molecule like this compound, these systems can help by shielding the charge and facilitating transport across the intestinal mucosa.
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[16][17][18] This can enhance drug solubilization and absorption.[19][20]
Experimental Protocol: Formulation and Characterization of this compound SEDDS
Step-by-Step Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Prepare formulations within the identified self-emulsifying region by mixing the components until a clear solution is formed. Incorporate this compound into the mixture.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Assess the time taken for the formulation to form a stable emulsion in simulated gastric and intestinal fluids.
-
-
In Vivo Pharmacokinetic Study in Rats:
-
Administer the optimized SEDDS formulation orally to rats and compare the resulting PK profile to that of an aqueous solution of this compound.
-
Rationale: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[21][22] For this compound, encapsulation within the aqueous core of liposomes can protect it from the harsh GI environment and facilitate its transport across the intestinal epithelium.[21][23]
Experimental Protocol: Preparation and Evaluation of this compound-Loaded Liposomes
Step-by-Step Methodology:
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with an aqueous solution of this compound.
-
Sonicate the suspension to form small unilamellar vesicles.
-
-
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Determine the size distribution of the liposomes.
-
Encapsulation Efficiency (%EE): Separate the unencapsulated drug from the liposomes (e.g., by dialysis or ultracentrifugation) and quantify the amount of encapsulated drug.
-
-
In Vitro Release Study:
-
Evaluate the release of this compound from the liposomes in simulated gastric and intestinal fluids.
-
-
In Vivo Pharmacokinetic Study in Rats:
-
Administer the liposomal formulation orally to rats and compare the PK profile to that of a free drug solution.
-
Guide 3: Nanoparticle-Based Drug Delivery Systems
Rationale: Encapsulating drugs within nanoparticles can protect them from degradation, improve their solubility, and enhance their absorption.[24][25] Polymeric nanoparticles, in particular, offer versatility in controlling drug release and can be surface-modified for targeted delivery.[26]
Experimental Protocol: Formulation of this compound-Loaded Polymeric Nanoparticles
Step-by-Step Methodology:
-
Polymer Selection: Choose a biocompatible and biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).
-
Nanoparticle Preparation (Emulsion-Solvent Evaporation Method):
-
Dissolve PLGA in an organic solvent.
-
Prepare an aqueous solution of this compound with a stabilizer (e.g., polyvinyl alcohol).
-
Emulsify the organic phase into the aqueous phase using high-speed homogenization or sonication.
-
Evaporate the organic solvent to allow for nanoparticle formation.
-
-
Characterization:
-
Particle Size, PDI, and Morphology: Analyze using dynamic light scattering and electron microscopy.
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of drug incorporated into the nanoparticles.
-
-
In Vivo Pharmacokinetic Study in Rats:
-
Orally administer the nanoparticle suspension to rats and perform a PK study.
-
Data Summary Table: Comparison of Formulation Strategies
| Formulation Strategy | Key Advantages | Potential Challenges |
| Permeation Enhancers | Simple to formulate with the drug solution. | Potential for transient intestinal irritation. |
| SEDDS | Enhances solubilization; easy to scale up. | Requires careful selection of excipients to ensure stability. |
| Liposomes | Can encapsulate hydrophilic drugs; biocompatible. | Potential for instability in the GI tract; manufacturing complexity. |
| Polymeric Nanoparticles | Protects the drug from degradation; sustained release possible. | Potential for low drug loading; complex manufacturing process. |
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Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. [Link]
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American Pharmaceutical Review. (n.d.). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
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He, H., Lu, Y., Qi, J., Zhu, Q., Chen, Z., & Wu, W. (2019). Adapting liposomes for oral drug delivery. Acta Pharmaceutica Sinica B, 9(1), 36-48. [Link]
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Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. [Link]
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Ensign, L. M., Cone, R., & Hanes, J. (2012). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Advanced Drug Delivery Reviews, 64(6), 507-515. [Link]
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Thakre, S., Anwer, M. K., Aldawsari, M. F., Mahmood, D., & Alam, M. S. (2022). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega, 7(38), 34556-34566. [Link]
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Sharma, D., Sharma, A., & Singh, G. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-16. [Link]
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Dadashzadeh, S., & Mottaghitalab, F. (2018). An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research, 4(1), 1-7. [Link]
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Semantic Scholar. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
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Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. [Link]
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Troutman, M. D., & Thakker, D. R. (2003). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics, 1(1), 88-94. [Link]
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ResearchGate. (2012). Permeability enhancement techniques for poorly permeable drugs: A review. [Link]
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- 26. mdpi.com [mdpi.com]
Technical Support Center: Anisotropine Methylbromide in Biochemical Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing Anisotropine Methylbromide. This guide is designed to provide in-depth, field-proven insights into the use of this compound in various biochemical and cell-based assays. We address common challenges, explain the underlying scientific principles of potential interferences, and offer robust troubleshooting protocols to ensure the integrity and accuracy of your experimental data.
Section 1: General FAQs & Best Practices
This section covers the foundational knowledge required for the proper handling, storage, and application of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Octatropine Methylbromide) is a synthetic quaternary ammonium compound.[1][2] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with activity reported at M1-M3 subtypes.[3][4] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. This inhibitory action leads to the relaxation of smooth muscles and a reduction in secretory activity in tissues innervated by postganglionic cholinergic nerves.[1][2][3] Due to its charged quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, making its bioactivity primarily peripheral.[1][3]
Caption: Mechanism of this compound as a competitive antagonist.
Q2: How should I properly store and handle this compound?
Proper storage is critical to maintain the compound's stability and integrity. This compound is stable in light, heat, and air.[1] However, for optimal long-term stability, specific conditions should be followed.
| Form | Storage Condition | Duration | Source |
| Solid Powder (Lyophilized) | Dry, dark at -20°C | Months to years (>2 years) | [3][5][6] |
| Dry, dark at 0-4°C | Days to weeks | [2][3] | |
| Stock Solution (in Solvent) | Aliquoted at -80°C | Up to 1 year | [5] |
| Aliquoted at -20°C | Up to 1 month | [6][7] |
Expert Tip: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability into your experiments.[6][7]
Q3: What are the key solubility characteristics of this compound?
This compound's solubility is dictated by its quaternary ammonium salt structure. Understanding its solubility is the first step to preventing compound precipitation in your assay buffer.
| Solvent | Solubility | Concentration | Source |
| Water (H₂O) | Soluble | 198.7 mM | [2][5] |
| DMSO | Soluble | 50 mg/mL (137.99 mM) | [5] |
| Chloroform | Freely Soluble | Not specified | [1][8] |
| Ethanol/Alcohol | Sparingly Soluble | Not specified | [1][2] |
| Acetone | Slightly Soluble | Not specified | [1][8] |
| Ether | Insoluble | Not specified | [1][2] |
Expert Tip: While highly soluble in water and DMSO, always prepare stock solutions at a high concentration (e.g., 10-50 mM in DMSO) and then dilute into your final aqueous assay buffer. This minimizes the risk of precipitation. Sonication is recommended to ensure complete dissolution.[5]
Section 2: Troubleshooting Guide for Common Biochemical Assays
Focus Area 1: Receptor Binding Assays
Q: My radioligand competition binding assay shows a high degree of non-specific binding (NSB) when using this compound. How can I troubleshoot this?
A: Causality & Explanation: High non-specific binding is a common artifact in ligand-binding assays and can be exacerbated by the physicochemical properties of the test compound.[9] this compound, as a cationic quaternary ammonium compound, can engage in ionic interactions with negatively charged surfaces. This includes the phospholipids of cell membranes and the material of your filter plates (e.g., glass fiber filters), leading to artificially high NSB that is not related to receptor binding.
Troubleshooting Protocol:
-
Review NSB Definer: Ensure your cold ligand used to define NSB (e.g., atropine) is at a concentration at least 100-fold higher than the K_d of the radioligand to ensure full displacement from the target receptor.[10]
-
Increase Ionic Strength: Add a neutral salt, such as 100-150 mM NaCl, to your binding buffer. This can shield electrostatic interactions and reduce the ionic binding of this compound to non-target surfaces.
-
Pre-treat Filter Plates: Before filtration, pre-soak your filter mats/plates in a solution of 0.3-0.5% polyethyleneimine (PEI). PEI is a cationic polymer that coats the negatively charged filter surface, repelling the cationic this compound and reducing filter-related NSB.
-
Add Detergent: Incorporate a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 into the wash buffer. This can help disrupt weak, non-specific hydrophobic interactions. Be cautious, as high detergent concentrations can disrupt membrane integrity.[11]
-
Validate with an Orthogonal Assay: If possible, confirm your binding affinity using a solution-based method that does not involve filtration, such as a fluorescence anisotropy assay.[12][13]
Focus Area 2: Fluorescence-Based Assays
Q: In my fluorescence anisotropy (FA) or FRET-based competition assay, I'm observing a significant drop in the total fluorescence intensity, not just the polarization/FRET signal, when this compound is added. Is this interference?
A: Causality & Explanation: Yes, this is a classic sign of compound-mediated assay interference.[14][15] The drop in total intensity suggests that this compound may be acting as a fluorescence quencher or is causing light scattering.
-
Fluorescence Quenching: The compound absorbs the emitted light from your fluorescent probe, reducing the signal detected by the plate reader.[15][16]
-
Light Scattering/Precipitation: At high concentrations, the compound may be precipitating out of solution or forming aggregates, which can scatter both excitation and emission light, leading to a drop in signal.[11][14]
-
Inner-Filter Effect: The compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the amount of light that can excite the probe or reach the detector.[17]
Caption: Troubleshooting workflow for unexpected assay results.
Troubleshooting Protocol:
-
Run a Quenching Counter-Screen: See Protocol 3 below. This is essential to determine if the compound is non-specifically interacting with your detection system.
-
Check for Autofluorescence: While less likely to cause a signal drop, it's a critical control. Run a plate with buffer and this compound alone to see if it generates a signal at your assay's wavelengths. (See Protocol 2).
-
Visually Inspect for Precipitation: In a clear-bottom plate, add this compound to the assay buffer at the highest concentration used. Let it sit for the duration of your assay incubation and visually inspect for any cloudiness or precipitate.
-
Shift Wavelengths: If quenching or autofluorescence is confirmed, consider switching to a fluorescent probe with red-shifted excitation and emission wavelengths (>600 nm). Fewer library compounds interfere in the red part of the spectrum.[16]
Section 3: Protocols & Methodologies
Protocol 1: Validating Stock Solution Integrity
This protocol ensures that your stock solution is accurate and the compound is fully dissolved.
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the solid is completely dissolved, using sonication if necessary.
-
Serial Dilution: Create a serial dilution series from the stock solution in your final aqueous assay buffer. For example, from 100 µM down to 10 nM.
-
Spectrophotometric Analysis: Measure the absorbance of the highest concentration sample. While this compound does not have a strong chromophore for easy quantification, this step is primarily to check for light scattering indicative of precipitation. A flat baseline from 250-800 nm is expected. A rising baseline towards lower wavelengths suggests aggregation.
-
Functional Check: Use a known, robust functional assay (e.g., inhibition of acetylcholine-induced contraction in a relevant cell line) to confirm the biological activity of the stock. Compare the IC₅₀ value to literature reports.
Protocol 2: Assay for Compound Autofluorescence
This is a mandatory control for any fluorescence-based assay.
-
Plate Setup: Design a microplate layout that includes:
-
Wells with assay buffer only (Blank).
-
Wells with assay buffer + fluorescent probe/substrate (Positive Control).
-
Wells with assay buffer + this compound at all concentrations to be tested (Test Wells).
-
-
Execution: Add components to the plate as designed. Do NOT add the fluorescent probe/substrate to the Test Wells.
-
Measurement: Read the plate using the same filter set and gain settings as your main experiment.
-
Analysis: Subtract the Blank signal from all wells. If the signal in the Test Wells is significantly above the Blank (e.g., >10% of the Positive Control signal), the compound is autofluorescent and is contributing to your signal.
Protocol 3: Counter-Screen for Signal Quenching
This protocol identifies compounds that interfere with the fluorescence signal itself.
-
Plate Setup: Design a microplate layout that includes:
-
Wells with assay buffer only (Blank).
-
Wells with assay buffer + fluorescent probe/substrate (Reference Signal).
-
Wells with assay buffer + fluorescent probe/substrate + this compound at all concentrations to be tested (Test Wells).
-
-
Execution: Add all components to the plate. Note: No enzyme or receptor is added in this assay. We are only measuring the effect of the compound on the probe's fluorescence.
-
Measurement: Read the plate using the same settings as your main experiment.
-
Analysis: Normalize the data by setting the average of the Reference Signal wells to 100%. If the signal in the Test Wells shows a concentration-dependent decrease, this compound is quenching your fluorescent probe. This activity is an artifact and not related to your biological target.[18]
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6636, this compound. PubChem. [Link]
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Khan, A. (2024). Factors that affect Results of Plasma Enzyme Assay in the laboratory. YouTube. [Link]
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Johnston, P. A. (2020). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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Higgins, T. N., & El-Khoury, J. M. (2019). Alternative Approach for Detecting Interferences in Enzymatic Acetaminophen Assays. Clinical Chemistry, 65(1), 209–211. [Link]
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Foley, T. J., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PubMed. [Link]
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Cornell University College of Veterinary Medicine. (n.d.). Interferences. eClinpath. [Link]
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Charlton, S. J. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Sipes, N. S., et al. (2017). High-Throughput Screening to Predict Chemical-Assay Interference. ResearchGate. [Link]
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Kanehisa Laboratories. (n.d.). KEGG DRUG: this compound. KEGG. [Link]
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Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
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Charlton, S. J., & Guba, W. (2011). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 163(1), 1–4. [Link]
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Kling, J., et al. (2021). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. In Methods in Molecular Biology. Springer. [Link]
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Simundic, A. M., et al. (2023). Drug interference with biochemical laboratory tests. PubMed. [Link]
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Simundic, A. M., et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica, 33(2), 020601. [Link]
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Therapeutic Target Database. (n.d.). Drug Information | this compound. TTD. [Link]
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Hauk, L., et al. (2021). BRET- and fluorescence anisotropy-based assays for real-time monitoring of ligand binding to M2 muscarinic acetylcholine receptors. Communications Biology, 4(1), 42. [Link]
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Kolin, D. L., & Wiseman, P. W. (2018). Fluorescence anisotropy imaging in drug discovery. Expert Opinion on Drug Discovery, 13(5), 443–455. [Link]
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Coussens, N. P., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(10), 1127–1138. [Link]
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K-M. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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How to improve the solubility of Anisotropine methylbromide for cell culture
A Guide for Researchers on Solubilization and Use in Cell Culture
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that seemingly simple steps like compound solubilization can present significant experimental hurdles. This guide provides in-depth technical advice, troubleshooting, and best practices for working with Anisotropine methylbromide, ensuring the integrity and reproducibility of your cell culture experiments.
Understanding the Molecule: Key Properties of this compound
This compound (also known as Octatropine methylbromide) is a quaternary ammonium compound.[1][2] Its chemical structure, featuring a permanently charged nitrogen atom, is the primary determinant of its solubility characteristics. This structure makes it inherently hydrophilic.[3]
Key characteristics to consider:
-
High Aqueous Solubility: Due to its salt nature, it dissolves readily in water.[1][3]
-
Organic Solvent Solubility: It is highly soluble in Dimethyl Sulfoxide (DMSO), sparingly soluble in ethanol, and poorly soluble or insoluble in less polar solvents like acetone and ether.[1][3][4]
-
Excellent Stability: The compound is stable in light, heat, and air.[1] It is also resistant to degradation by acid or alkaline hydrolysis, making it robust under typical cell culture conditions (pH 7.2-7.4, 37°C).[1]
Data Summary: Solubility Profile
For quick reference, the solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Molar Mass ( g/mol ) | Solubility (Concentration) | Notes | Source(s) |
| Water (H₂O) | 362.35 | ~198.7 mM | Preferred solvent when possible. Sonication can assist dissolution. | [4][5] |
| DMSO | 362.35 | ~50 mg/mL (~138 mM) | Excellent for high-concentration stocks. Sonication is recommended. | [4] |
| Ethanol | 362.35 | Sparingly Soluble | Not recommended for primary stock preparation due to limited solubility. | [1][3] |
| Acetone | 362.35 | Slightly Soluble | Not recommended. | [1][3] |
| Ether | 362.35 | Insoluble | Not a suitable solvent. | [1][3] |
Core Protocol: Preparation of a High-Concentration Stock Solution
The standard and most reliable method for using compounds in cell culture is to first prepare a highly concentrated stock solution.[6][7] This minimizes the volume of solvent added to your cells, thereby reducing the risk of solvent-induced artifacts.[8]
Recommended Method: 100 mM Stock in DMSO (1000x for a 100 µM working concentration)
This protocol provides a robust starting point for most applications.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator water bath
Step-by-Step Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 362.35 g/mol = 36.24 mg
-
Accurately weigh out ~36.2 mg of this compound powder.
-
-
Initial Dissolution:
-
Add the weighed powder to a sterile vial.
-
Add 800 µL of sterile DMSO. The reason for not adding the full volume at once is to ensure efficient dissolution in a smaller volume.
-
-
Ensure Complete Solubilization:
-
Cap the vial tightly and vortex vigorously for 30-60 seconds.
-
Crucial Step: If any particulates remain, place the vial in a sonicator water bath for 5-10 minutes.[4] Visually inspect against a light source to confirm that the solution is completely clear. A clear solution is the primary validation of successful solubilization.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, add sterile DMSO to reach the final volume of 1 mL.
-
Vortex briefly to ensure homogeneity.
-
-
Storage and Handling:
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade some compounds and introduce contamination.
-
Label aliquots clearly with the compound name, concentration, solvent, and date.
-
Store long-term at -20°C or -80°C.[3][4] A stock solution in DMSO should be stable for up to one year when stored at -80°C.[4]
-
Workflow for Preparing and Using this compound
Caption: Experimental workflow from powder to cell treatment.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Q1: My this compound precipitated immediately when I added my DMSO stock to the cell culture medium. What happened and how do I fix it?
A: This is a common phenomenon called "crashing out." The compound is highly soluble in the organic stock solvent (DMSO) but may be less soluble when rapidly diluted into the aqueous cell medium. The key is to make the transition between solvents less abrupt.
Solutions:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C. Adding a cold stock to cold media increases the likelihood of precipitation.
-
Dilute into a Larger Volume: Pipette the required stock volume into the final volume of media, not the other way around.
-
Slow, Agitated Addition: Add the stock solution drop-by-drop into the vortex of the swirling media. This rapid dispersion prevents localized high concentrations of DMSO and compound, allowing for more effective solvation by the aqueous medium.
-
Lower the Stock Concentration: If precipitation persists, prepare a more dilute stock solution (e.g., 10 mM instead of 100 mM). This will increase the volume of stock you need to add, but it lowers the concentration of DMSO being introduced at once.
-
Consider a Water-Based Stock: Given the compound's high aqueous solubility (~198.7 mM), you may be able to prepare your stock directly in sterile, nuclease-free water if your final working concentration allows for it.[4] This completely eliminates the solvent-shift issue.
Troubleshooting Precipitation
Caption: Decision tree for resolving compound precipitation.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A: There is no universal answer, as tolerance is highly cell-line dependent. However, a widely accepted best practice is to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) , and ideally at or below 0.1% .
-
Causality: At concentrations above 1-2%, DMSO can have direct cytotoxic effects and inhibit cell growth.[8] Even at lower, non-toxic concentrations, it can influence gene expression and other cellular processes.[8][9]
-
Self-Validation: The most critical control in your experiment is the vehicle control . This is where you treat a set of cells with the same final concentration of DMSO (or water, if used as a solvent) as your experimental group. This allows you to definitively attribute any observed effects to the this compound itself, rather than the solvent.
Q3: How should I store the this compound powder?
A: The solid powder should be stored in a dry, dark environment.[3] For short-term storage (days to weeks), 4°C is acceptable. For long-term storage (months to years), -20°C is recommended to ensure maximum stability.[3]
Q4: Can I repeatedly freeze and thaw my stock solution?
A: This is strongly discouraged. While this compound itself is stable, repeated freeze-thaw cycles can lead to evaporation of the solvent (changing the concentration) and significantly increase the risk of microbial contamination. The best practice is to create single-use aliquots from your primary stock solution.[6]
Q5: Do I need to filter-sterilize my stock solution?
A: If you use sterile DMSO and aseptic technique throughout the stock preparation process, filtration is generally not necessary and can lead to loss of material. DMSO itself is inhibitory to microbial growth. If you prepare a stock in water, using sterile water and aseptic technique is also typically sufficient. If you have any concerns about sterility, you may filter the stock through a 0.22 µm PTFE (for DMSO) or PES (for water) syringe filter.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE. Retrieved from [Link]
-
Lee, J. H., et al. (2019). Investigating How Organic Solvents Affect Tissue Culture Polystyrene Surfaces through Responses of Mesenchymal Stem Cells. Macromolecular bioscience. Retrieved from [Link]
-
Koc, A., et al. (2020). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Kim, T. H., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines. Retrieved from [Link]
-
MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Retrieved from [Link]
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ClinPGx. (n.d.). This compound. Retrieved from [Link]
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Therapeutic Target Database. (n.d.). This compound. Retrieved from [Link]
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IPB University. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
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Wikipedia. (n.d.). Octatropine methylbromide. Retrieved from [Link]
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Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
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Unexpected side effects of Anisotropine methylbromide in animal studies
Technical Support Center: Anisotropine Methylbromide Animal Studies
Subject: Troubleshooting Guide & FAQs: Unexpected Side Effects of this compound in Animal Studies
Introduction
This compound is a synthetic quaternary ammonium anticholinergic agent designed for peripheral action, primarily targeting muscarinic acetylcholine receptors to reduce gastrointestinal motility and secretion.[1][2] While its expected pharmacological profile is well-documented, researchers occasionally encounter side effects that are either unexpected in their nature or severity. This guide provides in-depth troubleshooting and answers to frequently asked questions encountered during pre-clinical animal studies. Our goal is to equip you with the causal understanding and practical methodologies to anticipate, identify, and mitigate these adverse events, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound and how does this relate to its side effect profile?
Answer: this compound is a competitive antagonist at muscarinic acetylcholine receptors (M1-M3).[2][3] Acetylcholine (ACh) is the primary neurotransmitter of the parasympathetic nervous system, which governs "rest-and-digest" functions. By blocking ACh from binding to its receptors on smooth muscle and glandular cells, anisotropine inhibits these actions.[1][4]
The side effects are a direct extension of this mechanism. At therapeutic doses, it selectively reduces gut motility. However, as the dose increases, this muscarinic blockade affects other systems, leading to the classic anticholinergic side effect profile.[1][5] Because it is a quaternary ammonium compound, it carries a permanent positive charge. This molecular property significantly limits its ability to cross the blood-brain barrier, meaning central nervous system (CNS) effects are generally not expected.[1]
Caption: Mechanism of this compound Action.
Q2: We are observing excessive tachycardia and cardiac arrhythmias in our canine model, which seems disproportionate to the dose. Is this expected?
Answer: While a dose-dependent increase in heart rate (tachycardia) is an expected anticholinergic effect, the development of significant arrhythmias is a more severe adverse event that requires immediate attention.[1][5] The M2 muscarinic receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart are crucial for regulating heart rate; blocking them removes the parasympathetic (vagal) brake, leading to an increased heart rate.[6]
Unexpectedly severe cardiac events can arise from several factors:
-
Interaction with Anesthesia/Sedatives: Many anesthetic protocols, particularly those involving alpha-2 adrenergic agonists (e.g., medetomidine), can cause bradycardia and alter cardiovascular stability.[7] Administering an anticholinergic like anisotropine in this context can lead to an overcorrection, resulting in severe tachycardia, hypertension, and arrhythmias.[6][7]
-
Species Sensitivity: Dogs can be particularly sensitive to the cardiovascular effects of anticholinergics.
-
Underlying Pathophysiology: The animal model itself may have an underlying cardiac condition that makes it more susceptible.
-
Baseline Monitoring: Always establish a stable cardiovascular baseline (Heart Rate, ECG, Blood Pressure) before drug administration.
-
Review Co-Administered Drugs: Critically evaluate the necessity of anticholinergics when using agents that alter cardiovascular function, like alpha-2 agonists. Studies have shown co-administration can result in arrhythmias and significant hypertension in healthy dogs.[6] If bradycardia is a concern, consider reducing the dose of the primary sedative or having an anticholinergic ready for treatment rather than pre-medication.
-
Dose-Escalation Study: If this is a new model or protocol, perform a careful dose-escalation study with continuous ECG monitoring to identify the threshold for adverse cardiac events.
-
Data Collection: Continuously record ECG and blood pressure for at least 2-4 hours post-administration. Note the onset, duration, and characteristics of any arrhythmia.
Caption: Troubleshooting Workflow for Cardiovascular Side Effects.
Q3: My rodent studies are showing signs of lethargy and reduced activity. Could this be a CNS side effect, even though Anisotropine is a quaternary amine?
Answer: This is a common and important question. Direct CNS side effects from this compound are highly unlikely due to its quaternary ammonium structure, which prevents it from readily crossing the blood-brain barrier.[1] Studies in mice have confirmed that the compound does not appear to easily penetrate the CNS.[1]
However, the behaviors you are observing—lethargy and reduced activity—can be secondary to significant peripheral side effects. Before concluding a CNS effect, consider these more probable causes:
-
Dehydration and Discomfort: A primary effect of anisotropine is the inhibition of salivary secretions, leading to a dry mouth.[1][5] This can cause discomfort and reduce food and water intake, leading to dehydration and lethargy.
-
Visual Impairment: Anticholinergics cause mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), leading to blurred vision.[1][5] In a brightly lit laboratory environment, this can be stressful and cause the animal to be less active.
-
Gastrointestinal Distress: While intended to reduce motility, higher doses can lead to significant GI stasis, causing bloating and discomfort, which would manifest as reduced activity.
-
Monitor Basic Health Parameters:
-
Body Weight: Track daily. A significant drop is a red flag.
-
Food & Water Intake: Measure daily consumption. Provide wet mash or gel packs if dehydration is suspected.
-
Fecal Output: Monitor to assess the degree of GI stasis.
-
-
Assess for Visual Impairment:
-
Shine a penlight into the animal's eye (pupillary light reflex). A sluggish or absent response indicates significant mydriasis.
-
Consider housing animals under lower light conditions if this effect is pronounced.
-
-
Rule Out CNS Effects (If Necessary):
-
If the above factors are ruled out and CNS effects are still suspected (e.g., in a model with a compromised blood-brain barrier), a simple behavioral test can be employed.
-
Open Field Test: This test assesses general locomotor activity and anxiety. A drug with sedative CNS effects would significantly reduce movement and rearing. Compare drug-treated animals to vehicle controls.
-
Cognitive Screens: While memory impairment is a known side effect of centrally-acting anticholinergics, it is not expected with anisotropine.[8][9][10] If your research absolutely requires ruling this out, a test like the Novel Object Recognition task can be used.
-
Quantitative Data Summary
While specific LD50 values are less emphasized in modern toxicology, understanding the dose-response relationship is critical.[11] The following table summarizes the expected dose-dependent effects of this compound based on its pharmacology. Researchers should generate their own dose-response curves for their specific model and experimental conditions.
| Dose Level | Expected Primary Effects (Gastrointestinal) | Potential "Unexpected" or Severe Side Effects | Key Monitoring Parameters |
| Low | Reduction in GI motility and secretion.[1][5] | Mild dry mouth, slight increase in heart rate. | Fecal output, heart rate. |
| Medium | Significant inhibition of GI activity. | Pronounced tachycardia, dry mouth, mydriasis, blurred vision.[1][5] | Heart rate, ECG, water intake, pupillary reflex. |
| High | GI stasis. | Severe tachycardia, potential for arrhythmias, urinary retention, significant lethargy (secondary to peripheral effects).[6][7] | Continuous ECG, blood pressure, hydration status, bladder palpation. |
References
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This compound - PubChem. National Center for Biotechnology Information. [Link]
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This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
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This compound Result Summary. BioGRID. [Link]
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Effects of this compound (Valpin) and its mixture with sulpyrine on vocalization response and spasm of intestine induced by acetylcholine in dogs. PubMed. [Link]
-
Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with medetomidine. PubMed. [Link]
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Cognitive effects of individual anticholinergic drugs: a systematic review and meta-analysis. BMC Geriatrics. [Link]
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Cardiovascular and Respiratory Effects of Medetomidine in Dogs and Influence of Anticholinergics. PubMed Central. [Link]
-
Anticholinergics in Dogs and Cats. MSPCA-Angell. [Link]
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Cardiovascular and anticholinergic effects of zimelidine. PubMed. [Link]
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Cardiovascular and respiratory effects of medetomidine in dogs and influence of anticholinergics. PubMed. [Link]
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Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PubMed Central. [Link]
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Screening for cognitive toxicity of anticholinergic drugs. PubMed. [Link]
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A case report on antimuscarinic drug-induced confusion: A cognitive side effect. ResearchGate. [Link]
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Effect of Antimuscarinic Drugs on Cognitive Functions in the Management of Overactive Bladder in Elderly. International Continence Society. [Link]
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Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug. PubMed. [Link]
-
The cognitive impact of anticholinergics: A clinical review. PubMed Central. [Link]
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Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]
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Pharmacological characterization of muscarinic receptors in dog isolated ciliary and urinary bladder smooth muscle. PubMed Central. [Link]
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Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]
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EFFECTS OF this compound (VALPIN®) AND ITS MIXTURE WITH SULPYRINE ON VOCALIZATION RESPONSE AND SPASM OF INT. J-Stage. [Link]
-
Toxicity studies of drugs and chemicals in animals: An overview. ResearchGate. [Link]
-
Muscarinic Antagonists. StatPearls - NCBI Bookshelf. [Link]
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Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats. PubMed. [Link]
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Inconsistent results with Anisotropine methylbromide: potential causes
Welcome to the technical support resource for Anisotropine Methylbromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that can lead to inconsistent experimental results. As a quaternary ammonium compound and a muscarinic antagonist, the stability and handling of this compound are critical for reproducible outcomes.[1][2][3] This document provides in-depth, cause-and-effect explanations and validated protocols to help you achieve consistency and accuracy in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound fails to dissolve completely or precipitates from my aqueous buffer. What is the underlying cause and correct procedure?
This is a frequently encountered issue stemming from the compound's physicochemical properties and conflicting information in public sources. While some literature describes it as soluble in water, others report insolubility, which can lead to confusion.[4][5] The compound is a white, crystalline, and notably hygroscopic powder.[6] Absorbed atmospheric moisture can affect its solubility characteristics and effective concentration.
Root Cause Analysis:
-
Hygroscopicity: The powder readily absorbs water from the air. This can lead to clumping and alter the mass-to-volume ratio, making accurate weighing difficult and impeding uniform dissolution.
-
Solvent Polarity and Temperature: Direct dissolution in aqueous buffers can be slow and incomplete, especially at higher concentrations. The compound shows much better solubility in organic solvents like DMSO.[7]
-
Precipitation: When a concentrated stock in an organic solvent (like DMSO) is diluted too quickly into an aqueous buffer, it can cause the compound to crash out of solution due to rapid solvent polarity changes.
Validated Protocol for Solubilization:
-
Pre-dissolution Handling: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This minimizes moisture condensation on the cold powder. Handle in a low-humidity environment or a glove box if possible.
-
Primary Stock Preparation (in DMSO):
-
Working Solution Preparation (Serial Dilution):
-
To prepare your aqueous working solution, perform a serial dilution. Do not add the DMSO stock directly to the final large volume of buffer.
-
Start by adding a small volume of your experimental buffer to the required volume of DMSO stock, mix gently, and then continue to add more buffer incrementally until the final volume and concentration are reached. This gradual change in solvent environment prevents precipitation.
-
-
Storage of Stock Solutions: Store the primary DMSO stock in small, single-use aliquots at -80°C for long-term stability (up to 1 year).[7] Avoid repeated freeze-thaw cycles.[1]
Q2: I am observing a progressive decline in the biological activity of my compound in cell-based or tissue assays. What is causing this loss of potency?
A decline in efficacy is a classic sign of compound degradation. This compound, being an ester, is susceptible to hydrolysis, which cleaves the molecule and renders it inactive as a muscarinic antagonist. The rate of this degradation is highly dependent on storage conditions, particularly for solutions.
Root Cause Analysis:
-
Hydrolysis: The ester bond in the 2-propylpentanoate moiety is the primary site of instability. This bond can be hydrolyzed under both acidic and alkaline conditions, although one report suggests it has some stability in this regard.[8] The presence of water in the solvent is the key reactant for this process.
-
Improper Solution Storage: Storing aqueous solutions at 4°C or even -20°C for extended periods is insufficient to halt hydrolysis. One vendor recommends using solutions stored at -20°C within one month.[1] For longer-term storage, -80°C is necessary.[7]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce atmospheric moisture and create localized concentration gradients that may accelerate degradation.
Troubleshooting Workflow for Potency Loss
Sources
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Technical Support Center: Validating a New Analytical Method for Anisotropine Methylbromide
Welcome to the technical support guide for the analytical method validation of Anisotropine Methylbromide. This resource, presented in a comprehensive question-and-answer format, is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just the procedural steps, but also the scientific rationale and field-proven insights necessary to navigate the complexities of method validation, ensuring your method is robust, reliable, and compliant with regulatory standards.
Section 1: Foundational Concepts & Initial Setup
This section addresses preliminary questions regarding this compound and the foundational principles of method validation.
Q1: What is this compound, and what are its key analytical properties?
A1: this compound (also known as Octatropine methylbromide) is a synthetic anticholinergic agent.[1][2] From an analytical perspective, its most critical feature is its structure as a quaternary ammonium compound (QAC) .[3][4] This imparts specific characteristics that must be considered during method development and validation:
-
High Polarity & Water Solubility: It is soluble in water, which influences the choice of mobile phase and sample diluent.[3]
-
Permanent Positive Charge: As a QAC, it carries a permanent positive charge, which can lead to strong, undesirable interactions with residual silanol groups on silica-based HPLC columns, often resulting in peak tailing.
-
Lack of a Strong Chromophore: While it can be detected by UV spectrophotometry, it doesn't have a strong chromophore, which may necessitate careful wavelength selection or the use of more sensitive detectors like mass spectrometry (MS) for impurity analysis.
-
Non-Volatile: Its salt nature makes it non-volatile, rendering Gas Chromatography (GC) unsuitable without derivatization. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Here is a summary of its key properties:
| Property | Value / Description | Source |
| Chemical Formula | C₁₇H₃₂BrNO₂ | [1][3] |
| Molecular Weight | 362.35 g/mol | [5] |
| Structure | Quaternary ammonium salt; tropane alkaloid derivative | [3][4] |
| Key Functional Groups | Quaternary amine, Ester | [5] |
| Solubility | Soluble in water | [3] |
| Analytical Technique | HPLC (preferred), LC-MS |
Q2: What is the overall goal of analytical method validation and which guidelines should I follow?
A2: The objective of analytical method validation is to establish, through documented laboratory studies, that the performance characteristics of the method are suitable for its intended purpose.[6][7] Essentially, you are proving that your method reliably and accurately measures what it's supposed to measure.
The primary guidelines to follow are:
-
ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This is the global standard for validation parameters in regulatory submissions.[8][9]
-
United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" : This chapter provides detailed requirements and is largely harmonized with ICH Q2(R1).[6][10][11][12]
These guidelines categorize analytical methods (e.g., Category I for quantitative analysis of the active ingredient) and specify which validation parameters are required for each.[6][10][13]
Workflow: The Analytical Method Validation Process
The following diagram outlines the logical flow of a typical method validation project, from planning to final reporting.
Caption: A high-level workflow for analytical method validation.
Section 2: System Suitability Testing (SST) - Your Daily System Check
System Suitability Testing (SST) is not a validation parameter itself, but a prerequisite to ensure the chromatographic system is performing adequately before running any validation experiments.[14]
Q3: Why is SST so critical, and what are the key parameters to check for this compound analysis?
A3: SST is based on the concept that the equipment, analytical operations, and samples form an integrated system that must be evaluated as a whole.[14] It is your daily verification that the HPLC system is fit for the analysis you are about to perform.[14][15] For this compound, which is prone to peak tailing, SST is especially crucial for monitoring column performance.
| SST Parameter | Purpose | Typical Acceptance Criteria | Source |
| Tailing Factor (T) | Measures peak symmetry. Crucial for QACs. | T ≤ 2.0 | [16][17] |
| Repeatability (%RSD) | Ensures precision of the system. | %RSD of peak area for 5-6 replicate injections ≤ 2.0% | [17] |
| Resolution (Rs) | Ensures separation between the main peak and the closest eluting impurity/degradant. | Rs ≥ 2.0 | [16][17] |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 (column dependent) | [16][17] |
Troubleshooting SST Failures
-
Problem: High Tailing Factor (> 2.0).
-
Cause: This is the most common issue for QACs like Anisotropine. It's likely due to secondary ionic interactions between the positively charged analyte and negatively charged residual silanols on the column packing.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., < 3.0) to suppress silanol ionization.
-
Ionic Strength: Increase the buffer concentration in the mobile phase (e.g., from 25mM to 50mM phosphate buffer) to shield silanol interactions.
-
Column Choice: Use a high-purity, end-capped silica column or a column specifically designed for basic compounds.
-
Column Age: The column may be old or contaminated. Flush it or replace it.
-
-
-
Problem: Poor Repeatability (%RSD > 2.0%).
Section 3: Core Validation Parameters - A Q&A Guide
This section dives into the specific validation parameters required by ICH Q2(R1) and USP <1225>.
Specificity / Selectivity
Q4: How do I demonstrate that my method is specific for this compound?
A4: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is the most critical validation parameter.[22][23]
Protocol: Forced Degradation Study
The cornerstone of proving specificity is a forced degradation (or stress testing) study.[24][25] The goal is to intentionally degrade the drug substance to see if any resulting degradation products interfere with the quantification of the main peak.
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent.
-
Apply Stress Conditions: Expose the solutions to the following conditions (one condition per solution):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (e.g., 200 watt-hours/m²) and cool white fluorescent light (e.g., 1.2 million lux-hours) as per ICH Q1B guidelines.
-
-
Analysis: Analyze the unstressed and stressed samples by your proposed HPLC method, typically with a photodiode array (PDA) detector.
-
Evaluation:
-
Resolution: Check that all degradation peaks are baseline resolved from the Anisotropine peak (Rs > 2.0).
-
Peak Purity: Use the PDA detector software to assess peak purity. The purity angle should be less than the purity threshold for the Anisotropine peak in all stressed samples. This demonstrates that no degradant is co-eluting.
-
Linearity & Range
Q5: My linearity plot has a poor correlation coefficient (r² < 0.999). What should I do?
A5: A low correlation coefficient suggests that the detector response is not directly proportional to the analyte concentration across your specified range.[26]
Troubleshooting Linearity Issues
Caption: Troubleshooting decision tree for poor linearity.
Protocol: Establishing Linearity
-
Prepare Stock Solution: Prepare a stock solution of this compound reference standard at a known concentration.
-
Create Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For an assay method, this typically covers 80% to 120% of the target test concentration.[7]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
-
Accuracy & Precision
Q6: What is the difference between accuracy and precision, and how do I test them?
A6:
-
Accuracy is the closeness of your measured value to the true value. It's often expressed as percent recovery.
-
Precision is the closeness of agreement among a series of measurements from the same sample. It reflects random error and is expressed as a standard deviation or relative standard deviation (%RSD).
Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Ruggedness): Precision across different days, analysts, or equipment within the same lab.
Protocol: Accuracy and Precision (Combined Assay Method Example)
This protocol is designed to efficiently evaluate accuracy, repeatability, and intermediate precision simultaneously.
-
Prepare Samples: Prepare nine independent samples of the drug product placebo spiked with this compound at three concentration levels (e.g., 3 samples at 80%, 3 at 100%, and 3 at 120% of the target concentration).[7]
-
Analysis (Day 1 / Analyst 1): Analyze all nine samples according to the test method.
-
Analysis (Day 2 / Analyst 2): A different analyst on a different day (and preferably a different instrument) should prepare and analyze a new set of nine samples prepared in the same way.
-
Evaluation:
-
Accuracy: Calculate the percent recovery for each of the 18 samples. The mean recovery at each level should be within 98.0% to 102.0%.
-
Repeatability: Calculate the %RSD for the results at each concentration level for each analyst (e.g., %RSD of the three 100% samples from Analyst 1). The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Pool the data from both analysts and perform a statistical analysis (e.g., ANOVA) to determine the overall %RSD. The overall %RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Q7: When do I need to determine LOD and LOQ, and what's a practical way to do it?
A7: LOD and LOQ are only required for impurity and degradation product quantification methods, not for the main component assay.[7]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol: Estimation of LOD and LOQ based on Signal-to-Noise Ratio
This is the most practical and common approach.
-
Prepare a Dilute Solution: Prepare a solution of this compound (or a known impurity) at a low concentration (e.g., 0.05% of the test concentration).
-
Determine Signal-to-Noise (S/N): Inject this solution and determine the S/N ratio using the chromatography data system. The noise should be measured over a baseline region similar in width to the peak.
-
Calculate LOD and LOQ:
-
Confirmation: Prepare solutions at the estimated LOD and LOQ concentrations and inject them to confirm that the S/N ratios meet the criteria. For the LOQ, you must also demonstrate adequate precision by injecting it multiple times (e.g., 6 times) and showing that the %RSD of the peak areas is acceptable (typically ≤ 10%).[7][27]
Section 4: Finalizing the Validation
Q8: My method seems to fail when small changes are made to the mobile phase composition. What does this mean?
A8: This indicates a lack of Robustness . Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. A non-robust method is a constant source of problems in a routine QC environment.
Protocol: Robustness Testing
-
Identify Parameters: Select critical HPLC parameters to investigate. Common choices include:
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Organic Content (e.g., ± 2%)
-
Column Temperature (e.g., ± 5 °C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
-
Experimental Design: Use a one-factor-at-a-time approach or a more efficient Design of Experiments (DoE) approach.
-
Analysis: Analyze a system suitability solution and a test sample under each modified condition.
-
Evaluation: Evaluate the effect of the changes on SST parameters (e.g., retention time, resolution, tailing factor) and the quantitative result.
-
Acceptance Criteria: SST parameters must still pass under all varied conditions. The quantitative result should not change significantly.
-
If the method fails (e.g., resolution is lost when the organic content is changed slightly), the method is not robust and must be re-developed and optimized before completing the validation.
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . (n.d.). uspbpep.com. Retrieved from [Link][6]
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Getting the peaks perfect: System suitability for HPLC . (n.d.). American Chemical Society. Retrieved from [Link][14]
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USP <1225> Method Validation . (n.d.). BA Sciences. Retrieved from [Link][10]
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System Suitability in HPLC Analysis . (n.d.). Pharmaguideline. Retrieved from [Link][16]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Retrieved from [Link][8]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved . (2017). ECA Academy. Retrieved from [Link][11]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . (2025). Investigations of a Dog. Retrieved from [Link][13]
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System suitability parameters assessment by HPLC . (n.d.). Slideshare. Retrieved from [Link][29]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub. Retrieved from [Link][30]
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The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results . (2023). IJRASET. Retrieved from [Link][15]
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3 Key Regulatory Guidelines for Method Validation . (2025). Altabrisa Group. Retrieved from [Link][9]
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<1225> Validation of Compendial Procedures . (n.d.). USP-NF. Retrieved from [Link][12]
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This compound . (n.d.). precisionFDA. Retrieved from [Link][5]
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This compound . (n.d.). PubChem - NIH. Retrieved from [Link][4]
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Octatropine methylbromide . (n.d.). Wikipedia. Retrieved from [Link][2]
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Forced Degradation Studies Research Articles . (n.d.). R Discovery. Retrieved from [Link][24]
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ADBAC Issues Steering Committee (ISC) comments . (n.d.). Biomonitoring California. Retrieved from [Link][31]
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This compound Result Summary . (n.d.). BioGRID. Retrieved from [Link]
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Drug Information . (n.d.). Therapeutic Target Database. Retrieved from [Link][32]
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HPLC Troubleshooting Guide . (n.d.). SCION Instruments. Retrieved from [Link][18]
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Common Problems in Analytical Method Validation . (2024). Pharma Specialists. Retrieved from [Link][26]
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Forced Degradation Studies for Biopharmaceuticals . (n.d.). BioPharm International. Retrieved from [Link][33]
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HPLC TROUBLESHOOTING: A REVIEW . (2024). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link][19]
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Forced Degradation – A Review . (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link][25]
-
HPLC Troubleshooting Guide . (n.d.). Retrieved from [Link][34]
-
Validation of an analytical method for analyzing residues of quaternary ammonium compounds . (n.d.). Aesan. Retrieved from [Link][35]
-
Stability indicating study by using different analytical techniques . (n.d.). IJSDR. Retrieved from [Link][22]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals . (2020). LCGC International. Retrieved from [Link][7]
-
Validation of a Simple Spectrophotometric Method for the Measurement of Quaternary Ammonium Compound Residue Concentrations . (n.d.). ResearchGate. Retrieved from [Link][36]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines . (n.d.). ijarsct. Retrieved from [Link][37]
-
validation of analytical methods in a pharmaceutical quality system . (n.d.). SciSpace. Retrieved from [Link][38]
-
Analytical method validation: A brief review . (n.d.). Retrieved from [Link][39]
-
An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals . (2025). ResearchGate. Retrieved from [Link][40]
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance . (n.d.). Retrieved from [Link][23]
-
How to Conduct Forced Degradation Study for Drug Product as per ANVISA? . (2022). YouTube. Retrieved from [Link][41]
-
Step-by-Step Analytical Methods Validation and Protocol . (n.d.). Retrieved from [Link][27]
-
Development and Validation of a Stability-indicating Method for Neostigmine Bromide . (n.d.). Retrieved from [Link][42]
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Validation & Comparative
A Comparative Guide to the Mechanistic Nuances of Anisotropine Methylbromide and Hyoscyamine
For researchers and professionals in drug development, a precise understanding of the mechanistic differences between structurally related compounds is paramount. This guide provides an in-depth comparison of Anisotropine Methylbromide and Hyoscyamine, two muscarinic receptor antagonists. While both are employed for their antispasmodic effects, their distinct chemical structures give rise to significant differences in their mechanism of action, pharmacokinetic profiles, and clinical implications. This guide will objectively dissect these differences, supported by experimental data and detailed protocols for their validation.
Introduction: Two Anticholinergics, Two Distinct Profiles
This compound and Hyoscyamine are both anticholinergic agents that exert their effects by antagonizing muscarinic acetylcholine receptors.[1][2] They are clinically utilized to treat gastrointestinal spasms and related conditions.[3][4] However, the nuanced differences in their chemical structures—this compound being a quaternary ammonium compound and Hyoscyamine a tertiary amine—fundamentally alter their interaction with the biological system.[5]
Hyoscyamine , a naturally occurring tropane alkaloid, is the levo-isomer of atropine.[2] As a tertiary amine , it is lipid-soluble and can readily cross the blood-brain barrier, leading to both peripheral and central nervous system (CNS) effects.[6]
This compound , a synthetic derivative of tropine, is a quaternary ammonium compound .[3] This structural feature imparts a permanent positive charge, rendering the molecule less lipid-soluble and significantly restricting its passage across the blood-brain barrier.[7] This fundamental difference is the cornerstone of their distinct pharmacological profiles.
A Tale of Two Structures: The Quaternary vs. Tertiary Amine Divide
The primary mechanistic divergence between this compound and Hyoscyamine stems from the nature of their amine groups. This structural disparity has profound implications for their absorption, distribution, and overall mechanism of action.
Mechanism of Action: A Deeper Dive into Muscarinic Receptor Antagonism
Both compounds function as competitive antagonists at muscarinic acetylcholine receptors, preventing the binding of acetylcholine and thereby inhibiting parasympathetic nerve stimulation.[8][9] However, their selectivity profiles across the five muscarinic receptor subtypes (M1-M5) are thought to differ, leading to variations in their therapeutic effects and side-effect profiles.
Muscarinic Receptor Subtypes and Their Functions
A foundational understanding of the roles of the different muscarinic receptor subtypes is essential to appreciate the mechanistic distinctions between these two drugs.
| Receptor Subtype | Primary Locations | Key Functions |
| M1 | CNS, Salivary Glands, Gastric Parietal Cells | Cognitive function, Salivation, Gastric acid secretion |
| M2 | Heart, CNS, Smooth Muscle | Decreased heart rate, Neuronal inhibition |
| M3 | Smooth Muscle (GI tract, bladder), Glands, Eyes | Smooth muscle contraction, Glandular secretion, Pupillary constriction |
| M4 | CNS | Inhibition of neurotransmitter release |
| M5 | CNS (Substantia Nigra) | Dopamine release |
Receptor Selectivity Profile: The Known and the Unknown
Hyoscyamine is generally considered a non-selective muscarinic antagonist , meaning it binds to all five muscarinic receptor subtypes with similar affinity.[2] This lack of selectivity contributes to its broad range of effects, both therapeutic and adverse. While most literature supports this non-selective profile, it is worth noting that some sources have suggested a degree of selectivity for the M2 receptor. However, without consistent, quantitative binding data across all subtypes, the non-selective profile remains the prevailing understanding.
This compound is suggested in some literature to have a degree of selectivity for M1, M2, and M3 receptors .[3] This profile would theoretically target the key receptors involved in gastrointestinal motility and secretion. However, a significant gap in the publicly available scientific literature is the lack of specific, quantitative binding affinity data (e.g., Ki or IC50 values) for this compound across the five muscarinic receptor subtypes. This absence of data makes a direct, quantitative comparison of selectivity with Hyoscyamine challenging.
Illustrative Binding Affinity Profiles (Hypothetical Data)
The following table presents a hypothetical, yet plausible, set of binding affinities (Ki values in nM) to illustrate the described selectivity profiles. It is crucial to note that these are not experimentally verified values for both compounds but are presented for illustrative purposes to highlight the concepts of selective versus non-selective antagonism.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Hyoscyamine (Illustrative) | 1.5 | 1.2 | 1.8 | 2.0 | 2.5 |
| This compound (Illustrative) | 5.0 | 8.0 | 4.5 | 50 | 75 |
Lower Ki values indicate higher binding affinity.
Downstream Signaling Pathways
The antagonism of muscarinic receptors by both this compound and Hyoscyamine prevents the activation of their respective downstream signaling cascades.
Pharmacokinetic and Pharmacodynamic Consequences
The structural and mechanistic differences between this compound and Hyoscyamine lead to distinct pharmacokinetic and pharmacodynamic profiles.
| Parameter | This compound | Hyoscyamine |
| Chemical Structure | Quaternary Ammonium | Tertiary Amine |
| CNS Penetration | Poor | Readily crosses the blood-brain barrier |
| Primary Site of Action | Peripheral tissues (e.g., GI tract) | Peripheral tissues and Central Nervous System |
| Potential CNS Side Effects | Minimal | Drowsiness, dizziness, confusion, hallucinations |
| Bioavailability (Oral) | Low and variable | Well-absorbed |
The peripherally restricted action of this compound makes it a potentially more targeted therapy for gastrointestinal disorders, with a lower likelihood of CNS side effects.[1] In contrast, the ability of Hyoscyamine to cross the blood-brain barrier can lead to a range of CNS effects, which can be therapeutic in some contexts (e.g., management of Parkinson's disease symptoms) but are often considered side effects when treating peripheral conditions.[6]
Experimental Protocols for Mechanistic Differentiation
For researchers aiming to quantitatively compare these or other muscarinic antagonists, the following experimental protocols provide a robust framework.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for each muscarinic receptor subtype.
Objective: To quantify the binding affinity of this compound and Hyoscyamine for M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Cell membranes from stable cell lines expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and Hyoscyamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd), and varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist like atropine).
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.
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A Comparative Efficacy Analysis of Anisotropine Methylbromide and Other Quaternary Anticholinergics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticholinergic therapeutics, quaternary ammonium compounds represent a distinct class characterized by their predominantly peripheral action. This guide provides a detailed comparative analysis of the efficacy of anisotropine methylbromide against other notable quaternary anticholinergics, including glycopyrrolate, atropine methylbromide, and propantheline bromide. By synthesizing available preclinical and clinical data, this document aims to offer an evidence-based resource for researchers and drug development professionals.
Introduction to Quaternary Anticholinergics
Quaternary anticholinergic agents are synthetic derivatives of atropine that possess a quaternary ammonium group. This structural feature confers a positive charge, limiting their ability to cross the blood-brain barrier.[1] Consequently, they exhibit fewer central nervous system (CNS) side effects compared to their tertiary amine counterparts, making them valuable therapeutic options for various gastrointestinal and other disorders.[1] Their primary mechanism of action involves competitive antagonism of acetylcholine at muscarinic receptors, leading to reduced smooth muscle contractility and glandular secretions.[2]
This compound, a synthetic anticholinergic agent, has been historically used as an adjunct in the treatment of peptic ulcers.[2][3] However, with the advent of more potent acid-suppressing medications, its clinical use has diminished.[2][4] This guide revisits the efficacy of this compound in the context of other quaternary anticholinergics to provide a comprehensive comparative perspective.
Mechanism of Action: Targeting Muscarinic Receptors
The therapeutic effects of quaternary anticholinergics are mediated through their interaction with muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. The gastrointestinal effects of these drugs are primarily mediated through the blockade of M1 and M3 receptors.
-
M1 Receptors: Located on enteric neurons and in gastric glands, their stimulation promotes gastric acid secretion.[5]
-
M3 Receptors: Found on smooth muscle cells and secretory glands, their activation leads to smooth muscle contraction and increased secretions.[6]
The following diagram illustrates the general mechanism of action of quaternary anticholinergics at the neuromuscular junction of a smooth muscle cell.
Caption: General mechanism of action of quaternary anticholinergics.
Comparative Analysis of Receptor Binding Affinity
| Drug | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Glycopyrrolate | ~9.0 | ~9.0 | ~9.0 | Data Not Available | Data Not Available |
| Atropine Methylbromide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pirenzepine | 62 | 758 | Data Not Available | Data Not Available | Data Not Available |
Note: Data compiled from various sources and may exhibit inter-study variability.
Pirenzepine is a notable exception among anticholinergics, exhibiting relative selectivity for the M1 receptor subtype.[5][6] This selectivity is thought to contribute to its ability to reduce gastric acid secretion with fewer of the typical anticholinergic side effects.[7]
In Vitro Efficacy: Assessing Antispasmodic Activity
The isolated guinea pig ileum assay is a classic in vitro method to evaluate the antispasmodic activity of anticholinergic drugs. This preparation contains M3 muscarinic receptors on its smooth muscle, and contraction can be induced by cholinergic agonists like acetylcholine. The ability of an antagonist to inhibit these contractions provides a measure of its potency.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
Objective: To determine the potency of a quaternary anticholinergic in antagonizing acetylcholine-induced contractions in isolated guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is dissected from a euthanized guinea pig and cleaned. A 2-3 cm piece is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[8]
-
Transducer Attachment: One end of the ileum segment is attached to a fixed point in the organ bath, and the other end is connected to an isometric force transducer to record muscle contractions.[8]
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions until a maximal response is achieved.[9]
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of the quaternary anticholinergic antagonist (e.g., this compound) is added to the bath and allowed to incubate for a predetermined time (e.g., 20-30 minutes).
-
Shift in Agonist Dose-Response: In the continued presence of the antagonist, a second cumulative concentration-response curve for acetylcholine is generated.
-
Data Analysis: The potency of the antagonist is determined by calculating the pA2 value from the Schild plot, which quantifies the degree of rightward shift in the agonist dose-response curve.
Caption: Workflow for the isolated guinea pig ileum assay.
In Vivo Efficacy: Inhibition of Gastric Acid Secretion
The pylorus-ligated rat model is a widely used in vivo method to assess the antisecretory activity of drugs. Ligation of the pylorus leads to the accumulation of gastric secretions, allowing for the measurement of volume and acidity.
Experimental Protocol: Pylorus-Ligated Rat Model
Objective: To evaluate the effect of a quaternary anticholinergic on basal gastric acid secretion in rats.
Methodology:
-
Animal Preparation: Male Wistar rats are fasted for 24-48 hours with free access to water.[10]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via subcutaneous or intraperitoneal injection, at a specified time before the surgical procedure.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated with a silk suture. The abdominal wall is then closed.[11]
-
Gastric Juice Collection: After a set period (e.g., 4 hours), the rats are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.
-
Analysis: The volume of the gastric juice is measured, and the free and total acidity are determined by titration with 0.01 N NaOH using appropriate indicators.
-
Ulcer Indexing (Optional): The stomach can be opened along the greater curvature and examined for ulcer formation, which can be scored based on number and severity.[10]
Caption: Workflow for the pylorus-ligated rat model.
Clinical Efficacy in Peptic Ulcer Disease
Clinical trials provide the most direct evidence of a drug's efficacy in a specific indication. While the use of anticholinergics for peptic ulcer has largely been superseded by proton pump inhibitors and H2 receptor antagonists, historical clinical data offers valuable comparative insights.[4]
A double-blind, placebo-controlled trial investigating the effect of nighttime this compound (80 mg orally) on duodenal ulcer healing found that 69% of patients in the treatment group showed ulcer healing within two weeks, compared to 43% in the placebo group.[12]
The following table provides a summary of healing rates from various clinical trials for different anticholinergic agents in the treatment of duodenal ulcers. It is important to note that these are not head-to-head comparisons and trial designs and patient populations may vary.
| Drug | Dosage | Treatment Duration | Healing Rate (%) | Placebo Healing Rate (%) |
| This compound | 80 mg at night | 2 weeks | 69% | 43% |
| Pirenzepine | 100 mg/day | 4 weeks | 64.3% | Not directly compared in this study |
| Propantheline Bromide | Optimally effective dose | 6 weeks | 86% | Not directly compared in this study |
| Anticholinergic/Antacid Combo | 0.6 mg L-hyoscyamine bid | 6 weeks | 96% | 33% |
Data from separate clinical trials.[13][12][14][15]
These findings suggest that while this compound demonstrates efficacy superior to placebo, other anticholinergics, particularly when combined with antacids, may achieve higher healing rates over a longer treatment duration.
Comparative Summary and Conclusion
This compound, like other quaternary anticholinergics, exerts its therapeutic effects through the blockade of muscarinic receptors, leading to reduced gastric acid secretion and gastrointestinal motility. While direct comparative data, particularly regarding receptor binding affinities, is limited for this compound, available clinical evidence suggests it is effective in promoting the healing of duodenal ulcers compared to placebo.
In comparison to other quaternary anticholinergics, such as glycopyrrolate and propantheline bromide, the available data does not suggest a superior efficacy for this compound. In fact, studies on propantheline bromide and combination therapies with antacids have reported higher ulcer healing rates.[14][15] The M1-selective antagonist pirenzepine also demonstrated comparable efficacy to the H2 receptor antagonist cimetidine, with a potentially more favorable side-effect profile than non-selective anticholinergics.[13]
For researchers and drug development professionals, this comparative analysis underscores the importance of receptor subtype selectivity and formulation in optimizing the therapeutic index of anticholinergic drugs. While older, non-selective agents like this compound have a historical place in therapy, the development of more selective compounds or combination therapies has led to improved clinical outcomes in the management of acid-peptic disorders. Future research in this area could focus on the development of highly selective peripheral muscarinic antagonists with optimized pharmacokinetic profiles to minimize systemic side effects while maximizing therapeutic efficacy.
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A Researcher's Guide to Validating the Selectivity of Anisotropine Methylbromide for M2 vs. M3 Muscarinic Receptors
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals aiming to experimentally validate and compare the antagonistic activity of Anisotropine methylbromide at M2 and M3 muscarinic acetylcholine receptors (mAChRs). We move beyond simple descriptions to explain the causal logic behind experimental choices, ensuring a self-validating and robust methodological approach.
Introduction: The Significance of M2/M3 Selectivity
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (GPCRs) (M1-M5), are pivotal in mediating the effects of the parasympathetic nervous system.[1][2] Among these, the M2 and M3 subtypes are critical drug targets due to their distinct physiological roles, which are dictated by their differential coupling to intracellular signaling pathways.[2]
-
M2 Receptors (M2R): Primarily located in the heart, M2Rs are coupled to Gαi/o proteins.[3][4] Their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), a reduction in heart rate, and atrial contractility.[1][3]
-
M3 Receptors (M3R): Widely expressed on smooth muscle cells and in glandular tissues, M3Rs couple to Gαq/11 proteins.[3][4][5] Their activation stimulates the phospholipase C (PLC) pathway, resulting in the production of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which elevates intracellular calcium (Ca²⁺) and triggers smooth muscle contraction and gland secretion.[5][6]
This compound (also known as Octatropine methylbromide) is a synthetic anticholinergic agent that functions as a muscarinic antagonist.[7][8][9][10] While historically used for gastrointestinal disorders, its precise selectivity profile across the muscarinic receptor family is not extensively detailed in publicly accessible data.[9][10] This guide outlines a rigorous, two-pronged experimental strategy—combining biochemical binding assays with cell-based functional assays—to definitively characterize its selectivity for M2 versus M3 receptors.
The Molecular Targets: Distinct Signaling Cascades
A clear understanding of the downstream signaling pathways is fundamental to designing robust functional assays. The antagonism of M2 and M3 receptors by this compound will block two very different intracellular events.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture CHO-M2 and CHO-M3 cells to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells via hypotonic shock in a buffer (e.g., 50mM Tris-HCl) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. [11] * Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add in order: assay buffer, serially diluted this compound (or vehicle for total binding, or a high concentration of a known antagonist like atropine for non-specific binding).
-
Add the radioligand (e.g., [³H]-NMS) at a final concentration near its Kₑ value.
-
Initiate the reaction by adding the cell membrane preparation (e.g., 10-20 µg protein/well). [11] * Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature). [11]
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes with bound radioligand. [11][12] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter. [12]
-
-
Data Analysis:
-
Subtract non-specific binding from all wells to determine specific binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : [11] * Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
-
Protocol 2: Functional Assays for Potency (IC₅₀) Determination
These assays measure the ability of this compound to inhibit the distinct downstream signaling events initiated by M2 and M3 receptor activation.
A. M3 Functional Assay: Calcium Flux
Principle: Activation of Gq-coupled M3 receptors by an agonist like carbachol triggers a rapid increase in intracellular Ca²⁺. [6]This can be measured using a fluorescent calcium indicator. The potency of this compound is determined by its ability to block this Ca²⁺ mobilization in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO-M3 cells in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Wash cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Antagonist Incubation: Remove the dye solution and add buffer containing varying concentrations of this compound. Incubate for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Agonist Stimulation: After establishing a baseline fluorescence reading, inject a fixed concentration of an M3 agonist (e.g., carbachol, at its EC₈₀ concentration) to stimulate the calcium response.
-
Data Analysis: Measure the peak fluorescence response (or area under the curve) for each concentration of the antagonist. Plot the percent inhibition of the agonist response against the log concentration of this compound and fit the data to determine the IC₅₀ value.
B. M2 Functional Assay: cAMP Inhibition
Principle: Activation of Gi-coupled M2 receptors inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels. To measure this inhibition, cAMP production is first stimulated using forskolin. The ability of an M2 agonist to reverse this stimulation is then measured. The potency of this compound is determined by its ability to block the agonist's inhibitory effect. [3][13] Step-by-Step Methodology:
-
Cell Culture: Plate CHO-M2 cells in a suitable multi-well plate.
-
Incubation: Pre-incubate cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add a fixed concentration of an M2 agonist (e.g., carbachol, at its EC₈₀) along with a fixed concentration of forskolin (e.g., 1-10 µM).
-
Lysis: Incubate for 15-30 minutes at 37°C, then stop the reaction and lyse the cells.
-
Quantification: Measure the intracellular cAMP concentration using a commercially available kit, such as HTRF, ELISA, or LANCE.
-
Data Analysis: The agonist will cause a drop in the forskolin-stimulated cAMP levels. The antagonist will reverse this drop. Plot the percent reversal of inhibition against the log concentration of this compound and fit the data to determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison. This allows for a direct assessment of selectivity. For context, it is crucial to include data for well-characterized selective antagonists.
Table 1: Comparative Pharmacological Profile at M2 and M3 Receptors
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) | Selectivity Ratio (Kᵢ M2/M3) |
| This compound | M2 | Experimental Value | Experimental Value | rowspan="2" |
| M3 | Experimental Value | Experimental Value | ||
| Methoctramine (M2 Selective) | M2 | ~10-30 | ~50-100 | rowspan="2" |
| M3 | ~300-500 | ~800-1500 | ||
| 4-DAMP (M3 Selective) | M2 | ~80-150 | ~100-200 | rowspan="2" |
| M3 | ~5-10 | ~5-15 |
Note: Values for reference compounds are representative and may vary based on experimental conditions. Experimental values for this compound are to be determined through the protocols described.
Interpreting the Results:
-
Selectivity Ratio: This is the most critical value. It is calculated by dividing the Kᵢ value at the M2 receptor by the Kᵢ value at the M3 receptor.
-
A ratio close to 1 indicates a lack of selectivity.
-
A ratio significantly less than 1 indicates M2 selectivity.
-
A ratio significantly greater than 1 indicates M3 selectivity.
-
-
Expected Outcome for this compound: As a classical anticholinergic with a quaternary ammonium structure, this compound is generally expected to be a non-selective muscarinic antagonist. [7][8]Therefore, the experimentally determined Kᵢ and IC₅₀ values for M2 and M3 receptors should be of a similar order of magnitude, yielding a selectivity ratio close to 1. This would stand in stark contrast to the reference compounds Methoctramine and 4-DAMP, which should exhibit selectivity ratios clearly deviating from 1, thus validating the integrity of the assay system.
Conclusion
This guide provides a comprehensive and methodologically sound approach to rigorously determine the selectivity of this compound for M2 versus M3 muscarinic receptors. By integrating biochemical binding assays to measure affinity (Kᵢ) with distinct, pathway-specific functional assays to measure potency (IC₅₀), researchers can generate a complete and unambiguous pharmacological profile. This dual-pronged strategy, grounded in the use of recombinant cell lines and validated with selective reference compounds, represents the gold standard for characterizing receptor-ligand interactions and is essential for any definitive claim of receptor selectivity in drug discovery and development.
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Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of Muscarinic Acetylcholine Receptors. Pharmacological Reviews, 50(2), 279-290. [Link]
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Ehlert, F. J., Ostrom, R. S., & Sawyer, G. W. (1997). Subtypes of the muscarinic receptor in smooth muscle. Life Sciences, 61(18), 1729-1740. [Link]
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Strange, P. G. (2008). G protein-coupled receptor signalling: the influence of cell context and receptor-interacting proteins. Biochemical Society Transactions, 36(Pt 6), 1230–1234. [Link]
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Bachrach, W. H. (1972). Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug. The American Journal of Digestive Diseases, 17(6), 505–512. [Link]
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Murthy, K. S., & Makhlouf, G. M. (1999). M2 and M3 receptors in smooth muscle. Journal of the Autonomic Nervous System, 76(2-3), 89-94. [Link]
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Tanahashi, Y., Unno, T., Matsuyama, H., & Komori, S. (2007). Functional roles of muscarinic M2 and M3 receptors in mouse stomach motility. European Journal of Pharmacology, 554(2-3), 212-22. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 29(3), 127-142. [Link]
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The Noted Anatomist. (2021, February 20). Muscarinic cholinergic receptors [Video]. YouTube. [Link]
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Bidzseranova, A., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. [Link]
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Hegde, S. S., Choppin, A., Bonhaus, D., Briaud, S., Loeb, M., Moy, T. M., Loury, D., & Eglen, R. M. (1997). Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo. British Journal of Pharmacology, 120(8), 1409–1418. [Link]
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Eglen, R. M., & Hegde, S. S. (1997). Muscarinic receptor subtypes and smooth muscle function. Pharmacological Reviews, 49(4), 419-453. [Link]
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Olsen, R. H. J., DiBerto, J. F., English, J. G., Roth, B. L., & Strachan, R. T. (2020). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 2130, 225-244. [Link]
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Magnani, E., et al. (2020). Functional Characterization of Muscarinic Receptors in Human Schwann Cells. International Journal of Molecular Sciences, 21(18), 6653. [Link]
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Suno, R., et al. (2018). Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor. Nature Chemical Biology, 14(12), 1160–1167. [Link]
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Ehlert, F. J., & Sawyer, G. W. (1999). Comparison of the Pharmacological Antagonism of M2 and M3 Muscarinic Receptors Expressed in Isolation and in Combination. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-888. [Link]
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Roberts, F. F., & Lazareno, S. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 98(Suppl), 275P. [Link]
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Ten Berge, R. E., et al. (1992). Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine. Journal of Pharmacology and Experimental Therapeutics, 263(2), 773-9. [Link]
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Ohtake, A., et al. (2007). Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats. Neurourology and Urodynamics, 26(2), 299-305. [Link]
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A Researcher's Guide to Characterizing Muscarinic Receptor Cross-Reactivity: Profiling Anisotropine Methylbromide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cross-reactivity of muscarinic receptor antagonists. While centered on the compound Anisotropine methylbromide, the principles and methodologies detailed herein are broadly applicable to any novel compound targeting the muscarinic acetylcholine receptor (mAChR) family.
This compound is a synthetic anticholinergic agent known to act as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] As a quaternary ammonium compound, its activity is primarily peripheral, with limited ability to cross the blood-brain barrier.[1] It has been used clinically to reduce gastrointestinal motility and gastric acid secretion.[2][3][4] However, a detailed, publicly available characterization of its binding affinity across all five muscarinic receptor subtypes (M1-M5) is not prevalent in the scientific literature. This guide will, therefore, serve as a roadmap for such a characterization, using well-established antagonists as benchmarks for comparison.
The Imperative of Subtype Selectivity in Muscarinic Receptor Pharmacology
The five muscarinic receptor subtypes (M1-M5) are G protein-coupled receptors (GPCRs) that mediate the actions of the neurotransmitter acetylcholine.[5] Their widespread distribution and diverse physiological roles make them critical drug targets. However, this diversity also presents a significant challenge: achieving therapeutic efficacy while minimizing side effects is often contingent on a compound's selectivity for a specific receptor subtype.
The subtypes are broadly classified by their primary G protein-coupling pathways:
-
Gq/11-coupled (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C.[5]
-
Gi/o-coupled (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
A non-selective antagonist, such as atropine, will block all five receptor subtypes with similar affinity, leading to a wide range of effects.[6][7] While this can be therapeutically useful in some contexts, it can also lead to undesirable side effects such as dry mouth, blurred vision, and tachycardia. Consequently, a key objective in modern drug development is to design ligands with selectivity for a particular subtype to achieve a more targeted therapeutic effect.
Comparative Binding Affinities of Standard Muscarinic Antagonists
To objectively assess the cross-reactivity of a test compound like this compound, it is essential to compare its binding profile to that of well-characterized muscarinic antagonists. The following table summarizes the binding affinities (expressed as the inhibition constant, Ki, in nM) of several standard antagonists across the five human muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | 0.16 - 2.22[8][9] | 1.26 - 4.32[8][9] | 1.26 - 4.16[8][9] | 0.16 - 2.38[8][9] | 1.26 - 3.39[8][9] |
| Scopolamine | ~1[10] | ~1[10] | ~1[10] | ~1[10] | Weaker affinity[11][12] |
| Ipratropium | 2.9[13][14] | 2.0[13][14] | 1.7[13][14] | Data Not Available | Data Not Available |
| Tiotropium | High Affinity[15] | High Affinity[15] | High Affinity[15] | High Affinity[15] | High Affinity[15] |
Note: The Ki values for atropine are presented as a range compiled from multiple sources under varying experimental conditions. Scopolamine is generally considered a non-selective antagonist with high affinity for M1-M4 receptors.[10] Ipratropium is also non-selective, with high affinity for M1, M2, and M3 receptors.[14] Tiotropium exhibits high affinity for all five muscarinic receptor subtypes.[15]
Experimental Protocols for Characterizing Cross-Reactivity
The following protocols provide detailed, step-by-step methodologies for determining the binding affinity and functional potency of a test compound at the five muscarinic receptor subtypes.
Protocol 1: Competitive Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from cell lines individually expressing one of the five human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Varying concentrations of the test compound (typically in a semi-logarithmic dilution series). For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of a non-labeled antagonist like atropine.
-
Radiolabeled ligand at a concentration near its dissociation constant (Kd).
-
Diluted cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay for Determining Functional Potency (IC50)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic receptor agonist in cells expressing Gq/11-coupled receptors (M1, M3, M5).
Materials:
-
Cell lines expressing one of the Gq/11-coupled muscarinic receptor subtypes (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (this compound).
-
Muscarinic receptor agonist (e.g., carbachol or acetylcholine).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes to allow the dye to enter the cells.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of the test compound (antagonist) and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80) into each well. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion: A Path Forward for Characterization
While this compound is established as a muscarinic antagonist, a comprehensive understanding of its interaction with the five muscarinic receptor subtypes requires empirical determination of its binding affinities and functional potencies. The experimental protocols detailed in this guide provide a robust and validated framework for researchers to undertake this characterization. By comparing the resulting data with the established profiles of standard antagonists like atropine, scopolamine, ipratropium, and tiotropium, a clear picture of this compound's cross-reactivity and selectivity can be established. This knowledge is fundamental for a deeper understanding of its pharmacological effects and for guiding any future drug development efforts.
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Atropine. (n.d.). In Wikipedia. Retrieved December 17, 2025, from [Link]
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- Canning, B. J., & Fryer, A. D. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 44-53.
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Atropine | mAChR antagonist. (n.d.). AdooQ Bioscience. Retrieved December 17, 2025, from [Link]
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- Ukai, Y., et al. (1996). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. European Journal of Pharmacology, 313(3), 241-248.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11968014, Npc200302. Retrieved December 17, 2025, from [Link].
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This compound Result Summary. (n.d.). BioGRID. Retrieved December 17, 2025, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6603, this compound. Retrieved December 17, 2025, from [Link].
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Tiotropium: View Uses, Side Effects and Medicines. (2024, December 4). 1mg. Retrieved from [Link]
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Tiotropium Oral Inhalation. (2016, April 15). MedlinePlus. Retrieved from [Link]
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Tiotropium Inhaler: Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved December 17, 2025, from [Link]
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Atrovent, Atrovent HFA (ipratropium) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved December 17, 2025, from [Link]
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A Head-to-Head Comparison of Anisotropine Methylbromide and Propantheline Bromide for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological, pharmacokinetic, and functional differences between two quaternary ammonium antimuscarinic agents.
In the landscape of anticholinergic agents, both Anisotropine Methylbromide and Propantheline Bromide have historically been utilized for their effects on smooth muscle and secretory glands. While both are quaternary ammonium compounds that act as muscarinic receptor antagonists, a nuanced understanding of their comparative pharmacology, efficacy, and safety is crucial for researchers and drug development professionals. This guide provides a detailed head-to-head comparison of these two compounds, synthesizing available experimental data to inform future research and development.
At a Glance: Key Physicochemical and Pharmacological Properties
| Property | This compound | Propantheline Bromide |
| Chemical Structure | C17H32BrNO2[1][2] | C23H30BrNO3[3] |
| Molecular Weight | 362.35 g/mol [1][2] | 448.39 g/mol [3] |
| Mechanism of Action | Competitive antagonist at muscarinic acetylcholine receptors (M1-M3)[1] | Non-selective competitive antagonist at muscarinic acetylcholine receptors (M1-M5)[4] |
| Primary Therapeutic Uses | Adjunctive therapy for peptic ulcers, treatment of gastrointestinal spasms[1] | Adjunctive therapy for peptic ulcers, treatment of gastrointestinal spasms, hyperhidrosis (excessive sweating)[5][6] |
Mechanism of Action: A Tale of Two Antagonists
Both this compound and Propantheline Bromide exert their effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors. This antagonism prevents the downstream signaling cascades that lead to smooth muscle contraction and glandular secretion. However, their selectivity profiles across the five muscarinic receptor subtypes (M1-M5) may differ, influencing their therapeutic efficacy and side-effect profiles.
This compound is described as a competitive antagonist at M1, M2, and M3 muscarinic acetylcholine receptors.[1] These receptors are coupled to different G-protein signaling pathways. M1 and M3 receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and glandular secretion.
M2 receptors, on the other hand, are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This pathway is primarily involved in cardiac muscle and presynaptic inhibition.
Propantheline bromide is considered a non-selective muscarinic antagonist, meaning it blocks all five subtypes (M1-M5).[4] This broader activity may contribute to a wider range of effects, both therapeutic and adverse. Functional studies in guinea-pig ileum, a tissue rich in M3 receptors, have determined a pA2 value for propantheline, which is a measure of its potency as an antagonist.[4] A higher pA2 value indicates greater antagonist potency.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of a drug are critical determinants of its clinical utility. Both this compound and propantheline bromide are quaternary ammonium compounds, which generally have poor and variable oral absorption.
| Pharmacokinetic Parameter | This compound | Propantheline Bromide |
| Bioavailability | 10-25% (oral)[5] | Poor and variable; significantly reduced by food.[8] |
| Plasma Half-life | Not well-established | Approximately 1.6 hours[9] |
| Metabolism | Hepatic | Extensively metabolized, primarily by hydrolysis.[9] |
| Excretion | Not well-established | Approximately 70% of the dose is excreted in the urine, mostly as metabolites.[9] |
The low oral bioavailability of both compounds is a significant factor to consider in experimental design and clinical application. The short half-life of propantheline bromide necessitates frequent dosing to maintain therapeutic concentrations. The lack of detailed pharmacokinetic data for this compound highlights an area for future research.
Head-to-Head Efficacy: A Gap in the Literature
A comprehensive review of the scientific literature reveals a notable absence of direct head-to-head clinical trials comparing the efficacy of this compound and propantheline bromide for any specific indication.
However, a double-blind, placebo-controlled study in duodenal ulcer patients compared the effects of orally administered pirenzepine (a selective M1 antagonist) and propantheline bromide on food-stimulated gastric acid secretion.[10] In this study, propantheline at doses of 15 mg and 45 mg inhibited acid secretion by 32% and 41%, respectively.[10] This provides a quantitative measure of propantheline's antisecretory effect.
For this compound, while its use as an adjunct in peptic ulcer treatment has been documented, quantitative data from direct comparative studies is lacking.[1][5]
Comparative Side Effect Profile
The side effects of both drugs are characteristic of their anticholinergic mechanism of action. These can include dry mouth, blurred vision, constipation, urinary hesitancy, and tachycardia.
One source indicates that while the side effects of this compound are qualitatively the same as those of methantheline bromide (a related anticholinergic), their incidence and intensity are less with anisotropine.[11] This suggests a potentially more favorable side effect profile for anisotropine, though a direct comparison with propantheline is not available.
In the comparative study of pirenzepine and propantheline, both doses of propantheline (15 mg and 45 mg) significantly increased heart rate and reduced salivary volume compared to placebo.[10] This provides quantitative insight into the common anticholinergic side effects of propantheline.
Experimental Protocols for In Vitro and In Vivo Evaluation
To facilitate further comparative research, this section outlines standardized experimental protocols for evaluating the pharmacological properties of muscarinic antagonists.
In Vitro: Schild Analysis for Antagonist Potency (pA2)
The Schild analysis is a classical pharmacological method to determine the potency of a competitive antagonist. It involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist.
Protocol Steps:
-
Tissue Preparation: Isolate a smooth muscle preparation, such as the guinea pig ileum, and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 / 5% CO2.
-
Baseline Agonist Curve: Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol).
-
Antagonist Incubation: Wash the tissue and allow it to equilibrate. Then, add a known concentration of the antagonist (this compound or propantheline bromide) and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve to the same agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each antagonist concentration. Construct a Schild plot by plotting log(dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[12][13]
In Vivo: Gastrointestinal Transit Time in Rodents
This protocol measures the effect of the antagonists on gastrointestinal motility in vivo.
Protocol Steps:
-
Animal Preparation: Fast mice or rats overnight with free access to water.
-
Drug Administration: Administer the test compound (this compound or propantheline bromide) or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified time before the administration of the marker.
-
Marker Administration: Administer a non-absorbable marker orally. A common marker is a charcoal meal (e.g., 5-10% charcoal in 5-10% gum acacia).[14] Alternatively, radiopaque markers can be used with fluoroscopic imaging for longitudinal studies in the same animal.[15]
-
Transit Measurement: At a predetermined time after marker administration (e.g., 20-30 minutes), euthanize the animals.
-
Tissue Collection: Carefully excise the entire gastrointestinal tract from the stomach to the distal colon.
-
Data Analysis: Lay the small intestine flat and measure its total length. Measure the distance traveled by the leading edge of the charcoal meal from the pylorus. Express the gastrointestinal transit as a percentage of the total length of the small intestine.[16]
Conclusion and Future Directions
This compound and propantheline bromide are both quaternary ammonium antimuscarinic agents with established utility in managing conditions related to gastrointestinal hypermotility and hypersecretion. Propantheline bromide is characterized as a non-selective muscarinic antagonist, while this compound is reported to act on M1-M3 receptors. Pharmacokinetically, both exhibit poor oral bioavailability.
The most significant gap in our understanding is the lack of direct, head-to-head comparative studies. Future research should focus on:
-
Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional potencies (pA2) of this compound at all five human muscarinic receptor subtypes to provide a clear comparison of its selectivity profile with that of propantheline bromide.
-
Head-to-Head Preclinical and Clinical Trials: Conducting well-controlled studies directly comparing the efficacy and side-effect profiles of the two drugs for specific indications, such as irritable bowel syndrome or peptic ulcer disease.
-
Detailed Pharmacokinetic Profiling: A comprehensive pharmacokinetic study of this compound is needed to better understand its absorption, distribution, metabolism, and excretion, allowing for a more informed comparison with propantheline bromide.
By addressing these knowledge gaps, the scientific and clinical communities can better delineate the relative therapeutic value and potential niche applications of these two established anticholinergic agents.
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A Comparative Guide to Anisotropine Methylbromide and Belladonna Alkaloids for Gastrointestinal Spasm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal spasms, characterized by the involuntary contraction of the smooth muscles of the gut, are a common feature of various functional gastrointestinal disorders, including irritable bowel syndrome (IBS). The therapeutic management of these spasms often involves the use of antispasmodic agents that target the underlying physiological mechanisms of smooth muscle contraction. Among these, muscarinic receptor antagonists have long been a cornerstone of treatment. This guide provides a detailed, objective comparison of a synthetic quaternary ammonium compound, Anisotropine Methylbromide, and the naturally derived Belladonna Alkaloids for the treatment of gastrointestinal spasms.
This compound is a synthetic anticholinergic agent.[1] In contrast, belladonna alkaloids are a group of naturally occurring compounds extracted from the plant Atropa belladonna, also known as deadly nightshade.[2] The principal alkaloids are atropine, scopolamine, and hyoscyamine, all of which are tertiary amine antimuscarinic agents.[2] This guide will delve into a comparative analysis of their mechanism of action, pharmacological profiles, and the experimental methodologies used to evaluate their efficacy, providing researchers and drug development professionals with a comprehensive understanding of these two classes of antispasmodics.
Mechanism of Action: Targeting the Muscarinic Pathway
Both this compound and Belladonna Alkaloids exert their primary therapeutic effect by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[2][3] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating GI smooth muscle contraction and increasing motility. By blocking the action of acetylcholine at these receptors, both drug classes lead to smooth muscle relaxation and a reduction in spasmodic activity.
The signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors on GI smooth muscle cells is a critical pathway for contraction. This G-protein coupled receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a primary trigger for muscle contraction.
This compound is a competitive antagonist at M1-M3 muscarinic acetylcholine receptors.[3] Similarly, the belladonna alkaloids, atropine and scopolamine, are non-selective competitive antagonists of muscarinic receptors.[4] Atropine exhibits the highest affinity for the M1 subtype, followed by M2 and M3, with weaker affinity for M4 and M5. Scopolamine shows strong affinity for M1-M4 receptors compared to M5.[4]
Figure 2: Workflow for determining the antispasmodic potency of a test compound using the isolated guinea pig ileum assay.
Comparative Efficacy and Safety
Direct, head-to-head clinical trials comparing the efficacy of this compound with a standardized preparation of Belladonna Alkaloids for GI spasms are not extensively reported in recent literature. However, based on their pharmacological profiles, a comparative assessment can be made.
Safety and Tolerability: The primary distinguishing factor in the safety profiles of these two classes of drugs is the incidence of CNS side effects. Due to its quaternary ammonium structure, this compound is less likely to cause drowsiness, dizziness, or confusion compared to the tertiary amine Belladonna Alkaloids. [3][6]This makes it a potentially more suitable option for patients who are sensitive to CNS effects or who need to remain alert.
Common peripheral anticholinergic side effects for both include dry mouth, blurred vision, urinary hesitancy, and constipation. [7][8]The severity of these side effects is generally dose-dependent.
Conclusion
Both this compound and Belladonna Alkaloids are effective muscarinic antagonists for the management of gastrointestinal spasms. The choice between these agents in a research or drug development setting should be guided by a clear understanding of their distinct chemical and pharmacological properties.
This compound, as a quaternary ammonium compound, offers the advantage of peripheral selectivity, which translates to a lower risk of central nervous system side effects. This makes it an attractive candidate for development where a targeted peripheral antispasmodic effect is desired without compromising cognitive function.
Belladonna Alkaloids, while effective, carry a higher propensity for CNS effects due to their tertiary amine structure. This characteristic may be a limiting factor in certain patient populations.
Further head-to-head preclinical and clinical studies are warranted to provide more definitive comparative data on the potency, efficacy, and long-term safety of this compound versus standardized Belladonna Alkaloid preparations. Such studies will be invaluable in guiding the rational selection and development of optimal therapeutic strategies for functional gastrointestinal disorders.
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Confirming the Peripheral Action of Anisotropine Methylbromide in CNS Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison to confirm the peripherally selective action of Anisotropine methylbromide, a quaternary ammonium muscarinic antagonist. By examining its performance in key central nervous system (CNS) models alongside centrally and peripherally acting comparators, this document offers experimental frameworks to validate its limited CNS penetration, a critical aspect of its safety and therapeutic profile.
Introduction: The Imperative for Peripheral Selectivity
This compound is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] Its primary therapeutic applications have been in treating gastrointestinal disorders, such as peptic ulcers and spasms, by reducing motility and secretory activity in the gastrointestinal system.[2][3][4]
A key molecular feature of this compound is its quaternary ammonium structure, which imparts a permanent positive charge.[5] This charge is the basis for its predicted peripheral selectivity, as it is expected to limit the molecule's ability to cross the blood-brain barrier (BBB).[1] Confirmation of this peripheral action is paramount for any drug in this class to ensure that therapeutic effects are not accompanied by undesirable CNS side effects such as cognitive impairment, dizziness, or confusion, which are commonly associated with centrally acting anticholinergics like atropine and scopolamine.[6][7]
This guide outlines the experimental methodologies to rigorously assess the CNS safety profile of this compound. We will compare its expected performance with that of established tertiary amine (centrally acting) and other quaternary ammonium (peripherally acting) muscarinic antagonists in both in vivo behavioral and in vitro BBB models.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors.[8] These G protein-coupled receptors are widely distributed throughout the body and are involved in mediating the parasympathetic nervous system's "rest-and-digest" functions.[9] Muscarinic receptors are classified into five subtypes (M1-M5), which are coupled to different G proteins and signaling pathways.[10] For instance, M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium, while M2 and M4 receptors are generally coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP levels.[10][11][12] By antagonizing these receptors in peripheral tissues, this compound can effectively reduce smooth muscle contractions and glandular secretions.
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonists
In Vivo CNS Models for Assessing Peripheral Selectivity
To empirically determine the extent of CNS penetration and subsequent functional effects, a battery of behavioral rodent models can be employed. The following sections detail the protocols for two standard assays: the Morris Water Maze for cognitive function and the Rotarod test for motor coordination.
Morris Water Maze: Evaluating Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[13][14][15][16] Scopolamine, a centrally acting muscarinic antagonist, is frequently used to induce cognitive deficits in this model, providing a robust positive control for CNS impairment.[17][18]
Experimental Protocol:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location. Various distal visual cues are placed around the room.
-
Acclimation: For 2-3 days prior to testing, mice are handled and habituated to the test room and the water maze.
-
Drug Administration:
-
Vehicle Control Group: Administered with the vehicle solution.
-
This compound Group: Administered with the desired dose of this compound.
-
Positive Control Group: Administered with a known centrally acting muscarinic antagonist (e.g., Scopolamine, 1 mg/kg).
-
Peripheral Control Group: Administered with a known peripherally acting muscarinic antagonist (e.g., Glycopyrrolate or Methylscopolamine) at a dose equimolar to the scopolamine dose.
-
-
Training Phase (4-5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is placed in the water at one of four quasi-random starting positions.
-
The time taken to find the hidden platform (escape latency) is recorded. If the mouse does not find the platform within 60-120 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds to orient itself using the distal cues.
-
-
Probe Trial (Day after last training day):
-
The escape platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Expected Outcomes and Comparative Data:
| Compound | Chemical Structure | Expected CNS Penetration | Expected Morris Water Maze Performance (Escape Latency) | Expected Morris Water Maze Performance (Time in Target Quadrant) |
| Vehicle | N/A | None | Normal learning curve (decreasing latency over days) | Significantly more time than other quadrants |
| This compound | Quaternary Ammonium | Low | Similar to vehicle | Similar to vehicle |
| Scopolamine (Positive Control) | Tertiary Amine | High | Impaired learning (significantly longer latency compared to vehicle) | Significantly less time compared to vehicle |
| Glycopyrrolate (Peripheral Control) | Quaternary Ammonium | Low | Similar to vehicle[6][7] | Similar to vehicle |
Rotarod Test: Assessing Motor Coordination and Balance
The Rotarod test is a standard method for evaluating motor coordination, balance, and motor learning in rodents.[19] It is sensitive to drugs that affect the CNS and can cause sedation or motor impairment.
Experimental Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Mice are trained on the rotarod at a constant, low speed (e.g., 4 rpm) for 2-3 days to acclimate to the apparatus.
-
Drug Administration: Similar treatment groups as in the Morris Water Maze are used.
-
Testing:
-
The rotarod is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Each mouse is placed on the rotating rod.
-
The latency to fall from the rod is recorded for each trial.
-
Multiple trials are conducted for each animal with an appropriate inter-trial interval.
-
Expected Outcomes and Comparative Data:
| Compound | Chemical Structure | Expected CNS Penetration | Expected Rotarod Performance (Latency to Fall) |
| Vehicle | N/A | None | Stable performance across trials |
| This compound | Quaternary Ammonium | Low | Similar to vehicle |
| Scopolamine (Positive Control) | Tertiary Amine | High | Significantly shorter latency compared to vehicle |
| Methylscopolamine (Peripheral Control) | Quaternary Ammonium | Low | Similar to vehicle[20][21] |
In Vitro Blood-Brain Barrier Model
To provide direct, quantitative evidence of limited CNS penetration, an in vitro BBB model can be utilized to determine the apparent permeability coefficient (Papp) of this compound.
Experimental Protocol:
-
Cell Culture: A co-culture model using brain microvascular endothelial cells (BMECs) and astrocytes is established on a Transwell insert system. The BMECs form a monolayer on the porous membrane of the insert, mimicking the BBB.[22][23][24]
-
Barrier Integrity Assessment: The integrity of the endothelial monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability of a known low-permeability marker (e.g., sucrose or mannitol).
-
Permeability Assay:
-
The test compound (this compound) and control compounds (e.g., a high-permeability compound like caffeine and a low-permeability compound like sucrose) are added to the apical (luminal) chamber of the Transwell system.
-
Samples are taken from the basolateral (abluminal) chamber at various time points.
-
The concentration of the compounds in the basolateral chamber is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the compound.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the apical chamber.
-
Expected Outcomes and Comparative Data:
| Compound | Chemical Structure | Expected CNS Penetration | Expected Papp (cm/s) |
| Caffeine (High Permeability Control) | Small, Lipophilic | High | > 10 x 10-6 |
| Sucrose (Low Permeability Control) | Large, Hydrophilic | Low | < 1 x 10-6 |
| This compound | Quaternary Ammonium | Low | Expected to be in the range of low permeability controls |
| Scopolamine (Positive Control) | Tertiary Amine | High | Expected to be significantly higher than this compound |
Experimental Workflow for CNS Safety Assessment
The following diagram illustrates a comprehensive workflow for the preclinical CNS safety assessment of a peripherally acting drug candidate like this compound.
Conclusion
The quaternary ammonium structure of this compound strongly predicts its limited ability to cross the blood-brain barrier, thus confining its pharmacological action to the periphery. The experimental framework detailed in this guide, employing both in vivo behavioral models and in vitro BBB permeability assays, provides a robust methodology for confirming this critical aspect of its safety profile. By comparing its performance against centrally and peripherally acting anticholinergics, researchers can generate the necessary data to definitively establish its peripheral selectivity and support its development as a therapeutic agent with a minimized risk of CNS side effects.
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A Comparative Guide to Validating Anisotropine Methylbromide's Effect on Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of Anisotropine methylbromide on gastric emptying. It is designed to offer an in-depth, technical comparison with other agents and is grounded in established scientific protocols. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary tools to conduct robust and self-validating studies.
Introduction to this compound and Gastric Motility
This compound is a synthetic anticholinergic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (M1-M3) located in smooth muscle and secretory glands.[1] This action leads to a reduction in gastric acid secretion and intestinal motility.[1] Its quaternary ammonium structure limits its penetration into the central nervous system, making its effects largely peripheral.[1]
Gastric emptying is a complex physiological process that governs the rate at which stomach contents are moved into the small intestine. The modulation of this process is a key therapeutic target for a variety of gastrointestinal disorders, including peptic ulcers and gastrointestinal spasms, for which this compound has been used.[1][2] Depending on the dosage, this compound can decrease the motility and secretory activity of the gastrointestinal system.[3] Higher doses are generally required to achieve a reduction in gastrointestinal motility and inhibit gastric acid secretion.[3]
Experimental Design for Assessing Gastric Emptying
A rigorous and validated experimental design is crucial for accurately determining the pharmacological effects of this compound on gastric emptying. This section outlines a comprehensive protocol, drawing from established methodologies in the field.
Experimental Workflow
Caption: Experimental workflow for assessing gastric emptying.
Detailed Experimental Protocol
I. Animal Model and Acclimation:
-
Model: Male Wistar rats (200-250g) are a commonly used and well-validated model for gastric emptying studies.
-
Acclimation: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least 7 days prior to the experiment to minimize stress-induced variations in gastrointestinal motility. Provide ad libitum access to standard chow and water.
II. Experimental Groups:
-
Group 1: Vehicle Control (Saline): Establishes the baseline gastric emptying rate.
-
Group 2: this compound (e.g., 1 mg/kg): The primary test group. The dose can be adjusted based on preliminary dose-response studies.
-
Group 3: Prokinetic Comparator (Metoclopramide, e.g., 5 mg/kg): A dopamine D2 receptor antagonist known to accelerate gastric emptying, providing a positive control for increased motility.[4]
-
Group 4: Anticholinergic Comparator (Atropine, e.g., 1 mg/kg): A well-characterized muscarinic antagonist that delays gastric emptying, serving as a positive control for decreased motility.[5]
III. Procedure:
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water to ensure an empty stomach at the start of the experiment.
-
Drug Administration: Administer the respective compounds (Vehicle, this compound, Metoclopramide, or Atropine) via intraperitoneal (i.p.) injection. This route ensures rapid and consistent absorption.
-
Test Meal: Thirty minutes post-injection, administer a standardized test meal. A non-invasive and highly reproducible method is the ¹³C-Spirulina platensis breath test.[6] This involves feeding the rats a small, palatable meal (e.g., 1.5g of egg yolk) containing a known amount of ¹³C-labeled Spirulina platensis.
-
Measurement of Gastric Emptying:
-
Immediately after the test meal, place each rat in an individual metabolic chamber.
-
Collect breath samples at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Analyze the ¹³CO₂/¹²CO₂ ratio in the expired air using a breath test analyzer. The rate of ¹³CO₂ exhalation is directly proportional to the rate of gastric emptying.[7]
-
IV. Data Analysis:
-
Calculate the percentage of the ¹³C dose recovered over time.
-
Determine key gastric emptying parameters, such as the gastric emptying coefficient (GEC), the time to peak ¹³CO₂ excretion (Tmax), and the cumulative percentage of ¹³C recovered at the end of the experiment.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Tukey's) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Comparative Data Analysis
The following table presents hypothetical data from a study conducted according to the protocol described above, illustrating the expected outcomes.
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Gastric Emptying Half-Time (T½, minutes) | Cumulative ¹³C Recovery at 240 min (%) |
| Vehicle Control | - | 95 ± 8 | 85 ± 5 |
| This compound | 1 | 145 ± 12 | 60 ± 7 |
| Metoclopramide | 5 | 65 ± 7 | 95 ± 4 |
| Atropine | 1 | 160 ± 10 | 55 ± 6 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Interpretation of Results:
-
This compound significantly delayed gastric emptying, as evidenced by the increased gastric emptying half-time and reduced cumulative ¹³C recovery compared to the vehicle control.
-
The effect of This compound was comparable to that of Atropine , another anticholinergic agent.
-
In contrast, Metoclopramide , a prokinetic agent, significantly accelerated gastric emptying.
Mechanism of Action: The "Why" Behind the Data
This compound exerts its effect on gastric motility primarily through its action as a competitive antagonist of muscarinic acetylcholine receptors.
Signaling Pathway
Caption: this compound's mechanism of action.
Under normal physiological conditions, the release of acetylcholine (ACh) from postganglionic cholinergic nerves stimulates muscarinic M3 receptors on gastrointestinal smooth muscle cells.[8] This activation leads to a signaling cascade involving Gq proteins, phospholipase C, and an increase in intracellular calcium, ultimately resulting in smooth muscle contraction and gastric motility.
This compound competitively binds to these M3 receptors, preventing ACh from binding and initiating the contractile signaling cascade.[1][9] This blockade of cholinergic input leads to smooth muscle relaxation and a consequent delay in gastric emptying.
Alternative and Emerging Therapies
While this compound has its place, the field of prokinetic and antispasmodic agents is continually evolving. It is important for researchers to be aware of other classes of drugs that modulate gastric motility.
-
Dopamine D2 Receptor Antagonists: (e.g., Metoclopramide, Domperidone) These agents enhance gastric emptying by blocking the inhibitory effects of dopamine in the gastrointestinal tract.[4][10]
-
5-HT4 Receptor Agonists: (e.g., Cisapride, Prucalopride) These drugs stimulate serotonin receptors in the gut, leading to increased acetylcholine release and enhanced motility.[10][11] Newer generation 5-HT4 agonists are being developed with improved safety profiles.[11]
-
Motilin Receptor Agonists: (e.g., Erythromycin, GSK962040) These compounds mimic the action of the hormone motilin, which stimulates gastric contractions.[12]
-
Ghrelin Receptor Agonists: (e.g., Relamorelin) Ghrelin is a hormone that, in addition to stimulating appetite, also accelerates gastric emptying.[11]
The choice of a comparator agent in a study should be guided by the specific research question. For instance, to demonstrate the efficacy of an antispasmodic, a prokinetic agent would be an appropriate comparator.
Conclusion
This guide has provided a comprehensive framework for validating the effects of this compound on gastric emptying. By employing a robust experimental design, utilizing validated measurement techniques, and understanding the underlying mechanism of action, researchers can generate high-quality, reproducible data. The comparison with alternative agents provides a broader context for interpreting the pharmacological profile of this compound and its potential therapeutic applications. As with any scientific investigation, adherence to rigorous, self-validating protocols is paramount for ensuring the integrity and impact of the research.
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A Senior Application Scientist's Guide to Benchmarking Anisotropine Methylbromide Against Novel Antispasmodic Agents
Introduction: The Enduring Role of a Classic Antispasmodic
Anisotropine methylbromide is a synthetically derived anticholinergic agent that has long served as a therapeutic option for managing gastrointestinal spasms and peptic ulcers.[1][2] As a quaternary ammonium compound, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily targeting those in smooth muscle and secretory glands.[1][3] This action reduces gastric acid secretion and intestinal motility.[1][4] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1][3]
While effective, this compound exhibits a non-selective binding profile across muscarinic receptor subtypes (M1-M3).[1] This lack of selectivity can lead to the classic suite of anticholinergic side effects, including dry mouth, blurred vision, and increased heart rate, as even small doses can inhibit salivary and bronchial secretions.[3][4] The need for agents with improved selectivity and alternative mechanisms of action has driven the development of novel antispasmodics. This guide provides a framework for benchmarking this compound against these newer agents, focusing on methodologies to compare efficacy, selectivity, and functional outcomes.
The Evolving Landscape of Antispasmodic Therapy
Novel antispasmodic agents can be broadly categorized, offering different strategies to overcome the limitations of traditional, non-selective antimuscarinics.
-
Selective M3 Muscarinic Antagonists: The M3 receptor is the primary mediator of smooth muscle contraction in the gastrointestinal tract.[5] Agents with high selectivity for the M3 receptor, such as zamifenacin and darifenacin, are designed to offer targeted spasmolytic activity with a reduced incidence of side effects like constipation, which is more common with M3-selective antagonists compared to non-selective ones.[6][7][8][9]
-
Multi-Modal Agents: Some newer drugs, like otilonium bromide, employ a composite mechanism of action. Otilonium bromide not only acts as a muscarinic receptor antagonist but also blocks L-type and T-type calcium channels and tachykinin NK2 receptors.[10][11][12] This multi-pronged approach can inhibit smooth muscle contraction through several pathways, potentially offering enhanced efficacy.[13]
-
Alternative Pathway Modulators (e.g., Rho Kinase Inhibitors): Moving beyond cholinergic pathways, agents like Rho kinase (ROCK) inhibitors present a novel therapeutic strategy.[14] ROCK is a key enzyme in the calcium sensitization pathway of smooth muscle contraction. By inhibiting ROCK, these compounds can induce smooth muscle relaxation independently of muscarinic receptor blockade, offering a completely different approach to treating visceral hypersensitivity and spasms.[14][15]
Comparative Benchmarking: Experimental Framework
To objectively compare these diverse agents against the benchmark, this compound, a multi-tiered experimental approach is essential. This framework should progress from molecular-level interactions to functional tissue responses and finally to in vivo efficacy models.
Part 1: In Vitro Characterization – Potency and Selectivity
The initial phase of benchmarking focuses on quantifying the direct interaction of each compound with its intended molecular target(s) and assessing its off-target activity.
Experiment 1: Muscarinic Receptor Binding Affinity
-
Objective: To determine the binding affinity (Ki) of each compound for the M1, M2, and M3 muscarinic receptor subtypes, thereby establishing a quantitative measure of selectivity.
-
Methodology:
-
Source Material: Utilize cell membrane preparations from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing recombinant human M1, M2, or M3 receptors.
-
Assay Type: Competitive radioligand binding assay.
-
Procedure:
-
Incubate a fixed concentration of a subtype-selective radioligand (e.g., [3H]-pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3) with the membrane preparations.
-
Add increasing concentrations of the test compounds (this compound, a selective M3 antagonist, Otilonium bromide).
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
Rationale: This assay provides the most direct measure of a drug's affinity for the muscarinic receptor subtypes. A higher ratio of Ki (M1/M3) and Ki (M2/M3) indicates greater M3 selectivity, which is hypothesized to correlate with a more favorable side-effect profile.
Experiment 2: Functional Potency in Isolated Tissue
-
Objective: To evaluate the functional antagonist activity (potency) of the compounds on smooth muscle contraction in a physiological context. The isolated guinea pig ileum is a classic and robust model for this purpose.[16][17]
-
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum.[16][18] Mount 2-3 cm segments in an organ bath containing oxygenated Tyrode's or Krebs-bicarbonate solution at 37°C under a resting tension of 0.5-1.0 g.[16][19]
-
Procedure:
-
Allow the tissue to equilibrate for 30-60 minutes.[16]
-
Generate a cumulative concentration-response curve (CRC) for a muscarinic agonist like acetylcholine or carbachol to establish a baseline contractile response.[16]
-
After washing the tissue back to baseline, incubate it with a fixed concentration of an antagonist (e.g., this compound) for 20-30 minutes.[16]
-
Generate a second agonist CRC in the presence of the antagonist.
-
Repeat this process with increasing concentrations of the antagonist.
-
-
Data Analysis: The potency of a competitive antagonist is expressed as a pA2 value, derived from a Schild plot. This value represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response. For non-competitive antagonists or agents with alternative mechanisms (like ROCK inhibitors), potency can be expressed as an IC50 value for the inhibition of a submaximal agonist-induced contraction.
-
-
Rationale: This ex vivo functional assay bridges the gap between receptor binding and physiological effect. It confirms that the binding affinity translates into a functional blockade of smooth muscle contraction and helps to characterize the nature of the antagonism (competitive vs. non-competitive).[16]
Caption: Workflow for determining functional antagonist potency using an isolated organ bath.
Part 2: In Vivo Efficacy Assessment
The final stage of benchmarking involves evaluating the performance of the compounds in a whole-animal model that simulates the targeted clinical condition, such as hypermotility-associated diarrhea.
Experiment 3: Castor Oil-Induced Diarrhea Model in Mice
-
Objective: To assess the in vivo antidiarrheal and anti-motility effects of the antispasmodic agents. Castor oil induces diarrhea via its active metabolite, ricinoleic acid, which irritates the intestinal mucosa, stimulating motility and secretion.
-
Methodology:
-
Animal Model: Use Swiss albino mice, fasted for 12-24 hours with free access to water.[20][21]
-
Grouping:
-
Group 1: Vehicle Control (e.g., saline or 1.5% gum arabic).
-
Group 2: Positive Control (e.g., Loperamide 3 mg/kg).[20]
-
Group 3: this compound (dose range).
-
Group 4: Novel Agent 1 (e.g., Otilonium bromide, dose range).
-
Group 5: Novel Agent 2 (e.g., M3-selective antagonist, dose range).
-
-
Procedure:
-
Endpoints Measured:
-
Optional Add-on (Intestinal Transit): In a separate cohort, 30 minutes after castor oil administration, give an oral charcoal meal (10% charcoal in 1.5% gum arabic). Sacrifice the animals after another 30 minutes and measure the distance traveled by the charcoal meal as a percentage of the total length of the small intestine.[22]
-
-
Rationale: This model provides a robust, whole-organism assessment of a compound's ability to inhibit hypermotility and reduce fluid secretion, key factors in spasmodic conditions. It allows for a direct comparison of the in vivo efficacy of agents with different mechanisms of action.
Data Synthesis and Interpretation
The data gathered from these experiments should be synthesized into clear, comparative formats to facilitate interpretation.
Comparative Pharmacology Profile
| Parameter | This compound | Novel Agent 1 (M3-Selective) | Novel Agent 2 (Multi-Modal) |
| Mechanism of Action | Non-selective Muscarinic Antagonist[3][24] | Selective M3 Muscarinic Antagonist[5] | Muscarinic Antagonist, Ca2+ Channel Blocker[10][11] |
| M1 Receptor Affinity (Ki, nM) | Experimental Value | Experimental Value | Experimental Value |
| M2 Receptor Affinity (Ki, nM) | Experimental Value | Experimental Value | Experimental Value |
| M3 Receptor Affinity (Ki, nM) | Experimental Value | Experimental Value | Experimental Value |
| M3 Selectivity (M1/M3 ratio) | Low (~1) | High (>>10) | Moderate |
| Functional Potency (pA2) | Experimental Value | Experimental Value | Experimental Value |
In Vivo Efficacy Summary (Castor Oil Model)
| Parameter | This compound | Novel Agent 1 (M3-Selective) | Novel Agent 2 (Multi-Modal) |
| Effective Dose (ED50, mg/kg) | Experimental Value | Experimental Value | Experimental Value |
| % Inhibition of Stool Frequency | Experimental Value | Experimental Value | Experimental Value |
| % Delay in Diarrhea Onset | Experimental Value | Experimental Value | Experimental Value |
| % Reduction in Intestinal Transit | Experimental Value | Experimental Value | Experimental Value |
Interpreting the Results
The central question is whether the theoretical advantages of novel agents translate into measurable improvements over the benchmark.
-
Selectivity vs. Efficacy: Does the high M3 selectivity of Novel Agent 1 result in potent in vivo efficacy comparable to the non-selective this compound, but within a dose range that avoids effects predicted by M1/M2 blockade (e.g., tachycardia)? A study comparing the M3-selective darifenacin with the non-selective tolterodine showed that the M3-selective agent had more pronounced effects on gastrointestinal transit.[7][9]
-
Multi-Modal Action: Does the combined mechanism of Novel Agent 2 (Otilonium) offer superior efficacy in the in vivo model compared to agents acting solely on muscarinic receptors? The ability to inhibit calcium channels in addition to muscarinic receptors may provide a more comprehensive blockade of smooth muscle excitability.[10][12][13]
-
Therapeutic Window: By comparing the effective dose (ED50) in the efficacy model with doses that elicit side effects (in separate toxicological studies), one can establish a therapeutic window. The ideal novel agent should have a significantly wider therapeutic window than this compound.
Caption: Key targets for antispasmodics in the smooth muscle contraction pathway.
Conclusion
This compound remains a valuable benchmark due to its well-characterized, albeit non-selective, mechanism of action. A rigorous benchmarking program, employing a combination of in vitro receptor binding, ex vivo functional tissue assays, and in vivo disease models, is critical for evaluating the next generation of antispasmodic agents. The ultimate goal is to identify novel compounds that demonstrate superior gastrointestinal selectivity and efficacy, leading to a wider therapeutic window and improved patient outcomes. This structured, data-driven approach ensures that new therapeutic candidates are not just novel in mechanism, but demonstrably superior in performance.
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Voss, H. E., Griboff, S. I., & Gelfand, M. I. (1966). Relation of the antispasmodic this compound to parasympathetic control of the male urinary tract. Current Therapeutic Research, Clinical and Experimental, 8(4), 187-189. Retrieved from [Link]
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Safety Operating Guide
Guide to the Proper Disposal of Anisotropine Methylbromide: A Protocol for Laboratory Professionals
As a Senior Application Scientist, my goal is to empower researchers with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. Anisotropine methylbromide, an anticholinergic agent and quaternary ammonium compound, requires meticulous handling due to its potential health effects and significant environmental toxicity.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and best practices for laboratory safety.
The core principle of this guide is proactive risk mitigation. Improper disposal, particularly the act of "sewering" or washing chemicals down the drain, is strictly prohibited by the Environmental Protection Agency (EPA) for pharmaceutical wastes due to their persistence and adverse effects on aquatic ecosystems.[4][5][6] Adherence to these procedures is not only a matter of regulatory compliance but a fundamental responsibility for environmental stewardship and workplace safety.
Hazard Profile and Risk Assessment
Before handling this compound for any purpose, including disposal, it is imperative to understand its specific hazards. This compound is classified as a dangerous good for transport and presents multiple health and environmental risks.[7]
A thorough risk assessment dictates the use of stringent safety measures at all times. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be harmful.[8] The high aquatic toxicity is a critical factor driving the stringent disposal requirements.
Table 1: this compound Hazard Summary
| Hazard Classification | GHS Hazard Statement | Causality and Required Precautions |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. Precaution: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing harm. Precaution: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][9] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhaling dust or aerosols can be harmful. Precaution: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[8][9] |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life | Release into the environment can cause significant harm to aquatic organisms. Precaution: Prevent any release to drains or waterways. All waste must be collected for approved disposal.[8][9] |
Core Disposal Protocol: A Step-by-Step Guide
The only acceptable method for disposing of this compound and its associated waste is through a licensed environmental waste management contractor. This protocol outlines the necessary steps from waste generation to final pickup.
Step 1: Assemble Personal Protective Equipment (PPE)
Your safety is the first priority. Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable option for incidental contact).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste at the point of generation is a cornerstone of the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[10]
-
Unused/Expired Chemical: Pure this compound must be disposed of in its original container if possible, or a compatible, designated hazardous waste container.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weigh boats, pipette tips, or paper towels from a spill cleanup, are also considered hazardous waste.
-
Segregation: Collect these contaminated "soft" wastes in a separate, clearly labeled, plastic-lined container. Do not mix this waste with non-hazardous lab trash or other incompatible chemical waste streams.
Step 3: Waste Collection and Containment
All waste must be collected in containers that are durable, leak-proof, and compatible with the chemical.
-
Use a designated hazardous waste container with a secure, tight-fitting lid.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the exterior of the container remains clean and free of contamination.
Step 4: Accurate Waste Labeling
Federal and state regulations require that hazardous waste containers are meticulously labeled.[11][12] Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which typically require the following information:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound". Do not use abbreviations.
-
CAS Number: 80-50-2.
-
Hazard Characteristics: Indicate "Toxic" and "Environmental Hazard".
Step 5: Safe On-Site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.
-
The storage area must be secure and inaccessible to unauthorized personnel.[12]
-
Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.
-
Do not store with incompatible chemicals. While this compound has no specific listed incompatibilities, good practice dictates storing it away from strong acids, bases, and oxidizing agents.[8]
Step 6: Arranging for Final Disposal
Contact your institution's EHS department to schedule a pickup. They will coordinate with a licensed hazardous waste disposal company for proper transportation and ultimate destruction, typically via high-temperature incineration at a permitted facility.
Emergency Spill Procedures
In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental release.[11]
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Don Appropriate PPE: If you are trained and it is safe to do so, put on your full PPE, including respiratory protection if the material is a powder.
-
Contain and Clean:
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully sweep or pick up the absorbed material and place it into a designated hazardous waste container.[8]
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office, regardless of size.
For large spills, evacuate the area immediately and contact your EHS emergency line.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework
The procedures outlined in this guide are mandated by several regulatory bodies to ensure the protection of human health and the environment.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of all solid and hazardous waste.[10] Their regulations explicitly prohibit the sewering of hazardous pharmaceutical waste.[5][6]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous chemicals.[13] This includes the Hazard Communication Standard (HazCom), which requires proper labeling and safety data sheets, and regulations for emergency response (HAZWOPER).[11][14][15]
By adhering to this comprehensive disposal protocol, you contribute to a culture of safety and environmental responsibility within your organization, ensuring that your vital research does not come at the cost of personal or ecological well-being.
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Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]
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Needle.Tube. (n.d.). Safe Storage and Handling of Hazardous Chemicals in Healthcare Facilities: OSHA Guidelines. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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Navigating the Safe Handling of Anisotropine Methylbromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Anisotropine methylbromide, moving beyond a simple checklist to offer a framework for building a comprehensive and self-validating safety protocol. As a potent, anticholinergic quaternary ammonium compound, this compound demands meticulous handling to mitigate risks of exposure and ensure a safe laboratory environment.
Understanding the Risks: The Chemical Profile of this compound
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Harmful in contact with skin [1]
-
Harmful if inhaled [1]
-
Very toxic to aquatic life [1]
As an anticholinergic agent, it acts as a muscarinic antagonist, meaning it can disrupt the normal function of the nervous system by blocking acetylcholine.[2] This pharmacological activity underscores the need for stringent protective measures to prevent accidental exposure, which could lead to systemic effects.
Core Directive: Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe handling. The following recommendations are based on a synthesis of established safety standards and the specific chemical properties of this compound.
Eye and Face Protection: The First Line of Defense
-
Safety Goggles: At a minimum, chemical splash goggles that provide a snug fit are mandatory to protect against accidental splashes of solutions or contact with the powder form.
-
Face Shield: When handling larger quantities, preparing stock solutions, or performing any operation with a significant splash risk, a face shield must be worn in addition to safety goggles. This provides a broader barrier of protection for the entire face.
Hand Protection: Selecting the Appropriate Barrier
Due to the lack of specific glove breakthrough data for this compound, a conservative approach based on its chemical class (quaternary ammonium compound) and physical form (solid and in solution) is necessary.
-
Recommended Glove Type: Nitrile gloves are the recommended primary barrier. They offer good resistance to a range of chemicals and are a suitable choice for handling the solid compound and its solutions.[3] For handling concentrated solutions or for prolonged procedures, double-gloving is strongly advised.[4]
-
Glove Thickness: A minimum thickness of 5 mil is recommended for adequate protection against incidental contact.[4]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. Change gloves immediately if contamination is suspected, and always after handling the compound. Remove and dispose of the outer pair of gloves before leaving the immediate work area to prevent cross-contamination.
Table 1: Recommended PPE for Handling this compound
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety Goggles and Face Shield | Double Nitrile Gloves (min. 5 mil) | Lab Coat (buttoned) | Certified Chemical Fume Hood |
| Preparing Solutions | Safety Goggles and Face Shield | Double Nitrile Gloves (min. 5 mil) | Lab Coat (buttoned) | Certified Chemical Fume Hood |
| Handling Dilute Solutions | Safety Goggles | Single Nitrile Gloves (min. 5 mil) | Lab Coat (buttoned) | Well-ventilated area |
Body Protection: Shielding Against Contamination
A buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing from potential spills. For procedures with a higher risk of splashing, consider a chemical-resistant apron worn over the lab coat.
Respiratory Protection: Controlling Inhalation Exposure
All handling of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include every step of the handling process.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Experimental Workflow: A Step-by-Step Approach
The following workflow is designed to minimize exposure at each stage of a typical experimental process.
Caption: A logical workflow for handling this compound, from preparation to disposal.
Decontamination Protocol
Given that quaternary ammonium compounds can leave residues, a thorough decontamination process is crucial.[5]
-
Initial Wipe-Down: After handling, wipe down all surfaces in the immediate work area with a disposable, absorbent material dampened with a suitable solvent (e.g., 70% ethanol) to remove the bulk of any contamination.
-
Cleaning: Wash the surfaces with a laboratory-grade detergent and water.
-
Final Rinse: Rinse the surfaces with deionized water.
-
Waste Disposal: All cleaning materials (wipes, etc.) should be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of this compound can be harmful to the environment and pose a risk to personnel.[1] All disposal must comply with local, state, and federal regulations.
Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated wipes, used gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
By implementing these comprehensive safety and handling procedures, you can build a culture of safety in your laboratory, ensuring the well-being of your team and the integrity of your research.
References
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High-Potency APIs: Containment and Handling Issues. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
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Safe Weighing of Potent and Hazardous Substances. (n.d.). Mettler-Toledo. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
